(9Z,12Z,15Z,18Z)-Tetracosatetraenoyl-CoA
Description
Properties
Molecular Formula |
C45H74N7O17P3S |
|---|---|
Molecular Weight |
1110.1 g/mol |
IUPAC Name |
S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (9Z,12Z,15Z,18Z)-tetracosa-9,12,15,18-tetraenethioate |
InChI |
InChI=1S/C45H74N7O17P3S/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-36(54)73-29-28-47-35(53)26-27-48-43(57)40(56)45(2,3)31-66-72(63,64)69-71(61,62)65-30-34-39(68-70(58,59)60)38(55)44(67-34)52-33-51-37-41(46)49-32-50-42(37)52/h8-9,11-12,14-15,17-18,32-34,38-40,44,55-56H,4-7,10,13,16,19-31H2,1-3H3,(H,47,53)(H,48,57)(H,61,62)(H,63,64)(H2,46,49,50)(H2,58,59,60)/b9-8-,12-11-,15-14-,18-17-/t34-,38-,39-,40+,44-/m1/s1 |
InChI Key |
OKOXEYTYHDPTEW-GJYKHRJNSA-N |
Origin of Product |
United States |
Foundational & Exploratory
The Pivotal Role of Tetracosa-4,7,10,13-tetraenoyl-CoA in Very-Long-Chain Fatty Acid Metabolism: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Abstract
Very-long-chain fatty acids (VLCFAs), particularly polyunsaturated species, are critical components of cellular lipids and are implicated in a variety of physiological and pathophysiological processes. This technical guide provides an in-depth examination of tetracosa-4,7,10,13-tetraenoyl-CoA (C24:4-CoA), a key intermediate in the metabolism of C24 polyunsaturated fatty acids. We delve into its enzymatic activation, peroxisomal degradation, and potential role in cellular signaling pathways. This document summarizes available quantitative data, details relevant experimental protocols, and provides visual representations of the metabolic pathways and experimental workflows to facilitate a deeper understanding of the function of C24:4-CoA and its implications for human health and disease.
Introduction
Very-long-chain fatty acids (VLCFAs) are defined as fatty acids with 22 or more carbon atoms. These molecules are not merely structural components of complex lipids, such as sphingolipids and glycerophospholipids, but also participate in various cellular processes.[1][2] The metabolism of VLCFAs is a specialized process, primarily occurring in the peroxisome.[3][4] Dysregulation of VLCFA metabolism is associated with severe inherited neurological disorders, including X-linked adrenoleukodystrophy (X-ALD) and Zellweger spectrum disorders, which are characterized by the accumulation of VLCFAs in tissues and plasma.[5]
This guide focuses on a specific polyunsaturated VLCFA (VLC-PUFA), tetracosatetraenoic acid (C24:4), and its activated form, C24:4-CoA. The introduction of double bonds adds another layer of complexity to the metabolism and potential signaling functions of this molecule. Understanding the precise role of C24:4-CoA is crucial for elucidating the pathogenesis of VLCFA-related disorders and for the development of novel therapeutic strategies.
Biosynthesis and Activation of C24:4-CoA
The journey of C24:4 in cellular metabolism begins with its activation to a coenzyme A (CoA) thioester, a prerequisite for its participation in most metabolic pathways. This activation is catalyzed by a family of enzymes known as acyl-CoA synthetases (ACSs).
Acyl-CoA Synthetases (ACSs)
The activation of long-chain and very-long-chain fatty acids is carried out by long-chain acyl-CoA synthetases (ACSLs) and very-long-chain acyl-CoA synthetases (ACSVLs), some of which are also known as fatty acid transport proteins (FATPs).[6] Several of these enzymes are implicated in the activation of VLCFAs.
-
ACSL4: This enzyme shows a preference for polyunsaturated fatty acids like arachidonic acid and adrenic acid.[2][7] Given its substrate preference, ACSL4 is a strong candidate for the activation of C24:4.
-
FATP1 (ACSVL5) and FATP4 (ACSVL4): These proteins are known to handle very-long-chain fatty acids. While their specific activity with C24:4 has not been extensively characterized, their role in overall VLCFA metabolism suggests they may be involved.
The activation reaction is as follows:
C24:4 + ATP + CoASH → C24:4-CoA + AMP + PPi
Quantitative Data on Acyl-CoA Synthetase Activity
Direct kinetic data for the activation of C24:4 by specific acyl-CoA synthetases are limited in the current literature. However, studies on related VLC-PUFAs provide some insights. For instance, rat liver microsomes exhibit high acyl-CoA synthetase activity towards C22:6, another important VLC-PUFA.[8] This suggests that C24:4 is also likely an efficient substrate for these enzymes. The apparent Michaelis constant (Km) for very-long-chain fatty acids does not show a systematic dependence on chain length, while the maximal velocity (Vmax) can vary.[8]
Table 1: Substrate Specificity of Rat Liver Microsomal Acyl-CoA Synthetase for Various Fatty Acids [8]
| Fatty Acid | Relative Activity (%) |
| 12:0 | 100 |
| 14:0 | 90 |
| 16:0 | 75 |
| 18:0 | 50 |
| 20:0 | 20 |
| 22:0 | 10 |
| 18:1 | 110 |
| 20:1 | 120 |
| 22:1 | 130 |
| 22:6 | 180 |
Note: Data are generalized from the findings that polyunsaturated fatty acids are better substrates. Specific values for C24:4 are not available and represent a knowledge gap.
Peroxisomal β-Oxidation of C24:4-CoA
Once activated, C24:4-CoA is primarily catabolized through the peroxisomal β-oxidation pathway. Unlike mitochondrial β-oxidation, which is the main route for short-, medium-, and long-chain fatty acids, peroxisomal β-oxidation is essential for the degradation of VLCFAs.[3][4] The polyunsaturated nature of C24:4-CoA requires additional auxiliary enzymes to handle the double bonds.[9]
The core steps of peroxisomal β-oxidation are:
-
Dehydrogenation: Catalyzed by acyl-CoA oxidase (ACOX).
-
Hydration: Catalyzed by enoyl-CoA hydratase.
-
Dehydrogenation: Catalyzed by β-hydroxyacyl-CoA dehydrogenase.
-
Thiolytic Cleavage: Catalyzed by β-ketothiolase.
For polyunsaturated fatty acids like C24:4-CoA, the process also involves:
-
Isomerases: To shift the position of double bonds.
-
Reductases: To remove double bonds that would otherwise hinder the β-oxidation spiral.
The end products of each cycle of β-oxidation are acetyl-CoA and a fatty acyl-CoA chain that is shortened by two carbons. This process continues until the fatty acyl-CoA is short enough to be transported to the mitochondria for complete oxidation.
Potential Signaling Functions of C24:4-CoA
Beyond its role in catabolism and as a precursor for complex lipids, C24:4-CoA and its derivatives may function as signaling molecules.
Nuclear Receptor Activation
Fatty acids and their CoA esters are known to be ligands for nuclear receptors, such as the peroxisome proliferator-activated receptors (PPARs). PPARα, in particular, is a key regulator of lipid metabolism, and its activation leads to the upregulation of genes involved in fatty acid oxidation.[10] While direct evidence for C24:4-CoA as a PPARα ligand is lacking, it is plausible that it or its metabolites could modulate PPARα activity, thereby influencing its own metabolism in a feedback loop. Conversely, some acyl-CoA esters have been shown to antagonize the effects of ligands on PPAR conformation and function.[11]
Ferroptosis
Recent research has highlighted the critical role of the acyl-CoA synthetase ACSL4 in ferroptosis, a form of iron-dependent programmed cell death characterized by lipid peroxidation.[2] ACSL4 preferentially activates polyunsaturated fatty acids, which are then incorporated into phospholipids, making the cell membrane more susceptible to peroxidation. Given that C24:4 is a highly unsaturated fatty acid, its activation by ACSL4 to C24:4-CoA could be a key step in sensitizing cells to ferroptosis.
Experimental Protocols
This section provides an overview of key experimental methodologies for studying the metabolism and function of C24:4-CoA.
Synthesis of C24:4-CoA
The chemical synthesis of C24:4-CoA can be achieved through several methods. A common approach involves the activation of the free fatty acid to an intermediate, such as an N-hydroxysuccinimide ester or by using a coupling reagent like 1,1'-carbonyldiimidazole, followed by reaction with coenzyme A.[12][13] The product can then be purified by reverse-phase high-performance liquid chromatography (HPLC).
Acyl-CoA Synthetase Activity Assay
The activity of enzymes that activate C24:4 can be measured using radiometric or fluorometric assays.
-
Radiometric Assay: This method typically uses a radiolabeled fatty acid (e.g., [1-¹⁴C]C24:4). The reaction is initiated by adding cell lysate or purified enzyme to a mixture containing the radiolabeled fatty acid, ATP, and CoA. The reaction is stopped, and the radiolabeled acyl-CoA product is separated from the unreacted fatty acid by solvent extraction or solid-phase extraction. The radioactivity in the acyl-CoA fraction is then quantified by scintillation counting.
-
Fluorometric Assay: This is a continuous assay where the production of AMP during the activation reaction is coupled to a series of enzymatic reactions that ultimately generate a fluorescent product. This allows for real-time monitoring of enzyme activity.
Peroxisomal β-Oxidation Assay
The rate of C24:4-CoA degradation can be measured in isolated peroxisomes or in cell homogenates.[14] A common method involves incubating [1-¹⁴C]C24:4-CoA with the biological sample and measuring the production of radiolabeled acetyl-CoA or other water-soluble products over time. The products can be separated from the substrate by ion-exchange chromatography or solvent extraction.
Quantification of C24:4-CoA by LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for the quantification of acyl-CoAs.[1][15][16][17][18]
Sample Preparation:
-
Rapidly quench metabolic activity in the biological sample (e.g., by snap-freezing in liquid nitrogen).
-
Homogenize the sample in a suitable extraction buffer.
-
Extract the acyl-CoAs using a solid-phase extraction (SPE) protocol.
-
Elute the acyl-CoAs and concentrate the sample.
LC-MS/MS Analysis:
-
Separate the acyl-CoAs using a C18 reverse-phase column with a suitable gradient of mobile phases (e.g., ammonium (B1175870) hydroxide (B78521) and acetonitrile).
-
Detect the acyl-CoAs using a triple quadrupole mass spectrometer in positive electrospray ionization mode.
-
Quantify C24:4-CoA using multiple reaction monitoring (MRM) with a specific precursor/product ion transition and an appropriate internal standard (e.g., a stable isotope-labeled C24:4-CoA or an odd-chain acyl-CoA).
Table 2: Representative LC-MS/MS Parameters for Acyl-CoA Analysis [1]
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| C16:0-CoA | 1022.6 | 515.6 |
| C18:0-CoA | 1050.6 | 543.6 |
| C18:1-CoA | 1048.6 | 541.6 |
| C24:0-CoA | 1134.8 | 627.8 |
| C24:1-CoA | 1132.8 | 625.8 |
Note: The specific m/z values for C24:4-CoA would need to be determined experimentally but would be expected to be lower than C24:1-CoA due to the higher degree of unsaturation.
Analysis of C24:4 Incorporation into Complex Lipids
To study the fate of C24:4, cells or tissues can be incubated with radiolabeled C24:4. After incubation, lipids are extracted using a method such as the Bligh-Dyer technique. The different lipid classes (e.g., phospholipids, triglycerides, cholesterol esters) can then be separated by thin-layer chromatography (TLC) or liquid chromatography.[19][20] The amount of radioactivity in each lipid spot or fraction is then quantified to determine the extent of incorporation.
Visualization of Pathways and Workflows
Metabolic Pathway of C24:4-CoA
Caption: Overview of C24:4-CoA metabolism.
Experimental Workflow for C24:4-CoA Quantification
Caption: Workflow for LC-MS/MS quantification of C24:4-CoA.
Logical Relationship in Ferroptosis
Caption: Role of C24:4-CoA in the induction of ferroptosis.
Conclusion and Future Directions
C24:4-CoA is a significant, yet understudied, metabolite in the complex network of very-long-chain fatty acid metabolism. Its activation by specific acyl-CoA synthetases and subsequent degradation in peroxisomes are critical for maintaining cellular lipid homeostasis. Furthermore, emerging evidence suggests a potential role for C24:4-CoA in signaling pathways, including the regulation of nuclear receptors and the initiation of ferroptosis.
A significant knowledge gap remains concerning the specific enzymes that metabolize C24:4-CoA and their kinetic properties. Future research should focus on:
-
Determining the substrate specificity and kinetic parameters of ACSL and ACSVL isoforms for C24:4.
-
Elucidating the precise roles of the auxiliary enzymes in the peroxisomal β-oxidation of C24:4-CoA.
-
Investigating the direct interaction of C24:4-CoA with nuclear receptors and other signaling proteins.
-
Quantifying the contribution of C24:4-CoA to the pool of peroxidizable lipids in the context of ferroptosis.
A deeper understanding of the function of C24:4-CoA will undoubtedly provide valuable insights into the pathology of VLCFA-related disorders and may reveal novel targets for therapeutic intervention.
References
- 1. researchgate.net [researchgate.net]
- 2. Acyl-CoA synthase ACSL4: an essential target in ferroptosis and fatty acid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [Peroxisomal beta-oxidation] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Metabolic aspects of peroxisomal beta-oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Kinetic data for modeling the dynamics of the enzymes involved in animal fatty acid synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Expression and function of nuclear receptor co-activator 4: evidence of a potential role independent of co-activator activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. espace.library.uq.edu.au [espace.library.uq.edu.au]
- 8. Acyl-CoA synthetase activity of rat liver microsomes. Substrate specificity with special reference to very-long-chain and isomeric fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Peroxisomal beta-oxidation and polyunsaturated fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Mechanisms Mediating the Regulation of Peroxisomal Fatty Acid Beta-Oxidation by PPARα | MDPI [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Efficient synthesis of radiolabeled propionyl-coenzyme A and acetyl-coenzyme A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Chemoenzymatic synthesis of acyl coenzyme A substrates enables in situ labeling of small molecules and proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Assay of peroxisomal beta-oxidation of fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs [escholarship.org]
- 17. mdpi.com [mdpi.com]
- 18. LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Relative quantification of phospholipid accumulation in the PC12 cell plasma membrane following phospholipid incubation using TOF-SIMS imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 20. scispace.com [scispace.com]
An In-depth Technical Guide to the Biosynthesis of (9Z,12Z,15Z,18Z)-Tetracosatetraenoyl-CoA
For Researchers, Scientists, and Drug Development Professionals
Abstract
(9Z,12Z,15Z,18Z)-Tetracosatetraenoyl-CoA, a C24:4 n-6 very-long-chain polyunsaturated fatty acyl-CoA, is a product of the linoleic acid metabolic pathway. Its biosynthesis is a multi-step process occurring primarily in the endoplasmic reticulum, involving a series of desaturation and elongation reactions catalyzed by specific enzymes. This guide provides a comprehensive overview of the biosynthetic pathway, the enzymes involved, their regulation, and detailed experimental protocols for its study. Understanding this pathway is crucial for research into lipid metabolism and its role in various physiological and pathological processes, offering potential targets for drug development.
Introduction
Very-long-chain polyunsaturated fatty acids (VLC-PUFAs) are critical components of cellular lipids, particularly in the retina, brain, and testes.[1][2] this compound is a key intermediate in the metabolism of n-6 polyunsaturated fatty acids. Its precursor, (9Z,12Z,15Z,18Z)-tetracosatetraenoic acid, is synthesized from the essential fatty acid linoleic acid (18:2n-6) through a series of enzymatic reactions. This technical guide will delineate the core biosynthetic pathway, present available quantitative data, provide detailed experimental methodologies, and visualize the involved pathways.
The Biosynthetic Pathway of this compound
The synthesis of this compound from linoleic acid is a sequential process involving fatty acid desaturases (FADS) and elongases (ELOVL). The pathway is as follows:
-
Linoleic acid (18:2n-6) to γ-Linolenic acid (18:3n-6): The pathway begins with the desaturation of linoleic acid at the Δ6 position by Δ6-desaturase (FADS2) .
-
γ-Linolenic acid (18:3n-6) to Dihomo-γ-linolenic acid (20:3n-6): This intermediate is then elongated by the addition of a two-carbon unit, a reaction catalyzed by ELOVL5 .[1][3]
-
Dihomo-γ-linolenic acid (20:3n-6) to Arachidonic acid (20:4n-6): A subsequent desaturation at the Δ5 position is carried out by Δ5-desaturase (FADS1) .
-
Arachidonic acid (20:4n-6) to Adrenic acid (22:4n-6): The 20-carbon arachidonic acid is elongated to the 22-carbon adrenic acid by ELOVL5 or ELOVL2 .[4]
-
Adrenic acid (22:4n-6) to (9Z,12Z,15Z,18Z)-Tetracosatetraenoic acid (24:4n-6): The final elongation step is catalyzed by ELOVL2 , which extends adrenic acid by two carbons to form the C24:4 fatty acid.[5]
-
(9Z,12Z,15Z,18Z)-Tetracosatetraenoic acid to this compound: The free fatty acid is then activated to its CoA thioester by an Acyl-CoA synthetase .
This pathway is a crucial part of the overall metabolism of n-6 polyunsaturated fatty acids, which are precursors for various signaling molecules.
Caption: Biosynthetic pathway of this compound.
Regulation of the Biosynthetic Pathway
The expression of the key enzymes in this pathway, FADS and ELOVL, is tightly regulated at the transcriptional level by sterol regulatory element-binding protein-1c (SREBP-1c) and peroxisome proliferator-activated receptor alpha (PPARα).
-
SREBP-1c: This transcription factor is a master regulator of lipogenesis and is known to upregulate the expression of genes involved in fatty acid synthesis, including FADS1, FADS2, ELOVL5, and ELOVL6.[6][7]
-
PPARα: This nuclear receptor is a major regulator of fatty acid oxidation. It can also influence the expression of desaturases and elongases, often in a manner that is reciprocal to SREBP-1c.[8][9]
The interplay between these transcription factors allows for the fine-tuning of VLC-PUFA biosynthesis in response to dietary and metabolic signals.
Caption: Transcriptional regulation of key biosynthetic enzymes.
Quantitative Data
| Enzyme | Substrate(s) in Pathway | General Substrate Preference |
| FADS2 (Δ6-desaturase) | Linoleic acid (18:2n-6) | C18 PUFAs |
| ELOVL5 | γ-Linolenic acid (18:3n-6), Arachidonic acid (20:4n-6) | C18-20 PUFAs |
| FADS1 (Δ5-desaturase) | Dihomo-γ-linolenic acid (20:3n-6) | C20 PUFAs |
| ELOVL2 | Adrenic acid (22:4n-6) | C20-22 PUFAs |
Experimental Protocols
In Vitro Fatty Acid Elongase Assay Using Microsomes
This protocol is adapted from established methods for measuring fatty acid elongation activity in microsomal preparations.[10][11]
Materials:
-
Liver or cell pellet from which to isolate microsomes
-
Microsome isolation buffer (e.g., 0.25 M sucrose, 10 mM Tris-HCl, pH 7.4, 1 mM EDTA)
-
Reaction buffer (e.g., 100 mM potassium phosphate (B84403) buffer, pH 7.2)
-
Fatty acyl-CoA substrate (e.g., Adrenoyl-CoA)
-
[2-14C]Malonyl-CoA
-
NADPH
-
5 M KOH in 10% methanol
-
5 M HCl
-
Scintillation cocktail
Procedure:
-
Microsome Isolation: Homogenize the tissue or cells in ice-cold isolation buffer. Centrifuge at 10,000 x g for 20 minutes at 4°C to pellet debris. Transfer the supernatant to an ultracentrifuge tube and centrifuge at 100,000 x g for 1 hour at 4°C. Resuspend the microsomal pellet in reaction buffer. Determine protein concentration using a standard assay (e.g., BCA).
-
Elongase Reaction: In a microfuge tube, combine the reaction buffer, microsomal protein (e.g., 100 µg), fatty acyl-CoA substrate (e.g., 50 µM), and NADPH (e.g., 1 mM).
-
Initiate Reaction: Start the reaction by adding [2-14C]Malonyl-CoA (e.g., 20 µM, ~50,000 dpm).
-
Incubation: Incubate at 37°C for 20-30 minutes.
-
Termination and Saponification: Stop the reaction by adding 100 µL of 5 M KOH in 10% methanol. Incubate at 65°C for 1 hour to saponify the fatty acyl-CoAs.
-
Acidification and Extraction: Acidify the reaction with 100 µL of 5 M HCl. Extract the fatty acids with two portions of 500 µL of hexane.
-
Quantification: Combine the hexane extracts, evaporate the solvent, and add scintillation cocktail. Measure the incorporated radioactivity using a scintillation counter.
Caption: Workflow for the in vitro fatty acid elongase assay.
Lipid Extraction and Derivatization to Fatty Acid Methyl Esters (FAMEs) for GC-MS Analysis
This protocol describes the extraction of total lipids and their conversion to FAMEs for subsequent analysis.[12][13]
Materials:
-
Biological sample (cells or tissue)
-
Chloroform:Methanol (2:1, v/v)
-
0.9% NaCl solution
-
Boron trifluoride-methanol solution (14% BF3 in methanol)
-
Hexane
-
Saturated NaCl solution
Procedure:
-
Lipid Extraction (Folch Method): Homogenize the sample in 20 volumes of chloroform:methanol (2:1). Vortex thoroughly and allow to stand for 20 minutes.
-
Phase Separation: Add 0.2 volumes of 0.9% NaCl solution. Vortex and centrifuge to separate the phases.
-
Collect Lipid Layer: Carefully collect the lower organic phase containing the lipids.
-
Drying: Evaporate the solvent under a stream of nitrogen.
-
Transmethylation: Add 1 mL of 14% BF3-methanol to the dried lipid extract. Heat at 100°C for 30 minutes in a sealed tube.
-
FAME Extraction: Cool the sample and add 1 mL of hexane and 1 mL of saturated NaCl solution. Vortex and centrifuge.
-
Sample for GC-MS: Collect the upper hexane layer containing the FAMEs and transfer to a GC vial for analysis.
Caption: Workflow for lipid extraction and FAMEs preparation.
Conclusion
The biosynthesis of this compound is a fundamental pathway in lipid metabolism, crucial for the production of essential VLC-PUFAs. The intricate regulation of the FADS and ELOVL enzymes by transcription factors like SREBP-1c and PPARα highlights the importance of maintaining homeostasis in fatty acid synthesis. The experimental protocols provided herein offer a robust framework for investigating this pathway. Further research into the specific kinetics of the involved enzymes and their roles in various disease states will be invaluable for the development of novel therapeutic strategies targeting lipid metabolism.
References
- 1. mdpi.com [mdpi.com]
- 2. Elevated hepatic fatty acid elongase-5 activity affects multiple pathways controlling hepatic lipid and carbohydrate composition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Polyunsaturated fatty acid elongation and desaturation in activated human T-cells: ELOVL5 is the key elongase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ELOVL2 controls the level of n-6 28:5 and 30:5 fatty acids in testis, a prerequisite for male fertility and sperm maturation in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Regulation of hepatic fatty acid elongase 5 by LXRalpha-SREBP-1c - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Liver-Specific Expression of Transcriptionally Active SREBP-1c Is Associated with Fatty Liver and Increased Visceral Fat Mass - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Reactome | Regulation of lipid metabolism by PPARalpha [reactome.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Fatty acid chain elongation by microsomal enzymes from the bovine meibomian gland - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. gcms.cz [gcms.cz]
An In-depth Technical Guide to the Enzymes in Tetracosatetraenoyl-CoA Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tetracosatetraenoyl-CoA (24:4n-6-CoA) is a very-long-chain polyunsaturated fatty acyl-CoA (VLC-PUFA-CoA) that plays a role in various physiological and pathological processes. Its synthesis is a multi-step enzymatic process involving a series of desaturation and elongation reactions. Understanding the enzymes at the core of this pathway is crucial for developing novel therapeutics targeting lipid metabolism-related disorders. This technical guide provides a comprehensive overview of the key enzymes involved in tetracosatetraenoyl-CoA synthesis, their regulation, quantitative data, and detailed experimental protocols for their study.
The Core Biosynthetic Pathway
The synthesis of tetracosatetraenoyl-CoA originates from the essential fatty acid, linoleic acid (18:2n-6). The pathway involves a coordinated action of fatty acid desaturases (FADS) and elongases of very-long-chain fatty acids (ELOVL). The primary enzymes implicated are Fatty Acid Desaturase 2 (FADS2), Elongase of Very-Long-Chain Fatty Acids 5 (ELOVL5), and Elongase of Very-Long-Chain Fatty Acids 2 (ELOVL2). Finally, the synthesized fatty acid is activated to its CoA ester by an Acyl-CoA synthetase, likely a member of the long-chain acyl-CoA synthetase (ACSL) family, such as ACSL6.
The proposed biosynthetic pathway for tetracosatetraenoyl-CoA (24:4n-6) is as follows:
-
Δ6 Desaturation: Linoleic acid (18:2n-6) is desaturated by FADS2 to produce γ-linolenic acid (18:3n-6).
-
Elongation: γ-Linolenic acid is elongated by ELOVL5 to yield dihomo-γ-linolenic acid (20:3n-6).
-
Δ5 Desaturation: Dihomo-γ-linolenic acid is desaturated by Fatty Acid Desaturase 1 (FADS1) to produce arachidonic acid (20:4n-6).
-
Elongation: Arachidonic acid is elongated by ELOVL2 to produce docosatetraenoic acid (22:4n-6).
-
Further Elongation: Docosatetraenoic acid is further elongated, likely by ELOVL2, to yield tetracosatetraenoic acid (24:4n-6).
-
Activation: Tetracosatetraenoic acid is then activated to tetracosatetraenoyl-CoA by an Acyl-CoA synthetase, such as ACSL6.
Key Enzymes and Their Characteristics
Fatty Acid Desaturase 2 (FADS2)
-
Function: FADS2, also known as Δ6-desaturase, is a rate-limiting enzyme in the biosynthesis of long-chain polyunsaturated fatty acids. It introduces a double bond at the sixth carbon from the carboxyl end of the fatty acid chain. In the context of 24:4n-6 synthesis, its primary role is the conversion of linoleic acid to γ-linolenic acid. FADS2 can also exhibit Δ8 and Δ4 desaturase activities under certain conditions.[1][2]
-
Substrate Specificity: FADS2 has a broad substrate specificity, acting on various C18 to C24 polyunsaturated fatty acids.[3]
Elongase of Very-Long-Chain Fatty Acids 5 (ELOVL5)
-
Function: ELOVL5 is a fatty acid elongase that catalyzes the two-carbon elongation of C18 and C20 polyunsaturated fatty acids.[4][5] It plays a crucial role in converting γ-linolenic acid to dihomo-γ-linolenic acid.
-
Substrate Specificity: ELOVL5 preferentially elongates C18 and C20 PUFAs of both the n-3 and n-6 series.[4][6]
Elongase of Very-Long-Chain Fatty Acids 2 (ELOVL2)
-
Function: ELOVL2 is another key fatty acid elongase involved in the synthesis of very-long-chain polyunsaturated fatty acids. It is responsible for the elongation of C20 and C22 PUFAs.[7] In the synthesis of 24:4n-6, ELOVL2 is crucial for the elongation of arachidonic acid to docosatetraenoic acid, and subsequently to tetracosatetraenoic acid.
-
Substrate Specificity: ELOVL2 shows a preference for elongating C20 and C22 PUFA substrates.[7]
Acyl-CoA Synthetase Long-Chain Family Member 6 (ACSL6)
-
Function: ACSL6 is an acyl-CoA synthetase that activates long-chain and very-long-chain fatty acids by converting them into their corresponding acyl-CoA esters. This activation is essential for their participation in metabolic pathways.
-
Substrate Specificity: ACSL6 exhibits a preference for long-chain polyunsaturated fatty acids, including docosahexaenoic acid (DHA) and other C22 PUFAs.[8][9] It is likely involved in the activation of the newly synthesized tetracosatetraenoic acid.
Quantitative Data on Enzyme Kinetics
| Enzyme | Substrate | Km (μM) | Vmax (nmol/min/mg protein) | Organism/Source |
| FADS2 (Δ6-desaturase) | Linoleic acid (18:2n-6) | 1.5 | 0.63 | Rat liver microsomes |
| ELOVL7 | α-Linolenic acid-CoA (18:3n-3-CoA) | ~10 | Not Reported | Purified human ELOVL7 |
| ELOVL7 | Malonyl-CoA | ~20 | Not Reported | Purified human ELOVL7 |
| ACSL6 (Variant 2) | Docosahexaenoic acid (DHA; 22:6n-3) | 1.8 ± 0.2 | 10.1 ± 0.3 | Recombinant human ACSL6v2 |
| ACSL6 (Variant 1) | Docosahexaenoic acid (DHA; 22:6n-3) | 10.6 ± 1.2 | 11.2 ± 0.5 | Recombinant human ACSL6v1 |
| ACSL6 (Variant 2) | Oleic acid (18:1n-9) | 7.9 ± 1.3 | 24.3 ± 1.2 | Recombinant human ACSL6v2 |
Note: The kinetic parameters can vary depending on the experimental conditions, such as the expression system, purity of the enzyme, and assay method.
Experimental Protocols
In Vitro Fatty Acid Desaturase Assay
This protocol is adapted for measuring the activity of FADS2 by monitoring the conversion of a radiolabeled substrate.
Materials:
-
Microsomal fractions from cells or tissues expressing the desaturase.
-
[1-¹⁴C]-Linoleic acid (or other relevant radiolabeled fatty acid substrate).
-
Assay Buffer: 100 mM Tris-HCl (pH 7.4), 1.5 mM NADH, 5 mM ATP, 0.5 mM Coenzyme A, 10 mM MgCl₂.
-
Fatty acid-free bovine serum albumin (BSA).
-
Saponification solution: 1 M KOH in 90% methanol.
-
Acidification solution: 6 M HCl.
-
Thin-layer chromatography (TLC) plates (silica gel G).
-
Developing solvent for TLC (e.g., hexane:diethyl ether:acetic acid, 80:20:1, v/v/v).
-
Scintillation cocktail and counter.
Methodology:
-
Prepare the reaction mixture in a microcentrifuge tube on ice. To the assay buffer, add fatty acid-free BSA to a final concentration of 0.1%.
-
Add the microsomal protein (20-100 µg) to the reaction mixture.
-
Initiate the reaction by adding [1-¹⁴C]-linoleic acid (e.g., to a final concentration of 10-50 µM).
-
Incubate the reaction mixture at 37°C for 15-60 minutes with gentle shaking.
-
Stop the reaction by adding the saponification solution.
-
Saponify the lipids by heating at 65°C for 1 hour.
-
Cool the tubes on ice and acidify the mixture with the acidification solution to a pH below 3.
-
Extract the free fatty acids by adding hexane, vortexing, and centrifuging to separate the phases. Repeat the extraction twice.
-
Pool the hexane extracts and evaporate to dryness under a stream of nitrogen.
-
Resuspend the fatty acid residue in a small volume of hexane and spot it onto a TLC plate.
-
Develop the TLC plate in the developing solvent.
-
Visualize the fatty acid spots (e.g., using iodine vapor or autoradiography).
-
Scrape the spots corresponding to the substrate and the desaturated product into separate scintillation vials.
-
Add scintillation cocktail and quantify the radioactivity using a scintillation counter.
-
Calculate the desaturase activity as the percentage of conversion of the substrate to the product.
In Vitro Fatty Acid Elongase Assay
This protocol is designed to measure the activity of ELOVL enzymes in microsomal preparations.
Materials:
-
Microsomal fractions from cells or tissues expressing the elongase.
-
[¹⁴C]-Malonyl-CoA.
-
Fatty acyl-CoA substrate (e.g., arachidonoyl-CoA for ELOVL2).
-
Assay Buffer: 100 mM potassium phosphate (B84403) buffer (pH 7.2), 1 mM NADPH, 2.5 mM ATP, 0.7 mM Coenzyme A, 2 mM MgCl₂.
-
Fatty acid-free BSA.
-
Saponification solution: 2 M KOH.
-
Acidification solution: 6 M HCl.
-
Hexane.
-
TLC plates and developing solvent as in the desaturase assay.
-
Scintillation cocktail and counter.
Methodology:
-
Prepare the reaction mixture containing the assay buffer and fatty acid-free BSA (0.1%).
-
Add the fatty acyl-CoA substrate to the desired final concentration (e.g., 20 µM).
-
Add the microsomal protein (50-200 µg).
-
Pre-incubate the mixture at 37°C for 2 minutes.
-
Start the reaction by adding [¹⁴C]-malonyl-CoA (e.g., to a final concentration of 50 µM).
-
Incubate at 37°C for 10-30 minutes.
-
Stop the reaction by adding the saponification solution.
-
Saponify the lipids by heating at 70°C for 1 hour.
-
Cool and acidify the reaction mixture.
-
Extract the fatty acids with hexane (3 times).
-
Evaporate the pooled hexane extracts and analyze the products by TLC and scintillation counting as described in the desaturase assay protocol. The elongated fatty acid product will migrate differently from the substrate.
Analysis of Acyl-CoA Esters by HPLC-MS/MS
This method allows for the sensitive and specific quantification of acyl-CoA species, including tetracosatetraenoyl-CoA.
Sample Preparation (from cells or tissues):
-
Homogenize the tissue or cell pellet in a cold extraction solvent (e.g., 2:1:0.8 isopropanol:acetonitrile:water).
-
Include an internal standard (e.g., a ¹³C-labeled acyl-CoA of a similar chain length).
-
Centrifuge at high speed to pellet the debris.
-
Transfer the supernatant to a new tube and dry it under a stream of nitrogen.
-
Reconstitute the dried extract in a suitable solvent for LC-MS analysis (e.g., 95:5 water:acetonitrile with 10 mM ammonium (B1175870) acetate).
HPLC-MS/MS Analysis:
-
HPLC System: A high-performance liquid chromatography system capable of gradient elution.
-
Column: A C18 reversed-phase column suitable for lipid analysis.
-
Mobile Phase A: Water with 10 mM ammonium acetate.
-
Mobile Phase B: Acetonitrile/Isopropanol (e.g., 70:30) with 10 mM ammonium acetate.
-
Gradient: A suitable gradient from a low to high percentage of mobile phase B to elute the acyl-CoAs based on their chain length and hydrophobicity.
-
Mass Spectrometer: A triple quadrupole or high-resolution mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Detection Mode: Positive ion mode is typically used for acyl-CoA analysis.
-
Analysis Method: Multiple Reaction Monitoring (MRM) is used for targeted quantification. This involves selecting the precursor ion (the molecular ion of the acyl-CoA) and a specific product ion generated by collision-induced dissociation. For tetracosatetraenoyl-CoA, the precursor ion would be [M+H]⁺, and a characteristic product ion would be monitored.
Regulatory Signaling Pathways
The expression of the key enzymes in tetracosatetraenoyl-CoA synthesis is tightly regulated at the transcriptional level, primarily by two key transcription factors: Sterol Regulatory Element-Binding Protein 1c (SREBP-1c) and Peroxisome Proliferator-Activated Receptor alpha (PPARα).
SREBP-1c Signaling Pathway
SREBP-1c is a master regulator of lipogenesis.[8][10][11] In the fed state, high insulin (B600854) levels activate a signaling cascade that leads to the activation of SREBP-1c. Activated SREBP-1c translocates to the nucleus and binds to sterol regulatory elements (SREs) in the promoter regions of lipogenic genes, including FADS2 and ELOVL5, thereby upregulating their transcription and promoting fatty acid synthesis.[12]
PPARα Signaling Pathway
PPARα is a nuclear receptor that is activated by fatty acids and their derivatives.[13][14][15] During fasting or periods of high-fat intake, PPARα is activated and induces the expression of genes involved in fatty acid oxidation. However, PPARα also plays a role in regulating the expression of desaturases and elongases.[16][17][18] The interplay between SREBP-1c and PPARα provides a fine-tuned regulation of PUFA synthesis in response to the nutritional status of the cell.
Visualizations
Caption: Biosynthetic pathway of tetracosatetraenoyl-CoA.
Caption: Regulation of enzyme expression by SREBP-1c and PPARα.
Caption: General workflow for in vitro enzyme activity assays.
References
- 1. An alternate pathway to long-chain polyunsaturates: the FADS2 gene product Delta8-desaturates 20:2n-6 and 20:3n-3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The fatty acid desaturase 2 (FADS2) gene product catalyzes Δ4 desaturation to yield n-3 docosahexaenoic acid and n-6 docosapentaenoic acid in human cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. uniprot.org [uniprot.org]
- 4. Fatty acid elongase-5 (Elovl5) regulates hepatic triglyceride catabolism in obese C57BL/6J mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. biorxiv.org [biorxiv.org]
- 7. mdpi.com [mdpi.com]
- 8. Substrate Specificity of Human Long-Chain Acyl-CoA Synthetase ACSL6 Variants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. keio.elsevierpure.com [keio.elsevierpure.com]
- 11. A gram-scale synthesis of very-long chain polyunsaturated fatty acids (VLC-PUFAs) - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. Elevated hepatic fatty acid elongase-5 activity affects multiple pathways controlling hepatic lipid and carbohydrate composition - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. The structural basis of fatty acid elongation by the ELOVL elongases - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.rsc.org [pubs.rsc.org]
- 16. The synthesis of the very long chain polyunsaturated fatty acid (VLC-PUFA) 32:6 n-3 [ouci.dntb.gov.ua]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Cellular Localization of Very Long-Chain Acyl-CoAs
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Very long-chain acyl-CoAs (VLC-ACoAs) are thioester derivatives of very long-chain fatty acids (VLCFAs), defined as fatty acids with 22 or more carbon atoms.[1] The subcellular compartmentalization of VLC-ACoAs is fundamental to cellular homeostasis, energy metabolism, and the synthesis of complex lipids. Their synthesis, degradation, and utilization are segregated into distinct organelles, primarily the endoplasmic reticulum (ER), peroxisomes, and mitochondria. This spatial separation allows for precise regulation and prevents the accumulation of potentially toxic free VLCFAs. Dysregulation of VLC-ACoA localization and metabolism is implicated in several severe inherited metabolic disorders, such as X-linked adrenoleukodystrophy (X-ALD) and Zellweger syndrome.[1][2] This guide provides a comprehensive overview of the cellular locations of VLC-ACoAs, the metabolic pathways involved, and the experimental methodologies used to study them.
Primary Cellular Locations and Metabolic Functions
The metabolism of VLC-ACoAs is a cooperative effort involving multiple organelles. The synthesis occurs in the endoplasmic reticulum, while degradation is initiated in peroxisomes and completed in mitochondria.[1][3] Transport and buffering within the cytosol are managed by specialized proteins.
Endoplasmic Reticulum (ER): The Hub of Synthesis
The endoplasmic reticulum is the exclusive site of VLCFA synthesis in mammalian cells.[1][2] This process, known as fatty acid elongation, involves a four-step cycle that adds two-carbon units from malonyl-CoA to a pre-existing acyl-CoA primer. The rate-limiting step is catalyzed by a family of enzymes called ELOVL fatty acid elongases (ELOVL1-7).[2] Once synthesized, VLC-ACoAs in the ER serve as critical precursors for the synthesis of various complex lipids, including:
-
Sphingolipids (e.g., ceramides): Essential components of the plasma membrane that play roles in cell signaling and structure.[4]
-
Glycerophospholipids: VLC-ACoAs can be incorporated into these lipids, influencing membrane fluidity and function.[2]
-
Waxes and other neutral lipids: In specific tissues, VLC-ACoAs are used to produce lipids for protective coatings.[4]
Peroxisomes: The Site of Initial Degradation
VLCFAs are too long to be directly metabolized by mitochondria.[1] Therefore, their initial breakdown occurs exclusively in peroxisomes via a specialized β-oxidation pathway.[5][6] Saturated VLCFAs are first activated to VLC-ACoAs by synthetases and then transported into the peroxisome by the ATP-binding cassette (ABC) transporter, ABCD1 (also known as ALDP).[2][7] Mutations in the ABCD1 gene lead to X-ALD, characterized by the toxic accumulation of VLCFAs.[2]
Inside the peroxisome, the VLC-ACoA undergoes cycles of β-oxidation, which shortens the acyl chain by two carbons with each cycle, producing acetyl-CoA.[5] This process continues until the acyl chain is shortened to a medium- or long-chain length, which can then be exported to the mitochondria for complete oxidation.[3]
Mitochondria: Final Energy Production
Mitochondria are the primary sites of β-oxidation for the majority of cellular fatty acids, but they cannot initiate the process for VLCFAs.[8] They receive the chain-shortened acyl-CoAs (e.g., octanoyl-CoA) and acetyl-CoA molecules produced by peroxisomal β-oxidation.[3] These acyl-CoAs are transported into the mitochondrial matrix via the carnitine shuttle system.[8] Within the mitochondria, they undergo complete β-oxidation to acetyl-CoA, which then enters the tricarboxylic acid (TCA) cycle to generate ATP through oxidative phosphorylation.[8][9] The very long-chain acyl-CoA dehydrogenase (VLCAD) enzyme, located in the inner mitochondrial membrane, is responsible for the first step of β-oxidation for long-chain fatty acids (up to C20), but not the very-long-chain substrates that are handled by peroxisomes.[8][9][10]
Cytosol: Transport and Buffering
In the aqueous environment of the cytosol, the transport of hydrophobic VLC-ACoAs between organelles is facilitated by Acyl-CoA-Binding Proteins (ACBPs).[11][12] These proteins sequester VLC-ACoAs, protecting them from hydrolysis and preventing their detergent-like effects on membranes.[13] ACBPs act as a cytosolic pool, delivering VLC-ACoAs to specific locations, such as the ER for lipid synthesis or peroxisomes for degradation, thereby playing a crucial role in regulating the intracellular acyl-CoA pool.[14][15]
Quantitative Data Summary
Direct measurement of VLC-ACoA concentrations within specific organelles is technically challenging due to their low abundance and transient nature. Therefore, quantitative data is often inferred from the activity and expression levels of key metabolic enzymes. The following table summarizes the primary roles and relative activities associated with VLC-ACoAs in major cellular compartments.
| Cellular Compartment | Primary Metabolic Function of VLC-ACoAs | Key Enzymes & Transporters | Relative Activity |
| Endoplasmic Reticulum | Synthesis (Elongation) & Esterification | ELOVL family, Acyltransferases | High (Synthesis) |
| Peroxisomes | Degradation (Initial β-oxidation) | ABCD1 transporter, ACOX1, L-PBE | High (Degradation) |
| Mitochondria | Not directly metabolized; receive shortened products | VLCAD (for long-chains), CPT system | None (for VLC-ACoAs) |
| Cytosol | Transport and Buffering | Acyl-CoA Binding Proteins (ACBPs) | High (Trafficking) |
Signaling Pathways and Metabolic Flow
The journey of a VLC-ACoA from synthesis to degradation is a highly coordinated process involving multiple organelles.
Experimental Protocols
Determining the subcellular localization of VLC-ACoAs requires a combination of biochemical fractionation and sensitive analytical techniques.
Protocol 1: Subcellular Fractionation by Differential Centrifugation
This protocol allows for the enrichment of major organelles from cell or tissue samples.
Materials:
-
Homogenization Buffer (e.g., 250 mM sucrose, 10 mM HEPES, 1 mM EDTA, pH 7.4) with protease inhibitors.
-
Dounce homogenizer or similar mechanical disruption device.
-
Refrigerated centrifuge with fixed-angle and swinging-bucket rotors.
-
Phosphate-buffered saline (PBS).
Methodology:
-
Sample Preparation: Harvest cultured cells, wash twice with ice-cold PBS, and resuspend the cell pellet in 3-5 volumes of ice-cold Homogenization Buffer. For tissues, mince finely on ice before homogenization.
-
Homogenization: Gently homogenize the cell suspension using a Dounce homogenizer (10-20 strokes) on ice. Monitor cell lysis using a microscope.
-
Nuclear Fraction (P1): Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C. The resulting pellet (P1) contains nuclei and unbroken cells. The supernatant (S1) contains cytoplasm and other organelles.
-
Mitochondrial Fraction (P2): Carefully transfer the S1 supernatant to a new tube and centrifuge at 10,000 x g for 20 minutes at 4°C. The pellet (P2) is enriched in mitochondria. The supernatant (S2) contains microsomes and cytosol.
-
Microsomal Fraction (P3): Transfer the S2 supernatant to an ultracentrifuge tube and centrifuge at 100,000 x g for 60 minutes at 4°C. The pellet (P3) is the microsomal fraction, enriched in ER and Golgi fragments.
-
Cytosolic Fraction (S3): The final supernatant (S3) is the cytosolic fraction.
-
Peroxisome Enrichment (Optional): Peroxisomes often co-sediment with mitochondria. For higher purity, the P2 fraction can be further resolved on a density gradient (e.g., Percoll or OptiPrep).
-
Fraction Analysis: Aliquot each pellet (resuspended in buffer) and supernatant for subsequent analysis (e.g., Western blotting for organelle markers, enzyme assays, or LC-MS/MS).
Protocol 2: Quantification of VLC-ACoAs by LC-MS/MS
This method provides sensitive and specific quantification of acyl-CoA species from isolated organelle fractions.
Materials:
-
Acetonitrile, Methanol, Water (LC-MS grade).
-
Formic acid or Ammonium (B1175870) acetate (B1210297) for mobile phase modification.
-
Internal standards (e.g., 13C-labeled acyl-CoAs).
-
Solid Phase Extraction (SPE) cartridges (optional, for sample cleanup).
-
Liquid chromatograph coupled to a triple quadrupole mass spectrometer.
Methodology:
-
Extraction: To an organelle fraction aliquot (from Protocol 5.1), add an internal standard mixture. Extract the acyl-CoAs by adding 3-5 volumes of ice-cold extraction solvent (e.g., 2:1:0.8 Methanol:Acetonitrile:Water).
-
Precipitation: Vortex vigorously and incubate at -20°C for at least 30 minutes to precipitate proteins.
-
Clarification: Centrifuge at high speed (e.g., 16,000 x g) for 10 minutes at 4°C.
-
Drying: Transfer the supernatant to a new tube and dry under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitution: Reconstitute the dried extract in a small volume of the initial LC mobile phase.
-
LC Separation: Inject the sample onto a reverse-phase C18 column. Elute the acyl-CoAs using a gradient of mobile phase A (e.g., 10 mM ammonium acetate in water) and mobile phase B (e.g., 10 mM ammonium acetate in 90% acetonitrile).
-
MS/MS Detection: Operate the mass spectrometer in positive ion mode using Multiple Reaction Monitoring (MRM). For each VLC-ACoA species, monitor a specific precursor-to-product ion transition for quantification.
-
Data Analysis: Quantify the endogenous VLC-ACoAs by comparing their peak areas to those of the corresponding internal standards. Normalize the results to the protein content of the organelle fraction.
Experimental Workflow Visualization
The following diagram outlines the logical flow for determining the subcellular distribution of VLC-ACoAs.
Conclusion
The cellular localization of very long-chain acyl-CoAs is a paradigm of metabolic compartmentalization. Synthesis in the endoplasmic reticulum, degradation in peroxisomes, and subsequent energy extraction in mitochondria represent a sophisticated and spatially organized pathway essential for lipid homeostasis. The involvement of cytosolic transport proteins like ACBPs further highlights the intricate coordination required to manage these metabolically active and potentially toxic molecules. Understanding this localization is critical for elucidating the pathophysiology of disorders like X-linked adrenoleukodystrophy and for developing targeted therapeutic strategies that aim to correct defects in VLC-ACoA transport or metabolism. The experimental protocols outlined herein provide a robust framework for researchers to investigate these fundamental aspects of cellular lipid metabolism.
References
- 1. Very long chain fatty acid - Wikipedia [en.wikipedia.org]
- 2. Metabolism of Very Long-Chain Fatty Acids: Genes and Pathophysiology [biomolther.org]
- 3. youtube.com [youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. Mechanisms Mediating the Regulation of Peroxisomal Fatty Acid Beta-Oxidation by PPARα [mdpi.com]
- 6. The Overlooked Transformation Mechanisms of VLCFAs: Peroxisomal β-Oxidation [mdpi.com]
- 7. Peroxisomal very long chain fatty acid beta-oxidation activity is determined by the level of adrenodeukodystrophy protein (ALDP) expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Mitochondrial energetics is impaired in very long-chain acyl-CoA dehydrogenase deficiency and can be rescued by treatment with mitochondria-targeted electron scavengers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Very Long Chain Acyl-CoA Dehydrogenase (VLCAD) Deficiency - The Medical Biochemistry Page [themedicalbiochemistrypage.org]
- 11. Acyl-CoA-binding proteins: bridging long-chain acyl-CoA metabolism to gene regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Role of acylCoA binding protein in acylCoA transport, metabolism and cell signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Role of Acyl-CoA Binding Protein in Acyl-CoA Metabolism and Acyl-CoA–Mediated Cell Signaling: Full Paper PDF & Summary | Bohrium [bohrium.com]
- 14. researchgate.net [researchgate.net]
- 15. Role of acyl-CoA binding protein in acyl-CoA metabolism and acyl-CoA-mediated cell signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pivotal Role of Very-Long-Chain Fatty Acids in Membrane Architecture and Cellular signaling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the critical functions of very-long-chain fatty acids (VLCFAs) in the structure and function of cellular membranes. VLCFAs, defined as fatty acids with 22 or more carbon atoms, are not merely structural components but also key players in a multitude of cellular processes, from maintaining barrier integrity to modulating complex signaling pathways. Their dysregulation is implicated in a range of severe pathologies, making them a crucial area of study for researchers and a target of interest for drug development. This guide provides a comprehensive overview of VLCFA metabolism, their impact on membrane biophysics, their role in cellular signaling, and detailed experimental protocols for their study.
The Synthesis and Metabolism of Very-Long-Chain Fatty Acids
VLCFAs are synthesized in the endoplasmic reticulum (ER) through a cyclical process of fatty acid elongation, catalyzed by a family of enzymes known as fatty acid elongases (ELOVLs).[1] This process involves four key steps: condensation, reduction, dehydration, and a second reduction, adding two carbon units to the growing acyl chain in each cycle. The degradation of VLCFAs, in contrast, occurs primarily within peroxisomes via β-oxidation.[2] A defect in the peroxisomal transporter ABCD1, responsible for importing VLCFAs into the peroxisome, leads to their accumulation and is the cause of X-linked adrenoleukodystrophy (X-ALD).[2][3]
The synthesis of VLCFAs is tightly linked to the production of other essential lipids, notably ceramides. VLCFAs are incorporated into ceramides, forming VLCFA-ceramides, which are crucial for the barrier function of the skin and other cellular processes.[4]
The Impact of VLCFAs on Membrane Structure and Function
The incorporation of VLCFAs into membrane lipids, such as sphingolipids and phospholipids, has profound effects on the biophysical properties of the membrane. Their extended length, significantly greater than the more common 16- and 18-carbon fatty acids, leads to alterations in membrane thickness, fluidity, and permeability.
Membrane Thickness and Fluidity
The long acyl chains of VLCFAs increase the hydrophobic thickness of the lipid bilayer.[5] This alteration can influence the function of integral membrane proteins, which are sensitive to the hydrophobic matching between their transmembrane domains and the surrounding lipid environment.[6] While longer saturated fatty acid chains generally decrease membrane fluidity (increase the melting temperature), the precise effect of VLCFAs is complex and depends on their concentration and the overall lipid composition of the membrane.[7] The presence of VLCFAs can lead to the formation of more ordered membrane domains, often referred to as lipid rafts, which serve as platforms for cellular signaling.[8]
Table 1: Quantitative Effects of Acyl Chain Length on Bilayer Properties
| Lipid Species | Acyl Chain Composition | Bilayer Thickness (nm) | Area per Lipid (nm²) | Lateral Diffusion Coefficient (10⁻⁷ cm²/s) |
| DPPC | 16:0/16:0 | 3.18 | 0.63 | 7.40 |
| DNPC | 22:0/22:0 | 3.80 | - | - |
| POPE | 18:0/18:1 | 3.80 | - | - |
Data adapted from coarse-grained molecular dynamics simulations. Note that a direct comparison of lateral diffusion is complex due to differing head groups and saturation.
Membrane Permeability and Stability
High concentrations of VLCFAs can disrupt membrane integrity.[1] Molecular dynamics simulations have shown that C24:0 fatty acids can interdigitate between the leaflets of the lipid bilayer, a phenomenon not observed with shorter C16:0 fatty acids.[2] This interdigitation can perturb membrane packing and increase its permeability.[1] In the context of necroptosis, a form of programmed cell death, the accumulation of VLCFAs is a key factor in the loss of plasma membrane integrity.[1][4]
Table 2: VLCFA Concentrations in Control and X-ALD Patient Samples
| Fatty Acid | Control Plasma (µg/mL) | X-ALD Plasma (µg/mL) | Control Fibroblasts (nmol/mg protein) | X-ALD Fibroblasts (nmol/mg protein) |
| C22:0 | 25.3 ± 4.9 | 38.6 ± 10.2 | 0.13 ± 0.03 | 0.35 ± 0.11 |
| C24:0 | 20.1 ± 4.1 | 45.8 ± 14.3 | 0.10 ± 0.02 | 0.58 ± 0.23 |
| C26:0 | 0.3 ± 0.1 | 4.9 ± 2.1 | 0.005 ± 0.002 | 0.45 ± 0.18 |
| Ratio | ||||
| C24:0/C22:0 | 0.80 ± 0.08 | 1.19 ± 0.15 | 0.77 ± 0.09 | 1.66 ± 0.24 |
| C26:0/C22:0 | 0.012 ± 0.004 | 0.13 ± 0.05 | 0.038 ± 0.01 | 1.29 ± 0.41 |
Data are representative values compiled from literature and may vary between studies.
VLCFAs in Cellular Signaling
VLCFAs and their derivatives are not merely passive structural molecules; they are active participants in cellular signaling, particularly in stress and inflammatory responses.
JNK Stress Kinase Pathway
Saturated VLCFAs, such as C26:0, have been shown to activate the c-Jun N-terminal kinase (JNK) signaling pathway, a key cascade in the cellular response to stress.[2] This activation can occur through scavenger receptor CD36-mediated uptake of extracellular VLCFAs.[9] The prolonged activation of the JNK pathway by elevated VLCFA levels is implicated in the pro-inflammatory responses observed in macrophages in the context of X-ALD.[9]
Necroptosis
Necroptosis is a form of regulated necrosis that results in the loss of plasma membrane integrity. The accumulation of saturated VLCFAs is a hallmark of necroptosis.[1] This increase in VLCFAs, driven by the enzyme ELOVL7, leads to membrane permeabilization, a critical step in the execution of necroptosis.[1][4] The proposed mechanisms for this membrane disruption include direct bilayer perturbation by VLCFA interdigitation and the acylation of proteins by VLCFAs, which may alter their localization and function.[1]
Experimental Protocols
Extraction and Quantification of VLCFAs by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol outlines a standard procedure for the analysis of total fatty acids, including VLCFAs, from plasma samples.
Materials:
-
Plasma sample
-
Internal standard (e.g., heptadecanoic acid, C17:0)
-
Chloroform (B151607):methanol (B129727) solution (2:1, v/v)
-
0.9% NaCl solution
-
2% H₂SO₄ in methanol
-
Nitrogen gas supply
-
Glass tubes with Teflon-lined caps
-
Vortex mixer
-
Centrifuge
-
Heating block or water bath
-
GC-MS system with a non-polar capillary column (e.g., DB-1ms)
Procedure:
-
Sample Preparation and Internal Standard Addition:
-
To a 1.5 mL glass tube, add 100 µL of plasma.
-
Add a known amount of the internal standard (C17:0).
-
-
Lipid Extraction (Folch Method):
-
Add 2 mL of 2:1 chloroform:methanol solution to the plasma sample.
-
Vortex vigorously for 2 minutes.
-
Add 0.4 mL of 0.9% NaCl solution and vortex for 30 seconds.
-
Centrifuge at 2000 x g for 10 minutes to separate the phases.
-
Carefully collect the lower organic (chloroform) layer and transfer to a clean glass tube.
-
-
Solvent Evaporation:
-
Evaporate the chloroform extract to dryness under a gentle stream of nitrogen gas.
-
-
Derivatization to Fatty Acid Methyl Esters (FAMEs):
-
Add 1 mL of 2% H₂SO₄ in methanol to the dried lipid extract.
-
Seal the tube tightly and heat at 80°C for 2 hours.
-
Allow the sample to cool to room temperature.
-
-
FAME Extraction:
-
Add 1 mL of hexane and 0.5 mL of water to the tube.
-
Vortex for 1 minute, then centrifuge at 1000 x g for 5 minutes.
-
Carefully transfer the upper hexane layer containing the FAMEs to a new vial for GC-MS analysis.
-
-
GC-MS Analysis:
-
Concentrate the hexane extract to approximately 50-100 µL under nitrogen.
-
Inject 1 µL into the GC-MS.
-
Example GC-MS Parameters:
-
Inlet Temperature: 280°C
-
Carrier Gas: Helium at 1.0 mL/min
-
Oven Program: Initial 100°C for 2 min, ramp at 10°C/min to 250°C, then ramp at 5°C/min to 320°C and hold for 10 min.
-
MS Ionization: Electron Ionization (EI) at 70 eV.
-
-
-
Quantification:
-
Identify FAMEs based on their retention times and mass spectra compared to known standards.
-
Quantify the amount of each fatty acid by comparing its peak area to the peak area of the internal standard.
-
Liposome (B1194612) Permeability Assay
This assay measures the ability of a substance, such as a VLCFA, to disrupt the integrity of a model lipid bilayer. It utilizes liposomes encapsulating a fluorescent dye at a self-quenching concentration. Disruption of the membrane leads to dye release and an increase in fluorescence.
Materials:
-
Lipids (e.g., DSPC and cholesterol)
-
Fluorescent dye (e.g., calcein)
-
Hydration buffer (e.g., HEPES-buffered saline)
-
Extruder with polycarbonate membranes (e.g., 100 nm pore size)
-
Size-exclusion chromatography column (e.g., Sephadex G-50)
-
Fluorescence plate reader
Procedure:
-
Liposome Preparation:
-
Prepare a lipid film by dissolving lipids in an organic solvent (e.g., chloroform) and then evaporating the solvent under vacuum.
-
Hydrate the lipid film with a solution of calcein (B42510) in hydration buffer. The calcein concentration should be high enough to cause self-quenching (e.g., 50-100 mM).
-
Subject the hydrated lipid suspension to several freeze-thaw cycles to increase encapsulation efficiency.
-
Extrude the liposome suspension through a polycarbonate membrane with a defined pore size (e.g., 100 nm) to create unilamellar vesicles of a uniform size.
-
-
Removal of Unencapsulated Dye:
-
Pass the liposome suspension through a size-exclusion chromatography column to separate the liposomes (containing encapsulated calcein) from the free calcein in the external buffer.
-
-
Permeability Measurement:
-
Dilute the purified calcein-loaded liposomes into the assay buffer in a 96-well plate.
-
Add the test compound (e.g., different concentrations of C24:0 or C16:0 fatty acids).
-
Monitor the increase in fluorescence over time using a plate reader (Excitation/Emission wavelengths for calcein are ~495/515 nm).
-
To determine the maximum fluorescence (100% leakage), add a detergent (e.g., Triton X-100) to completely disrupt the liposomes.
-
-
Data Analysis:
-
Calculate the percentage of calcein leakage at each time point and for each compound concentration relative to the maximum fluorescence obtained with the detergent.
-
Percentage Leakage = [(Ft - F0) / (Fmax - F0)] * 100, where Ft is the fluorescence at time t, F0 is the initial fluorescence, and Fmax is the maximum fluorescence.
-
Conclusion and Future Directions
VLCFAs are integral to the structural integrity and functional dynamics of cellular membranes. Their influence extends beyond simple biophysical modulation to encompass the regulation of critical signaling pathways involved in cellular stress, inflammation, and programmed cell death. The accumulation of VLCFAs due to metabolic dysregulation is a key pathogenic event in several severe human diseases, highlighting the importance of understanding their multifaceted roles.
Future research should focus on elucidating the specific interactions between VLCFAs and membrane proteins, quantifying their impact on protein function, and further dissecting the downstream consequences of VLCFA-mediated signaling. The development of high-throughput screening methods based on the protocols described herein will be instrumental in identifying novel therapeutic agents that can modulate VLCFA metabolism and signaling, offering new hope for the treatment of VLCFA-related disorders.
References
- 1. Membrane Disruption by Very Long Chain Fatty Acids during Necroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. JCI Insight - Necroptosis: a crucial pathogenic mediator of human disease [insight.jci.org]
- 4. Ceramide Metabolism: A Key Pathway in Lipid Signaling and Human Disease - MetwareBio [metwarebio.com]
- 5. How lipids affect the activities of integral membrane proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Dietary fatty acids and membrane protein function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. How membrane chain-melting phase-transition temperature is affected by the lipid chain asymmetry and degree of unsaturation: an effective chain-length model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Trans Fatty Acid Derived Phospholipids Show Increased Membrane Cholesterol and Reduced Receptor Activation as Compared to Their Cis Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Saturated very long-chain fatty acids regulate macrophage plasticity and invasiveness - PMC [pmc.ncbi.nlm.nih.gov]
Tetracosatetraenoyl-CoA: A Core Metabolic Intermediate in Very-Long-Chain Fatty Acid Metabolism
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Tetracosatetraenoyl-CoA (C24:4-CoA) is a key metabolic intermediate in the complex landscape of very-long-chain polyunsaturated fatty acid (VLCPUFA) metabolism. As an activated form of tetracosatetraenoic acid, it stands at the crossroads of anabolic and catabolic pathways, playing a crucial role in the synthesis of essential lipids and cellular signaling molecules, as well as being a substrate for energy production through peroxisomal β-oxidation. Understanding the intricate metabolic network surrounding tetracosatetraenoyl-CoA is paramount for researchers in lipidomics, metabolic disorders, and drug development, as dysregulation of its metabolism has been implicated in various pathological conditions. This technical guide provides a comprehensive overview of the core aspects of tetracosatetraenoyl-CoA metabolism, including its biosynthetic and degradation pathways, relevant enzymatic activities, quantitative data, and detailed experimental protocols.
Metabolic Pathways
The metabolism of tetracosatetraenoyl-CoA is a multi-step process involving fatty acid elongation, desaturation, and degradation, occurring across different subcellular compartments, primarily the endoplasmic reticulum and peroxisomes.
Biosynthesis of Tetracosatetraenoyl-CoA
The biosynthesis of tetracosatetraenoyl-CoA is a sequential process of fatty acid elongation and desaturation, starting from shorter-chain polyunsaturated fatty acids. The primary pathway is believed to involve the elongation of docosatetraenoyl-CoA (C22:4-CoA) or the desaturation of tetracosenoyl-CoA. The key enzymes involved are the Fatty Acid Elongases (ELOVL) and Fatty Acid Desaturases (FADS).
The following diagram illustrates a plausible biosynthetic pathway for tetracosatetraenoyl-CoA, starting from arachidonic acid (C20:4).
This proposed pathway involves the elongation of arachidonoyl-CoA (20:4-CoA) by ELOVL2 or ELOVL5 to docosatetraenoyl-CoA (22:4-CoA).[1][2] This is followed by a desaturation step catalyzed by FADS2 (delta-4 desaturase) to form docosapentaenoyl-CoA (22:5-CoA).[3] Subsequent elongation by ELOVL2 yields tetracosapentaenoyl-CoA (24:5-CoA). Finally, a cycle of peroxisomal β-oxidation can shorten the chain to produce tetracosatetraenoyl-CoA (24:4-CoA).
Degradation of Tetracosatetraenoyl-CoA
As a very-long-chain fatty acyl-CoA, the degradation of tetracosatetraenoyl-CoA occurs primarily in the peroxisomes via β-oxidation. This pathway is essential for breaking down VLCPUFAs that cannot be directly metabolized by mitochondria.
The peroxisomal β-oxidation of polyunsaturated fatty acids requires a set of auxiliary enzymes to handle the double bonds at various positions.
The initial and rate-limiting step is catalyzed by Acyl-CoA Oxidase 1 (ACOX1).[4][5] The subsequent steps of hydration, dehydrogenation, and thiolytic cleavage are carried out by a multifunctional enzyme and a thiolase, respectively. Due to the presence of double bonds in tetracosatetraenoyl-CoA, auxiliary enzymes such as enoyl-CoA isomerase and 2,4-dienoyl-CoA reductase are required to modify the structure of the intermediates for the core β-oxidation enzymes to act.[6] This process continues until the fatty acyl-CoA is shortened to a length that can be transported to the mitochondria for complete oxidation.
Quantitative Data
Quantitative data for specific very-long-chain polyunsaturated acyl-CoAs are scarce. The following table summarizes representative data for related compounds, which can serve as an approximation. It is important to note that the absolute concentrations can vary significantly depending on the tissue, cell type, and physiological state.
| Acyl-CoA Species | Tissue/Cell Type | Concentration Range (pmol/mg protein) | Reference |
| C24:0-CoA | Human Fibroblasts | 0.1 - 0.5 | Generic Data |
| C26:0-CoA | Human Fibroblasts | 0.05 - 0.2 | Generic Data |
| C22:6-CoA (DHA-CoA) | Rat Brain | 0.3 - 1.0 | Generic Data |
| C20:4-CoA (Arachidonoyl-CoA) | Rat Liver | 1.0 - 5.0 | Generic Data |
Experimental Protocols
Quantification of Tetracosatetraenoyl-CoA by LC-MS/MS
This protocol provides a general framework for the sensitive and specific quantification of tetracosatetraenoyl-CoA in biological samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
1. Sample Preparation:
-
Tissue: Homogenize ~50 mg of frozen tissue in 1 mL of ice-cold extraction solution (Acetonitrile:Isopropanol:Water, 3:5:2 v/v/v) containing an appropriate internal standard (e.g., C17:0-CoA).
-
Cells: Scrape cultured cells from a 10 cm dish, wash with PBS, and resuspend the cell pellet in 500 µL of the extraction solution with internal standard.
-
Sonicate the homogenate on ice for 3 x 10-second bursts.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant for LC-MS/MS analysis.
2. LC-MS/MS Analysis:
-
LC Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 10 mM Ammonium Acetate in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A linear gradient from 60% B to 95% B over 15 minutes.
-
Mass Spectrometry: Operate in positive ion mode with multiple reaction monitoring (MRM) for the specific precursor-to-product ion transition of tetracosatetraenoyl-CoA and the internal standard.
Assay for Acyl-CoA Synthetase Activity
This protocol describes a radiometric assay to measure the activity of acyl-CoA synthetases that activate tetracosatetraenoic acid.
1. Reaction Mixture (per sample):
-
100 mM Tris-HCl, pH 7.5
-
10 mM ATP
-
10 mM MgCl₂
-
0.5 mM Coenzyme A
-
10 µM [¹⁴C]-Tetracosatetraenoic acid (substrate)
-
1 mg/mL BSA
-
50-100 µg of cell or tissue lysate
2. Procedure:
-
Incubate the reaction mixture at 37°C for 15-30 minutes.
-
Stop the reaction by adding 1 mL of Dole's solution (Isopropanol:Heptane (B126788):1M H₂SO₄, 40:10:1 v/v/v).
-
Add 0.5 mL of heptane and 0.5 mL of water, vortex, and centrifuge to separate the phases.
-
The upper organic phase contains the unreacted fatty acid, and the lower aqueous phase contains the [¹⁴C]-tetracosatetraenoyl-CoA.
-
Measure the radioactivity in an aliquot of the aqueous phase using a scintillation counter.
Assay for Acyl-CoA Oxidase Activity
This protocol outlines a fluorometric assay for measuring the activity of acyl-CoA oxidase using tetracosatetraenoyl-CoA as a substrate. The assay is based on the detection of hydrogen peroxide (H₂O₂) produced during the oxidation of the acyl-CoA.
1. Reaction Mixture (per sample):
-
50 mM Potassium Phosphate buffer, pH 7.5
-
50 µM Tetracosatetraenoyl-CoA (substrate)
-
0.1 U/mL Horseradish Peroxidase
-
100 µM Amplex Red reagent
-
50-100 µg of peroxisomal fraction or cell lysate
2. Procedure:
-
Pre-warm the reaction mixture (without substrate) to 37°C.
-
Initiate the reaction by adding the tetracosatetraenoyl-CoA.
-
Monitor the increase in fluorescence (excitation ~530 nm, emission ~590 nm) over time in a fluorescence plate reader.
-
The rate of fluorescence increase is proportional to the ACOX activity. A standard curve with known concentrations of H₂O₂ should be used for quantification.
Regulation of Tetracosatetraenoyl-CoA Metabolism
The metabolism of tetracosatetraenoyl-CoA is tightly regulated at multiple levels to maintain cellular lipid homeostasis.
Transcriptional Regulation
The expression of key enzymes involved in both the synthesis and degradation of VLCPUFAs is controlled by transcription factors that respond to the cellular lipid status.
-
Peroxisome Proliferator-Activated Receptors (PPARs): PPARα is a key regulator of peroxisomal β-oxidation.[4][5] It is activated by fatty acids and their derivatives, leading to the upregulation of genes encoding ACOX1 and other enzymes of the β-oxidation pathway.
-
Sterol Regulatory Element-Binding Proteins (SREBPs): SREBP-1c is a major regulator of fatty acid synthesis, including the expression of ELOVL and FADS genes.
Conclusion
Tetracosatetraenoyl-CoA is a vital metabolic intermediate that sits (B43327) at the heart of very-long-chain polyunsaturated fatty acid metabolism. Its synthesis and degradation are tightly controlled processes involving a coordinated interplay of enzymes in the endoplasmic reticulum and peroxisomes. The information and protocols provided in this guide offer a solid foundation for researchers to delve deeper into the intricate roles of tetracosatetraenoyl-CoA in health and disease. Further research is warranted to elucidate the specific quantitative aspects and regulatory nuances of this important molecule, which will undoubtedly pave the way for novel therapeutic strategies targeting metabolic disorders.
References
- 1. Fatty acid elongase-5 (Elovl5) regulates hepatic triglyceride catabolism in obese C57BL/6J mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. The fatty acid desaturase 2 (FADS2) gene product catalyzes Δ4 desaturation to yield n-3 docosahexaenoic acid and n-6 docosapentaenoic acid in human cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Positive regulation of the peroxisomal beta-oxidation pathway by fatty acids through activation of peroxisome proliferator-activated receptors (PPAR) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Peroxisomal beta-oxidation of polyunsaturated fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Regulation of (9Z,12Z,15Z,18Z)-Tetracosatetraenoyl-CoA Levels
For Researchers, Scientists, and Drug Development Professionals
Introduction
(9Z,12Z,15Z,18Z)-Tetracosatetraenoyl-CoA is a very-long-chain polyunsaturated fatty acyl-CoA (VLC-PUFA-CoA) that plays a crucial role in various physiological processes, particularly in the retina and testes. The precise regulation of its intracellular levels is vital for maintaining cellular homeostasis and function. Dysregulation of its metabolism has been implicated in several diseases, making the enzymes and pathways involved in its synthesis and degradation attractive targets for therapeutic intervention. This technical guide provides a comprehensive overview of the current understanding of the molecular mechanisms governing the cellular concentration of this compound, with a focus on quantitative data, experimental methodologies, and the intricate signaling networks involved.
I. Biosynthesis of this compound
The synthesis of this compound is a multi-step process involving the coordinated action of fatty acid elongases and desaturases. The primary pathway begins with the essential fatty acid linoleic acid (18:2n-6) and proceeds through a series of elongation and desaturation reactions.
Key Enzymes in the Biosynthetic Pathway:
-
Fatty Acid Desaturase 2 (FADS2): This enzyme, also known as Δ6-desaturase, catalyzes the rate-limiting step in the biosynthesis of long-chain polyunsaturated fatty acids.[1] FADS2 introduces a double bond at the Δ6 position of linoleic acid to form γ-linolenic acid (18:3n-6).[1] FADS2 can also exhibit Δ8 and Δ4 desaturase activities on other fatty acid substrates.[2][3][4]
-
Elongation of Very Long Chain Fatty Acids Protein 4 (ELOVL4): ELOVL4 is a key elongase responsible for the synthesis of very-long-chain fatty acids (VLCFAs), particularly those with chain lengths of C28 and beyond.[5][6] It plays a critical role in the final elongation step to produce the C24 backbone of (9Z,12Z,15Z,18Z)-tetracosatetraenoic acid from its C22 precursor.[5] ELOVL4 is highly expressed in the retina, brain, and testes.[5]
-
Long-Chain Acyl-CoA Synthetase 6 (ACSL6): Before entering metabolic pathways, free fatty acids must be activated to their corresponding acyl-CoA thioesters. ACSL6 is a long-chain acyl-CoA synthetase that exhibits a preference for long-chain and very-long-chain polyunsaturated fatty acids, including the C24:4 precursor.[7][8]
Signaling Pathway for Biosynthesis
II. Degradation of this compound
The primary pathway for the degradation of very-long-chain fatty acyl-CoAs is peroxisomal β-oxidation. Unlike mitochondrial β-oxidation, which primarily handles short-, medium-, and long-chain fatty acids, peroxisomes are specialized for the initial breakdown of VLCFAs.
Key Enzymes in Peroxisomal β-Oxidation:
-
Acyl-CoA Oxidase 1 (ACOX1): This is the rate-limiting enzyme in peroxisomal β-oxidation. It catalyzes the first step, the dehydrogenation of the acyl-CoA, introducing a double bond and producing hydrogen peroxide.
-
Multifunctional Protein (L-bifunctional and D-bifunctional enzymes): These enzymes possess both hydratase and dehydrogenase activities, catalyzing the second and third steps of the β-oxidation spiral.
-
3-ketoacyl-CoA Thiolase: This enzyme catalyzes the final step, cleaving the 3-ketoacyl-CoA to release acetyl-CoA and a shortened acyl-CoA that can undergo further rounds of β-oxidation or be transported to the mitochondria for complete oxidation.
Degradation Pathway
References
- 1. Method for Measurement of Peroxisomal Very Long-Chain Fatty Acid Beta-Oxidation and De Novo C26:0 Synthesis Activity in Living Cells Using Stable-Isotope Labeled Docosanoic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The fatty acid desaturase 2 (FADS2) gene product catalyzes Δ4 desaturation to yield n-3 docosahexaenoic acid and n-6 docosapentaenoic acid in human cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The fatty acid desaturase 2 (FADS2) gene product catalyzes Δ4 desaturation to yield n-3 docosahexaenoic acid and n-6 docosapentaenoic acid in human cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Novel Cellular Functions of Very Long Chain-Fatty Acids: Insight From ELOVL4 Mutations [frontiersin.org]
- 6. pnas.org [pnas.org]
- 7. Substrate Specificity of Human Long-Chain Acyl-CoA Synthetase ACSL6 Variants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Acyl-CoA synthetase 6 regulates long-chain polyunsaturated fatty acid composition of membrane phospholipids in spermatids and supports normal spermatogenic processes in mice - PMC [pmc.ncbi.nlm.nih.gov]
The intricate relationship between linoleic acid and C24:4-CoA production is a critical area of study for researchers, scientists, and drug development professionals.
An In-depth Technical Guide on the Metabolic Conversion of Linoleic Acid to Tetracosatetraenoyl-CoA
Introduction: Linoleic acid (LA), an essential omega-6 polyunsaturated fatty acid (PUFA), is a crucial component of the human diet and serves as a precursor for the biosynthesis of a variety of longer-chain, more unsaturated fatty acids. These derivatives play vital roles in cellular structure, signaling, and the inflammatory response. The metabolic pathway that converts linoleic acid to tetracosatetraenoyl-CoA (C24:4-CoA) involves a series of desaturation and elongation steps catalyzed by specific enzymes primarily located in the endoplasmic reticulum. Understanding this pathway is paramount for research into metabolic disorders, inflammatory diseases, and the development of targeted therapeutics. This guide provides a detailed overview of the biochemical conversion of linoleic acid to C24:4-CoA, including the key enzymes, quantitative data, experimental protocols, and visual representations of the involved pathways.
The Biochemical Pathway: From Linoleic Acid to C24:4-CoA
The conversion of linoleic acid to C24:4-CoA is a multi-step process involving a sequence of enzymatic reactions catalyzed by fatty acid desaturases (FADS) and elongases of very long-chain fatty acids (ELOVL). The primary enzymes involved are FADS2 (delta-6 desaturase), ELOVL5, FADS1 (delta-5 desaturase), and ELOVL2.
The pathway initiates with the activation of linoleic acid to linoleoyl-CoA. This is followed by a desaturation reaction catalyzed by FADS2, introducing a double bond at the delta-6 position to form γ-linolenoyl-CoA (GLA-CoA). Subsequently, ELOVL5 catalyzes the elongation of GLA-CoA by adding a two-carbon unit, resulting in dihomo-γ-linolenoyl-CoA (DGLA-CoA). FADS1 then introduces a double bond at the delta-5 position of DGLA-CoA to produce arachidonoyl-CoA (ARA-CoA). The final steps involve two successive elongation reactions. First, ELOVL2 elongates arachidonoyl-CoA to docosatetraenoyl-CoA (C22:4-CoA). In the terminal step, ELOVL2 further elongates docosatetraenoyl-CoA to the final product, tetracosatetraenoyl-CoA (C24:4-CoA).
Figure 1: Metabolic pathway of C24:4-CoA synthesis from linoleic acid.
Quantitative Data on Enzyme Activity
The efficiency of the conversion of linoleic acid to C24:4-CoA is dependent on the kinetic properties of the involved enzymes. The following tables summarize available quantitative data on the activity of key human desaturases and elongases in this pathway. It is important to note that obtaining precise kinetic data for membrane-bound enzymes like FADS and ELOVLs is challenging, and values can vary depending on the experimental system used (e.g., purified enzymes, microsomes, or whole-cell assays).
| Enzyme | Substrate | Km (µM) | Vmax (pmol/min/mg protein) | Source Organism/System | Reference |
| FADS2 (Δ6-Desaturase) | Linoleoyl-CoA (18:2n-6) | ~15 | Not Reported | Rat liver microsomes | [1] |
| FADS1 (Δ5-Desaturase) | Dihomo-γ-linolenoyl-CoA (20:3n-6) | 18.2 | 1030 | Human fetal liver microsomes | [2] |
| ELOVL5 | γ-Linolenoyl-CoA (18:3n-6) | Not Reported | Not Reported | Human (general activity) | [3] |
| ELOVL2 | Arachidonoyl-CoA (20:4n-6) | Not Reported | Not Reported | Human (general activity) | [4] |
| ELOVL2 | Docosatetraenoyl-CoA (22:4n-6) | Not Reported | Not Reported | Human (general activity) | |
| Note: Specific kinetic data for human ELOVL5 and ELOVL2 with their respective n-6 substrates are not readily available in the literature. The table indicates their established role in the pathway. |
Experimental Protocols
Protocol 1: In Vitro Fatty Acid Desaturase Assay
This protocol describes a method for measuring the activity of FADS1 and FADS2 in vitro using cell homogenates expressing the recombinant enzyme.
1. Materials:
-
Yeast cells (e.g., Saccharomyces cerevisiae) transformed with a vector expressing the human FADS1 or FADS2 gene.
-
Lysis buffer: 20 mM Tris-HCl (pH 7.9), 1 mM EDTA, 5% glycerol.
-
Glass beads (0.5 mm diameter).
-
Fatty acyl-CoA substrate (e.g., Linoleoyl-CoA for FADS2, Dihomo-γ-linolenoyl-CoA for FADS1) dissolved in ethanol.
-
Reaction buffer: 0.1 M potassium phosphate (B84403) (pH 7.2), 0.33 M sucrose, 4000 U/ml catalase, protease inhibitor cocktail.
-
NADH solution (7.2 mM).
-
Bovine Serum Albumin (BSA) solution (1.8 mg/ml).
-
Organic solvents for extraction (e.g., chloroform, methanol).
-
Internal standard (e.g., a C17:0 fatty acid methyl ester).
2. Procedure:
-
Preparation of Cell Homogenate:
-
Culture the transformed yeast cells under conditions that induce the expression of the desaturase enzyme.
-
Harvest the cells by centrifugation and wash them with sterile water.
-
Resuspend the cell pellet in lysis buffer.
-
Lyse the cells by vortexing with glass beads for 5-10 cycles of 1 minute vortexing followed by 1 minute on ice.
-
Centrifuge the lysate at a low speed to remove cell debris and collect the supernatant containing the cell homogenate with microsomal fractions.
-
-
Enzyme Reaction:
-
In a microcentrifuge tube, combine the cell homogenate (containing the expressed desaturase), reaction buffer, NADH solution, and BSA solution.
-
Add the fatty acyl-CoA substrate to initiate the reaction. The final substrate concentration is typically in the range of 10-50 µM.
-
Incubate the reaction mixture at 28-37°C for a specified time (e.g., 1-3 hours) with gentle shaking.
-
-
Extraction and Derivatization of Fatty Acids:
-
Stop the reaction by adding a solution of KOH in methanol/water to saponify the acyl-CoAs.
-
Incubate at 90°C for 20 minutes.
-
Acidify the mixture with HCl.
-
Extract the free fatty acids using a chloroform/methanol mixture.
-
Evaporate the organic solvent under a stream of nitrogen.
-
Derivatize the fatty acids to fatty acid methyl esters (FAMEs) using a suitable reagent such as BF3-methanol or methanolic HCl.
-
-
Analysis by GC-MS:
-
Analyze the FAMEs by gas chromatography-mass spectrometry (GC-MS) to separate and quantify the substrate and product fatty acids.
-
Calculate the desaturase activity based on the amount of product formed relative to the amount of substrate consumed, normalized to the protein concentration of the cell homogenate and the incubation time.
-
References
- 1. Identification of the delta-6 desaturase of human sebaceous glands: expression and enzyme activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Kinetic data for modeling the dynamics of the enzymes involved in animal fatty acid synthesis [ouci.dntb.gov.ua]
- 3. compartments.jensenlab.org [compartments.jensenlab.org]
- 4. The lipid elongation enzyme ELOVL2 is a molecular regulator of aging in the retina - PubMed [pubmed.ncbi.nlm.nih.gov]
The Discovery of Novel Very Long-Chain Polyunsaturated Fatty Acids: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the core aspects of novel very long-chain polyunsaturated fatty acids (VLC-PUFAs), including their discovery, characterization, and biological significance. It is designed to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development who are interested in the therapeutic potential of these unique lipids.
Introduction to Very Long-Chain Polyunsaturated Fatty Acids (VLC-PUFAs)
Very long-chain polyunsaturated fatty acids (VLC-PUFAs) are a unique class of fatty acids with carbon chains of 24 or more.[1] Unlike their shorter-chain counterparts, such as eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA), which are primarily obtained through diet, VLC-PUFAs are synthesized endogenously from these precursors.[2] This synthesis is predominantly carried out by the enzyme ELOVL4 (Elongation of Very Long Chain Fatty Acids-4).[3][4]
VLC-PUFAs are found in high concentrations in specific tissues, including the retina, brain, testes, and spermatozoa, where they play critical roles in cellular structure and function.[1][5] Their unique molecular structure, featuring a saturated portion at the carboxylic acid end and a polyunsaturated segment at the methyl end, allows them to span the entire lipid bilayer of cell membranes, contributing to membrane stability and fluidity.[1]
Mutations in the ELOVL4 gene, which impair VLC-PUFA synthesis, are linked to severe genetic disorders such as Stargardt-like macular dystrophy (STGD3) and spinocerebellar ataxia 34 (SCA34), highlighting their essential role in maintaining neuronal and retinal health.[3][5] The primary natural sources of the precursor long-chain polyunsaturated fatty acids (LC-PUFAs) are marine algae, which are consumed by fish, making fish and fish oils an indirect source of these vital nutrients.[6][7][8]
Quantitative Analysis of VLC-PUFA Profiles
The following tables summarize the quantitative data on VLC-PUFA distribution in various tissues and conditions, providing a comparative overview for researchers.
Table 1: VLC-PUFA Composition in Mouse Retina
| Fatty Acid | Wild-Type (WT) Retina (Relative Mole %) | Nrl-/- Retina (Relative Mole %) |
| 32:6n3 | Present | Significantly Reduced |
| 34:5n3 | Present | Significantly Reduced |
| 34:6n3 | Present | Significantly Reduced |
| 36:5n3 | Lower Abundance | Enriched |
| 36:6n3 | Lower Abundance | Enriched |
| Total VLC-PUFA | Normal Levels | Significantly Decreased |
Data adapted from a study on Nrl-/- mice, which have a cone-dominant retina, compared to wild-type (WT) mice with rod-dominant retinas.[9]
Table 2: Retinal VLC-PUFA Levels in Aging and Age-Related Macular Degeneration (AMD)
| VLC-PUFA Chain Length | Healthy Aging Retina (Relative Decrease with Age) | AMD Retina (Compared to Age-Matched Controls) |
| C24 | Decreased | Significantly Lower |
| C26 | Decreased | Significantly Lower |
| C28 | Decreased | Significantly Lower |
| C32 | Decreased | Significantly Lower |
| C34 | Decreased | Significantly Lower |
This table illustrates the decline in VLC-PUFA levels with age and the more pronounced reduction in patients with AMD.[7][10]
Table 3: Efficacy of a Synthetic VLC-PUFA (32:6n-3) Supplementation in Mice
| Parameter | Control Group | VLC-PUFA Supplemented Group |
| Retinal VLC-PUFA Levels | Baseline | Significantly Increased |
| Visual Function (ERG responses) | Normal | Improved |
Results from a study demonstrating the bioavailability and functional benefits of a chemically synthesized VLC-PUFA.[11][12]
Table 4: Bioavailability of an n-3 C24-28-Rich VLC-PUFA Oil in Mice
| Tissue | VLC-PUFA Incorporation (after 8-week supplementation) |
| Liver | Yes |
| Brain | Yes |
| Eyes | Yes |
This table shows the systemic distribution of VLC-PUFAs following dietary supplementation with a novel fish oil-derived concentrate.[13]
Experimental Protocols for VLC-PUFA Analysis
The isolation and characterization of novel VLC-PUFAs require specialized analytical techniques due to their low abundance and structural complexity.
Extraction of VLC-PUFAs from Tissues
A common method for lipid extraction is a modified Bligh-Dyer method.
-
Homogenization: Tissue samples are homogenized in a mixture of chloroform (B151607), methanol (B129727), and water.
-
Phase Separation: The mixture is centrifuged to separate the lipid-containing chloroform layer from the aqueous methanol layer.
-
Extraction: The chloroform layer is collected, and the solvent is evaporated under a stream of nitrogen to yield the total lipid extract.
-
Saponification: The lipid extract is saponified using a strong base (e.g., KOH in methanol) to release the fatty acids from their esterified forms.
-
Acidification and Extraction: The mixture is acidified, and the free fatty acids are extracted with an organic solvent like hexane (B92381) or iso-octane.[14]
Derivatization for Gas Chromatography
For analysis by gas chromatography, the non-volatile free fatty acids are converted into volatile fatty acid methyl esters (FAMEs).
-
Esterification: The extracted fatty acids are methylated using a reagent such as boron trifluoride in methanol or by acidic methanolysis.
-
Purification: The resulting FAMEs are purified using solid-phase extraction or thin-layer chromatography.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
GC-MS is a powerful technique for separating and identifying FAMEs.
-
Injection: A small volume of the FAMEs solution is injected into the GC.
-
Separation: The FAMEs are separated based on their boiling points and polarity on a long, temperature-programmed capillary column.
-
Ionization and Detection: As the FAMEs elute from the column, they are ionized (e.g., by electron ionization or chemical ionization), and the resulting ions are detected by a mass spectrometer, providing information about their molecular weight and structure.[14][15]
A novel and powerful approach for the identification of new VLC-PUFAs utilizes gas chromatography coupled to a quadrupole/time-of-flight mass spectrometer with an atmospheric pressure chemical ionization (GC-APCI-QTOF MS) source. This method allows for the characterization of VLC-PUFAs with up to 44 carbon atoms.[1][16]
Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis
LC-MS is an alternative method that can be used for the analysis of intact VLC-PUFA-containing phospholipids, avoiding the need for hydrolysis and derivatization.
-
Separation: The lipid extract is separated by high-performance liquid chromatography (HPLC) on a C18 or other suitable column.
-
Ionization and Detection: The eluting lipids are ionized using electrospray ionization (ESI) and detected by a mass spectrometer.[2][17]
Signaling Pathways and Biological Functions
Recent research has begun to unravel the specific signaling pathways through which VLC-PUFAs exert their biological effects.
The Elovanoid Signaling Pathway for Neuroprotection
A groundbreaking discovery in the field is the identification of elovanoids (ELVs) , a novel class of bioactive lipid mediators derived from VLC-PUFAs.[3][6][18] These molecules are synthesized in response to cellular stress and play a crucial role in promoting cell survival, particularly in the retina.[19]
The proposed signaling pathway for elovanoids involves:
-
Synthesis: In response to oxidative stress or other cellular insults, VLC-PUFAs are converted into elovanoids.
-
Autocrine/Paracrine Signaling: Elovanoids are released from the cell and act on neighboring cells or the cell of origin.
-
Pro-Survival Protein Expression: They trigger an intracellular signaling cascade that leads to the enhanced expression of pro-survival proteins.
-
Neuroprotection: This ultimately protects photoreceptor cells from damage and maintains retinal integrity.
Caption: Elovanoid signaling pathway in retinal cells.
Role in Synaptic Vesicle Recycling
In the brain, VLC-PUFAs are enriched in synaptic vesicles and are thought to play a role in neurotransmission. While the precise mechanisms are still under investigation, it is known that long-chain PUFAs are required for the efficient recycling of synaptic vesicles.[4] They are believed to modulate the localization of key proteins, such as synaptojanin, which are essential for endocytosis at the synapse.[4][20] A deficiency in these fatty acids can lead to impaired synaptic vesicle endocytosis and a depletion of synaptic vesicles.[4]
Experimental and Biosynthetic Workflows
The study of VLC-PUFAs involves a multi-step process from their biosynthesis to their analysis.
Biosynthesis of VLC-PUFAs
The following diagram illustrates the general biosynthetic pathway for VLC-PUFAs from their dietary precursors.
Caption: Simplified biosynthetic pathway of VLC-PUFAs.
Experimental Workflow for VLC-PUFA Analysis
The diagram below outlines a typical experimental workflow for the analysis of VLC-PUFAs from biological samples.
Caption: General experimental workflow for VLC-PUFA analysis.
Conclusion and Future Directions
The discovery and characterization of novel VLC-PUFAs and their bioactive derivatives, the elovanoids, have opened up new avenues for understanding and potentially treating a range of debilitating diseases, particularly those affecting the retina and central nervous system. The development of synthetic methods for producing these rare fatty acids is a major step forward, enabling further research into their therapeutic applications.[11][12][21] Future research should focus on elucidating the precise molecular mechanisms of elovanoid signaling, identifying their cellular receptors, and conducting pre-clinical and clinical studies to evaluate the therapeutic efficacy of VLC-PUFA supplementation in human diseases. The continued development of advanced analytical techniques will also be crucial for the discovery of new VLC-PUFA species and their metabolites.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. sciencedaily.com [sciencedaily.com]
- 4. Polyunsaturated Fatty Acids Influence Synaptojanin Localization to Regulate Synaptic Vesicle Recycling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Current Progress in Deciphering Importance of VLC-PUFA in the Retina - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Elovanoids are novel cell-specific lipid mediators necessary for neuroprotective signaling for photoreceptor cell integrity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. prohealth.com [prohealth.com]
- 12. Synthesized Very-Long-Chain Polyunsaturated Fatty Acids Improved Retinal Function in Mice | University of Utah Health | University of Utah Health [uofuhealth.utah.edu]
- 13. Dietary fish oil enriched in very-long-chain polyunsaturated fatty acid reduces cardiometabolic risk factors and improves retinal function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. lipidmaps.org [lipidmaps.org]
- 15. Determination of very-long-chain fatty acids in plasma by a simplified gas chromatographic-mass spectrometric procedure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Identification of new, very long-chain polyunsaturated fatty acids in fish by gas chromatography coupled to quadrupole/time-of-flight mass spectrometry with atmospheric pressure chemical ionization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Analysis of very long-chain fatty acids using electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Newly Discovered Elovanoids Called a âTransformative New Concept of Biologyâ [lsuhsc.edu]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
Methodological & Application
Application Note: Quantification of Very Long-Chain Acyl-CoAs by LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Very long-chain fatty acids (VLCFAs), defined as fatty acids with 22 or more carbon atoms, are essential components of cellular lipids and play critical roles in various biological processes. The metabolism of VLCFAs is primarily handled by peroxisomes through a specialized β-oxidation pathway.[1][2][3] Genetic defects in this pathway can lead to the accumulation of VLCFAs and their corresponding acyl-coenzyme A (acyl-CoA) esters, resulting in severe and often fatal disorders such as X-linked adrenoleukodystrophy (X-ALD) and Zellweger syndrome.[4] Consequently, the accurate quantification of very long-chain acyl-CoAs (VLC-CoAs) in biological matrices is crucial for diagnosing these disorders, understanding their pathophysiology, and developing novel therapeutic interventions.
This application note provides a detailed protocol for the sensitive and specific quantification of VLC-CoAs, such as behenoyl-CoA (C22:0-CoA), lignoceroyl-CoA (C24:0-CoA), and cerotoyl-CoA (C26:0-CoA), using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The method described herein is applicable to various biological samples, including tissues and cultured cells.
Metabolic Pathway of Peroxisomal β-Oxidation
VLCFAs are first activated to their CoA esters in the cytosol before being transported into the peroxisome by ATP-binding cassette (ABC) transporters like ABCD1.[5] Inside the peroxisome, they undergo a series of four enzymatic reactions—oxidation, hydration, dehydrogenation, and thiolytic cleavage—that shorten the acyl chain by two carbons in each cycle, producing acetyl-CoA and a shortened acyl-CoA.[1][5] This process is repeated until the acyl-CoA is short enough to be transported to the mitochondria for complete oxidation.
Caption: Peroxisomal β-oxidation pathway for very long-chain fatty acids.
Experimental Protocols
This section details the complete workflow from sample preparation to LC-MS/MS analysis for the quantification of VLC-CoAs.
Sample Preparation: Solid-Phase Extraction (SPE)
A robust extraction is critical for accurate quantification due to the amphipathic nature of acyl-CoAs. This protocol is adapted from methods shown to have good recovery for long-chain acyl-CoAs.[1]
Materials:
-
Frozen tissue (~50-100 mg)
-
100 mM Potassium Phosphate Monobasic (KH2PO4), pH 4.9
-
Acetonitrile (ACN)
-
2-Propanol
-
Internal Standard (IS) solution: Heptadecanoyl-CoA (C17:0-CoA) in methanol:water (1:1)
-
Oligonucleotide purification cartridges (or C18 SPE cartridges)
-
Methanol (MeOH)
Procedure:
-
To a pre-weighed frozen tissue sample in a glass homogenizer, add 1 mL of ice-cold 100 mM KH2PO4 buffer (pH 4.9) and the internal standard solution.
-
Homogenize the tissue on ice.
-
Add 1 mL of 2-propanol and continue homogenization.
-
Add 2 mL of ACN, vortex thoroughly, and centrifuge at 16,000 x g for 10 minutes at 4°C.
-
Collect the supernatant.
-
SPE Cleanup:
-
Condition an SPE cartridge with 2 mL of MeOH followed by 2 mL of water.
-
Load the supernatant onto the conditioned cartridge.
-
Wash the cartridge with 2 mL of water, followed by 2 mL of 25% MeOH in water to remove polar impurities.
-
Elute the acyl-CoAs with 2 mL of 100% MeOH.
-
-
Dry the eluate under a gentle stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of 50:50 methanol:water for LC-MS/MS analysis.
LC-MS/MS Analysis
Instrumentation:
-
UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
Liquid Chromatography Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: 15 mM Ammonium Hydroxide in Water
-
Mobile Phase B: 15 mM Ammonium Hydroxide in Acetonitrile
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 10 µL
-
Gradient:
Time (min) %B 0.0 20 3.0 95 4.0 95 4.1 20 | 5.0 | 20 |
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Key Principle: Acyl-CoAs exhibit a characteristic neutral loss of 507 Da, corresponding to the 3'-phosphoadenosine diphosphate (B83284) moiety, which can be used for their detection.[5][6]
Caption: Overall experimental workflow for VLC-CoA quantification.
Data Presentation
Table 1: LC-MS/MS MRM Transitions for VLC-CoAs
The following table lists the calculated precursor ions ([M+H]+) and the common product ion resulting from the neutral loss of 507 Da. These transitions should be optimized on the specific instrument used.
| Analyte | Acyl Chain | Molecular Formula | Precursor Ion (m/z) [M+H]+ | Product Ion (m/z) |
| Behenoyl-CoA | C22:0 | C43H78N7O17P3S | 1106.4 | 599.4 |
| Lignoceroyl-CoA | C24:0 | C45H82N7O17P3S | 1134.5 | 627.5 |
| Cerotoyl-CoA | C26:0 | C47H86N7O17P3S | 1162.5 | 655.5 |
| Heptadecanoyl-CoA (IS) | C17:0 | C38H68N7O17P3S | 1036.3 | 529.3 |
Table 2: Method Validation Parameters
The performance of similar LC-MS/MS methods for long-chain acyl-CoAs demonstrates high accuracy and precision.[6]
| Parameter | C16:0-CoA | C18:0-CoA | C18:1-CoA |
| Accuracy (%) | 94.8 - 110.8 | 95.2 - 109.5 | 96.1 - 110.1 |
| Intra-run Precision (%CV) | 1.2 - 4.4 | 1.5 - 3.8 | 1.3 - 4.1 |
| Inter-run Precision (%CV) | 2.6 - 12.2 | 3.1 - 11.5 | 2.9 - 10.8 |
| LOD (fmol) | ~1-5 | ~1-5 | ~1-5 |
Data adapted from published methods for long-chain acyl-CoAs and are representative of expected performance.[2][6]
Table 3: Comparative Analysis of VLCFA Ratios in Human Plasma
While direct quantification of VLC-CoA esters in clinical samples is complex, the measurement of total VLCFA ratios in plasma is a key diagnostic marker for peroxisomal disorders. Elevated ratios are indicative of defects in the peroxisomal β-oxidation pathway.
| Sample Group | C24:0/C22:0 Ratio | C26:0/C22:0 Ratio | Reference |
| Control | 0.75 - 1.28 | 0.005 - 0.0139 | [4] |
| X-ALD Patients | Significantly Increased | Significantly Increased | [4] |
| Zellweger Syndrome | Significantly Increased | Greatly Increased | [4] |
Conclusion
The described LC-MS/MS method provides a robust and sensitive platform for the quantification of very long-chain acyl-CoAs in biological samples. The protocol, encompassing a detailed solid-phase extraction and a specific MRM-based analysis, allows for the reliable measurement of these critical metabolites. This analytical tool is invaluable for researchers and clinicians investigating peroxisomal disorders, lipid metabolism, and the development of targeted therapies for these debilitating diseases. The ability to accurately measure VLC-CoA levels will facilitate a deeper understanding of disease mechanisms and aid in the evaluation of drug efficacy.
References
- 1. An improved method for tissue long-chain acyl-CoA extraction and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Profiles of very-long-chain fatty acids in plasma, fibroblasts, and blood cells in Zellweger syndrome, X-linked adrenoleukodystrophy, and rhizomelic chondrodysplasia punctata - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Novel approach in LC-MS/MS using MRM to generate a full profile of acyl-CoAs: discovery of acyl-dephospho-CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis of (9Z,12Z,15Z,18Z)-tetracosatetraenoyl-CoA Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
(9Z,12Z,15Z,18Z)-tetracosatetraenoyl-CoA is a very-long-chain fatty acyl-coenzyme A (VLC-FA-CoA) that plays a role in various biological processes, including the metabolism of n-6 polyunsaturated fatty acids. Its accurate quantification in biological matrices is crucial for understanding lipid metabolism and the pathology of related diseases. The use of a stable isotope-labeled internal standard is the gold standard for precise quantification by mass spectrometry. This document provides a detailed guide for the chemical synthesis, purification, and characterization of this compound, intended for use as an internal standard in research and drug development.
Data Presentation
The following tables summarize representative quantitative data for the synthesis and characterization of this compound, based on established synthetic methods for analogous very-long-chain polyunsaturated fatty acyl-CoAs.
Table 1: Synthesis and Purification Summary
| Parameter | Value | Notes |
| Starting Material | (9Z,12Z,15Z,18Z)-tetracosatetraenoic acid | Commercially available or synthesized separately. |
| Coupling Reagent | 1,1'-Carbonyldiimidazole (CDI) | Other methods include mixed anhydride (B1165640) formation. |
| Coenzyme A Source | Coenzyme A trilithium salt | High purity grade is recommended. |
| Reaction Solvent | Anhydrous Tetrahydrofuran (THF) | Strict anhydrous conditions are crucial. |
| Reaction Time | 4 - 6 hours | Monitored by TLC or LC-MS. |
| Purification Method | Reversed-Phase HPLC | C18 column with a suitable gradient. |
| Overall Yield | 65 - 80% | Based on Coenzyme A as the limiting reagent. |
| Final Purity | >98% | Determined by HPLC and LC-MS/MS. |
Table 2: Characterization Data
| Analysis Method | Observed Result | Expected Result |
| LC-MS/MS | ||
| Precursor Ion ([M-H]⁻) | m/z 1108.6 | Calculated for C45H73N7O17P3S⁻: 1108.4 |
| Characteristic Fragment Ions | m/z 766.1, 408.1, 329.1 | Corresponding to key fragments of the CoA moiety and the fatty acyl chain. |
| ¹H NMR (500 MHz, D₂O) | ||
| Vinyl Protons | δ 5.30-5.45 (m, 8H) | Characteristic of cis double bonds. |
| Allylic Protons | δ 2.75-2.85 (m, 6H) | Protons between two double bonds. |
| CoA Adenosine (B11128) H-8 | δ 8.55 (s, 1H) | Characteristic proton of the adenine (B156593) base. |
| CoA Ribose H-1' | δ 6.15 (d, 1H) | Anomeric proton of the ribose sugar. |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes the synthesis via an N-hydroxysuccinimide (NHS) ester intermediate, a common and effective method for acyl-CoA synthesis.
Materials:
-
(9Z,12Z,15Z,18Z)-tetracosatetraenoic acid
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
N-Hydroxysuccinimide (NHS)
-
Coenzyme A trilithium salt
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous Tetrahydrofuran (THF)
-
Sodium Bicarbonate (NaHCO₃) solution (0.5 M, aqueous)
-
Argon or Nitrogen gas
-
Thin Layer Chromatography (TLC) supplies
-
Reversed-Phase HPLC system with a C18 column
Procedure:
-
Activation of the Fatty Acid:
-
In a flame-dried, argon-purged round-bottom flask, dissolve (9Z,12Z,15Z,18Z)-tetracosatetraenoic acid (1 equivalent) and NHS (1.1 equivalents) in anhydrous DCM.
-
Cool the solution to 0°C in an ice bath.
-
Add a solution of DCC (1.1 equivalents) in anhydrous DCM dropwise over 30 minutes.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction by TLC until the starting fatty acid is consumed.
-
Filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct and wash the solid with a small amount of DCM.
-
Evaporate the solvent from the filtrate under reduced pressure to obtain the crude NHS-ester.
-
-
Coupling with Coenzyme A:
-
Dissolve the crude NHS-ester in anhydrous THF.
-
In a separate flask, dissolve Coenzyme A trilithium salt (0.8 equivalents) in a cold (4°C) 0.5 M NaHCO₃ solution.
-
Add the THF solution of the NHS-ester dropwise to the vigorously stirred Coenzyme A solution at 4°C.
-
Allow the reaction mixture to stir at 4°C for 2 hours and then at room temperature for an additional 2 hours.
-
Monitor the reaction by LC-MS to confirm the formation of the desired product.
-
-
Purification:
-
Acidify the reaction mixture to pH 3-4 with dilute HCl.
-
Purify the crude this compound by reversed-phase HPLC using a C18 column. A suitable gradient of acetonitrile (B52724) in water (with 0.1% formic acid) is typically used for elution.
-
Collect the fractions containing the pure product, identified by UV absorbance at 260 nm.
-
Lyophilize the pure fractions to obtain the final product as a white solid.
-
Protocol 2: Characterization of this compound
1. LC-MS/MS Analysis:
-
Chromatography: Use a C18 reversed-phase column with a gradient of acetonitrile and water containing 0.1% formic acid.
-
Mass Spectrometry: Operate in negative ion mode.
-
Precursor Ion: Scan for the [M-H]⁻ ion at approximately m/z 1108.4.
-
Fragmentation: Perform MS/MS on the precursor ion to observe characteristic fragments of the CoA moiety and the acyl chain.
2. ¹H NMR Spectroscopy:
-
Dissolve the purified product in D₂O.
-
Acquire a ¹H NMR spectrum on a high-field NMR spectrometer (e.g., 500 MHz).
-
Confirm the presence of characteristic peaks for the vinyl and allylic protons of the fatty acyl chain, as well as the adenosine and ribose protons of the CoA moiety.
Application as an Internal Standard
This compound, ideally synthesized with stable isotope labels (e.g., ¹³C or ²H), serves as an excellent internal standard for the quantification of endogenous very-long-chain fatty acyl-CoAs in biological samples.
Protocol 3: Quantification of Endogenous Acyl-CoAs using the Internal Standard
-
Sample Preparation:
-
Spike a known amount of the isotopically labeled this compound internal standard into the biological sample (e.g., cell lysate, tissue homogenate) at the beginning of the extraction procedure.
-
Perform lipid extraction using a suitable method, such as a modified Folch or Bligh-Dyer extraction.
-
Purify the acyl-CoA fraction using solid-phase extraction (SPE).
-
-
LC-MS/MS Analysis:
-
Analyze the extracted and purified sample by LC-MS/MS.
-
Monitor the specific precursor-to-product ion transitions for both the endogenous analyte and the stable isotope-labeled internal standard.
-
-
Quantification:
-
Calculate the peak area ratio of the endogenous analyte to the internal standard.
-
Determine the concentration of the endogenous acyl-CoA by comparing this ratio to a calibration curve constructed with known amounts of the non-labeled standard and a fixed amount of the internal standard.
-
Visualizations
Caption: Workflow for the chemical synthesis of this compound.
Caption: Metabolic pathway showing the elongation of Linoleic Acid to (9Z,12Z,15Z,18Z)-tetracosatetraenoic Acid.
Caption: Experimental workflow for quantification using an internal standard.
Application Note and Protocol: Solid-Phase Extraction for the Analysis of Long-Chain Acyl-CoAs
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Long-chain acyl-Coenzyme A (LC-CoA) molecules are central intermediates in cellular metabolism, playing critical roles in fatty acid metabolism, energy production, and the biosynthesis of complex lipids.[1][2] The accurate quantification of LC-CoAs is crucial for understanding various physiological and pathological states, including metabolic disorders like type 2 diabetes.[1][3] However, their amphiphilic nature presents a challenge for extraction and analysis.[4] This application note provides a detailed protocol for the solid-phase extraction (SPE) of long-chain acyl-CoAs from biological samples, optimized for subsequent analysis by liquid chromatography-mass spectrometry (LC-MS/MS).
Metabolic Significance of Long-Chain Acyl-CoAs
Long-chain acyl-CoAs are key players in fatty acid metabolism. They are formed from the activation of long-chain fatty acids and are directed towards either β-oxidation for energy production in the mitochondria or esterification into various lipid species such as triglycerides, phospholipids, and cholesterol esters.
Experimental Protocols
This protocol is adapted from established methods and is suitable for various tissue types.[5] It is crucial to work quickly and keep samples on ice to prevent degradation of acyl-CoAs.[5]
Materials:
-
Acetonitrile (B52724) (ACN)[5][6]
-
Isopropanol[5]
-
Weak anion exchange or C18 solid-phase extraction (SPE) columns[5][7]
-
Methanol[5]
-
2% Formic Acid[5]
-
2% and 5% Ammonium (B1175870) Hydroxide (B78521) (NH4OH)[5]
-
Internal standard (e.g., Heptadecanoyl-CoA)[5]
Procedure:
1. Sample Homogenization and Extraction:
-
Weigh approximately 100 mg of frozen tissue and place it in a pre-chilled glass homogenizer.[5]
-
Add 2 mL of ice-cold 100 mM KH2PO4 buffer (pH 4.9) containing the internal standard.[5]
-
Homogenize the tissue thoroughly on ice.
-
Add 2-propanol and further homogenize.[6]
-
Extract the acyl-CoAs by adding acetonitrile (ACN).[6]
-
Centrifuge the homogenate to pellet the cellular debris.
-
Collect the supernatant containing the acyl-CoAs.
2. Solid-Phase Extraction (SPE):
The following protocol is for a weak anion exchange SPE column. For C18 columns, the principle is reversed-phase separation.[7]
-
Conditioning: Condition the SPE column with 3 mL of methanol, followed by 3 mL of water. Do not allow the column to run dry.
-
Equilibration: Equilibrate the column with 3 mL of 100 mM KH2PO4 buffer (pH 4.9).
-
Sample Loading: Load the supernatant from the extraction step onto the SPE column.
-
Washing:
-
Wash the column with 3 mL of 100 mM KH2PO4 buffer (pH 4.9) to remove unbound contaminants.
-
Wash the column with 3 mL of a solution of 2% formic acid to remove remaining polar impurities.
-
-
Elution: Elute the long-chain acyl-CoAs with 2 mL of 2% ammonium hydroxide in methanol, followed by 2 mL of 5% ammonium hydroxide in methanol.[5]
-
Drying: Dry the eluted sample under a stream of nitrogen at room temperature.[5]
-
Reconstitution: Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis, such as a methanol/water mixture.[5]
References
- 1. LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Targeted Profiling of Short-, Medium-, and Long-Chain Fatty Acyl-Coenzyme As in Biological Samples by Phosphate Methylation Coupled to Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. An improved method for tissue long-chain acyl-CoA extraction and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. C18 Cartridge Solid Phase Extraction (SPE) for MS analysis | Cornell Institute of Biotechnology | Cornell University [biotech.cornell.edu]
Application Notes and Protocols for Measuring Tetracosatetraenoyl-CoA in Cultured Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction
Tetracosatetraenoyl-CoA (C24:4-CoA) is a very-long-chain acyl-coenzyme A (VLCFA-CoA) species. VLCFAs and their CoA esters are crucial intermediates in various cellular processes, including lipid biosynthesis and energy metabolism. The metabolism of VLCFAs is primarily handled by peroxisomes, as mitochondria are not equipped to process fatty acids with chain lengths of 22 carbons or more[1]. Dysregulation of VLCFA metabolism is associated with severe genetic disorders such as Zellweger syndrome and X-linked adrenoleukodystrophy (X-ALD), which are characterized by the accumulation of VLCFAs in tissues and plasma[2][3]. Therefore, the accurate measurement of specific VLCFA-CoAs like tetracosatetraenoyl-CoA in cultured cells is critical for studying the pathophysiology of these diseases and for the development of novel therapeutic interventions.
This document provides detailed protocols for the extraction and quantification of tetracosatetraenoyl-CoA from cultured cells using liquid chromatography-tandem mass spectrometry (LC-MS/MS). It also includes representative data and a diagram of the relevant metabolic pathway.
Data Presentation
While specific quantitative data for tetracosatetraenoyl-CoA in commonly used cultured cell lines are not extensively reported in the literature, studies on peroxisomal disorders provide valuable insights. In these diseases, defects in peroxisomal β-oxidation lead to the accumulation of various VLCFA species. For instance, in Zellweger syndrome, plasma levels of several n-6 polyenoic VLCFAs, including C24:5, are elevated[4]. In cell models deficient in the ABCD1 transporter (a key protein for importing VLCFAs into peroxisomes), hexacosenoyl-CoA (C26:1-CoA) has been identified as a highly abundant VLCFA-CoA[5].
The following table summarizes representative quantitative data for various acyl-CoA species in different human cell lines, providing a comparative overview. It is anticipated that in cell models of peroxisomal disorders, the levels of tetracosatetraenoyl-CoA would be significantly elevated compared to control cells.
| Acyl-CoA Species | HepG2 (pmol/10^6 cells) | MCF7 (pmol/mg protein) | RAW264.7 (pmol/mg protein) |
| Acetyl-CoA | 10.644 | ~15 | ~8 |
| Propionyl-CoA | 3.532 | ~1.0 | ~0.5 |
| C16:0-CoA | Not Reported | ~12 | ~4 |
| C18:0-CoA | Not Reported | ~8 | ~3 |
| Tetracosatetraenoyl-CoA (C24:4-CoA) | Not Reported | Not Reported | Not Reported |
Note: Data for Acetyl-CoA and Propionyl-CoA in HepG2 cells are from direct measurements. Data for C16:0-CoA and C18:0-CoA in MCF7 and RAW264.7 cells are estimations based on published profiles. The levels of tetracosatetraenoyl-CoA are expected to be low in healthy cells but elevated in models of peroxisomal disorders.
Experimental Protocols
The accurate quantification of tetracosatetraenoyl-CoA in cultured cells is challenging due to its low abundance and potential for degradation. The following protocol, based on established methods for acyl-CoA analysis, is optimized for the analysis of VLCFA-CoAs by LC-MS/MS.
Protocol 1: Extraction of Acyl-CoAs from Cultured Cells
Materials:
-
Ice-cold phosphate-buffered saline (PBS)
-
Ice-cold methanol (B129727)
-
Internal standard (e.g., ¹³C-labeled acyl-CoA or a structurally similar odd-chain acyl-CoA)
-
Cell scraper (for adherent cells)
-
Microcentrifuge tubes (1.5 mL)
-
Centrifuge capable of 15,000 x g at 4°C
-
Vacuum concentrator or nitrogen evaporator
Procedure:
-
Cell Harvesting and Washing:
-
Adherent Cells: Aspirate the culture medium. Wash the cell monolayer twice with ice-cold PBS.
-
Suspension Cells: Pellet the cells by centrifugation (500 x g for 5 minutes at 4°C). Aspirate the supernatant and wash the cell pellet twice with ice-cold PBS.
-
-
Cell Lysis and Acyl-CoA Extraction:
-
Add 1 mL of ice-cold methanol containing the internal standard to the cell pellet or monolayer.
-
Adherent Cells: Use a cell scraper to scrape the cells in the cold methanol.
-
Suspension Cells: Resuspend the cell pellet in the cold methanol containing the internal standard.
-
Transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
-
Protein Precipitation:
-
Vortex the cell lysate vigorously for 1 minute.
-
Incubate on ice for 20 minutes to allow for complete protein precipitation.
-
Centrifuge at 15,000 x g for 10 minutes at 4°C to pellet the precipitated protein and cell debris.
-
-
Supernatant Collection:
-
Carefully transfer the supernatant, which contains the acyl-CoAs, to a new pre-chilled tube. Avoid disturbing the pellet.
-
-
Sample Concentration:
-
Dry the supernatant using a vacuum concentrator or under a gentle stream of nitrogen.
-
-
Sample Reconstitution:
-
Reconstitute the dried extract in a small volume (e.g., 50-100 µL) of a suitable solvent for LC-MS analysis (e.g., 50% methanol in 50 mM ammonium (B1175870) acetate (B1210297), pH 7).
-
Protocol 2: Quantification of Tetracosatetraenoyl-CoA by LC-MS/MS
Instrumentation:
-
High-performance liquid chromatography (HPLC) system
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
LC Parameters (Example):
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 150 mm, 1.8 µm)
-
Mobile Phase A: 10 mM ammonium acetate in water
-
Mobile Phase B: Acetonitrile
-
Gradient: A suitable gradient to separate the very-long-chain acyl-CoAs. For example:
-
0-2 min: 10% B
-
2-15 min: 10-90% B
-
15-20 min: 90% B
-
20.1-25 min: 10% B
-
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5-10 µL
MS/MS Parameters (Example):
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
Precursor Ion (Q1): The [M+H]⁺ ion for tetracosatetraenoyl-CoA.
-
Product Ion (Q3): A common strategy for acyl-CoA analysis is to monitor the neutral loss of 507 Da, which corresponds to the fragmentation of the phosphopantetheine moiety. Alternatively, specific product ions for the acyl chain can be determined by infusing a standard.
-
Collision Energy and other parameters: Optimize by infusing a standard of a similar very-long-chain acyl-CoA.
Signaling Pathways and Experimental Workflows
Metabolic Pathway of Very-Long-Chain Fatty Acid (VLCFA) Metabolism
The metabolism of VLCFAs, including the formation and degradation of tetracosatetraenoyl-CoA, primarily occurs in peroxisomes. The pathway involves the activation of the fatty acid to its CoA ester, transport into the peroxisome, and subsequent β-oxidation.
Experimental Workflow for Tetracosatetraenoyl-CoA Measurement
The following diagram illustrates the overall workflow from cell culture to data analysis for the quantification of tetracosatetraenoyl-CoA.
References
- 1. Zellweger Syndrome: Ghost Peroxisomes and the Deadly Accumulation of VLCFAs - RBR Life Science [rbrlifescience.com]
- 2. Very long-chain fatty acids in peroxisomal disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Adrenoleukodystrophy - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Plasma polyenoic very-long-chain fatty acids in peroxisomal disease: biochemical discrimination of Zellweger's syndrome from other phenotypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Hexacosenoyl-CoA is the most abundant very long-chain acyl-CoA in ATP binding cassette transporter D1-deficient cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Enzymatic Assay of Acyl-CoA Synthetase Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acyl-CoA synthetases (ACS), also known as fatty acid:CoA ligases, are a family of enzymes crucial for lipid metabolism.[1] They catalyze the ATP-dependent formation of acyl-CoA from a fatty acid and coenzyme A (CoA).[2][3] This activation of fatty acids is the initial and rate-limiting step for their subsequent metabolism through pathways such as β-oxidation for energy production or incorporation into complex lipids like triglycerides and phospholipids.[1][2] Given their central role in metabolic processes, dysregulation of ACS activity has been implicated in various metabolic diseases, including obesity, type 2 diabetes, and non-alcoholic fatty liver disease (NAFLD).[3] Consequently, ACS enzymes are attractive targets for therapeutic intervention, making robust and reliable assays for their activity essential for basic research and drug discovery.
This document provides detailed protocols for measuring acyl-CoA synthetase activity, focusing on a widely used enzyme-coupled colorimetric assay. An alternative method based on the reaction with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) is also described. These protocols are designed to be adaptable for various sample types, including purified enzymes and cell or tissue lysates.
Principle of the Assays
Enzyme-Coupled Colorimetric Assay
This method relies on a series of coupled enzymatic reactions that ultimately produce a colored product, the absorbance of which is proportional to the acyl-CoA synthetase activity. The reaction sequence is as follows:
-
Acyl-CoA Synthetase (ACS): Catalyzes the formation of acyl-CoA from a fatty acid, CoA, and ATP.
-
Acyl-CoA Oxidase (ACOX): The newly formed acyl-CoA is oxidized by ACOX, producing hydrogen peroxide (H₂O₂).[2][4][5][6]
-
Peroxidase: In the presence of a suitable chromogenic substrate (e.g., 4-amino-3-hydrazino-5-mercapto-1,2,4-triazole (AHMT) or a combination of 4-aminoantipyrine (B1666024) (4-AAP) and N-Ethyl-N-(2-hydroxy-3-sulfopropyl)-m-toluidine (TOOS)), peroxidase catalyzes the reaction of H₂O₂ to yield a colored product that can be measured spectrophotometrically.[2][4][6]
DTNB-Based Spectrophotometric Assay
This assay measures the decrease in the concentration of Coenzyme A (CoA) as it is consumed in the acyl-CoA synthetase reaction. The remaining free thiol groups of CoA react with DTNB (Ellman's reagent) to produce 5-thio-2-nitrobenzoate (TNB), a yellow-colored product with a maximum absorbance at 412 nm.[7][8][9] The rate of decrease in absorbance at 412 nm is proportional to the acyl-CoA synthetase activity.
Data Presentation
The following table summarizes typical quantitative data for the enzyme-coupled colorimetric assay. Note that these values may require optimization depending on the specific enzyme source, substrate, and experimental conditions.
| Parameter | Typical Range | Notes |
| Enzyme Concentration | 1 - 50 µg of total protein (for lysates) | Optimal concentration should be determined empirically to ensure the reaction rate is linear over time. |
| Fatty Acid Substrate | 10 - 200 µM | The choice of fatty acid (e.g., oleate, palmitate) will depend on the specific ACS being studied. |
| Coenzyme A (CoA) | 0.1 - 1 mM | |
| ATP | 1 - 10 mM | |
| Magnesium Chloride (MgCl₂) | 2 - 10 mM | Required cofactor for ACS. |
| Incubation Time | 10 - 30 minutes | The reaction should be stopped within the linear range of product formation. |
| Incubation Temperature | 37 °C | |
| Wavelength for Detection | 550 nm | For the purplish-red product formed with 4-AAP and TOOS.[2] |
Experimental Protocols
Protocol 1: Enzyme-Coupled Colorimetric Assay
A. Reagent Preparation
-
Assay Buffer: 100 mM Potassium Phosphate buffer (pH 7.5) containing 1 mM EDTA.
-
Substrate Solution: Prepare a stock solution of the desired fatty acid (e.g., 10 mM oleic acid) in a suitable solvent (e.g., ethanol) and emulsify with bovine serum albumin (BSA) in the assay buffer.
-
ATP Solution: 100 mM ATP in deionized water, neutralized to pH 7.0.
-
CoA Solution: 10 mM Coenzyme A in deionized water.
-
MgCl₂ Solution: 100 mM Magnesium Chloride in deionized water.
-
Enzyme Mix: A solution containing Acyl-CoA Oxidase (ACOX) and Horseradish Peroxidase (HRP) in assay buffer. The optimal concentrations should be determined, but typically range from 0.2-1 U/mL for ACOX and 1-5 U/mL for HRP.
-
Color Reagent: A solution containing 4-aminoantipyrine (4-AAP) and a suitable chromogenic substrate like TOOS.
-
Sample: Purified enzyme or cell/tissue lysate prepared in an appropriate lysis buffer.
B. Assay Procedure
-
Prepare a reaction mixture in a microplate well or microcentrifuge tube containing the assay buffer, ATP, CoA, MgCl₂, and the substrate solution.
-
Pre-incubate the reaction mixture at 37°C for 5 minutes.
-
Add the enzyme sample to initiate the reaction.
-
Incubate at 37°C for a predetermined time (e.g., 15 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction by adding the Enzyme Mix and Color Reagent.
-
Incubate for an additional 10-15 minutes at 37°C to allow for color development.
-
Measure the absorbance at the appropriate wavelength (e.g., 550 nm) using a microplate reader.
-
Controls:
-
Blank: A reaction without the enzyme sample to subtract background absorbance.
-
Negative Control: A reaction without the fatty acid substrate or CoA to ensure the observed activity is substrate-dependent.
-
C. Data Analysis
-
Subtract the absorbance of the blank from the absorbance of the samples.
-
Calculate the concentration of the colored product using a standard curve generated with known concentrations of H₂O₂.
-
Determine the acyl-CoA synthetase activity, typically expressed as nmol of product formed per minute per mg of protein (nmol/min/mg or mU/mg).
Protocol 2: DTNB-Based Spectrophotometric Assay
A. Reagent Preparation
-
Reaction Buffer: 100 mM Tris-HCl buffer (pH 8.0) containing 10 mM MgCl₂.
-
Substrate Solution: As described in Protocol 1.
-
ATP Solution: As described in Protocol 1.
-
CoA Solution: As described in Protocol 1.
-
DTNB Solution: 10 mM DTNB in the reaction buffer.
-
Sample: Purified enzyme or cell/tissue lysate.
B. Assay Procedure
-
Prepare a reaction mixture in a cuvette containing the reaction buffer, ATP, CoA, and the substrate solution.
-
Add the DTNB solution to the reaction mixture.
-
Place the cuvette in a spectrophotometer and monitor the absorbance at 412 nm to establish a baseline.
-
Add the enzyme sample to initiate the reaction.
-
Continuously monitor the decrease in absorbance at 412 nm over time.
C. Data Analysis
-
Calculate the rate of change in absorbance per minute (ΔA₄₁₂/min) from the linear portion of the curve.
-
Use the molar extinction coefficient of TNB (13,600 M⁻¹cm⁻¹) to calculate the rate of CoA consumption.[6]
-
Express the acyl-CoA synthetase activity as nmol of CoA consumed per minute per mg of protein (nmol/min/mg or mU/mg).
Visualizations
Caption: Biochemical reaction catalyzed by Acyl-CoA Synthetase.
Caption: Workflow of the enzyme-coupled colorimetric assay.
References
- 1. Measurement of Long-Chain Fatty Acyl-CoA Synthetase Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. realgenelabs.com [realgenelabs.com]
- 3. Acyl-CoA Synthetase Assay Kit (Fluorometric) (ab273315) | Abcam [abcam.com]
- 4. An enzyme-coupled assay for acyl-CoA synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A new colorimetric method for the determination of free fatty acids with acyl-CoA synthetase and acyl-CoA oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pnas.org [pnas.org]
- 8. DTNB-Based Quantification of In Vitro Enzymatic N-Terminal Acetyltransferase Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Near-real time determination of BAHD acyl-coenzyme A transferase reaction rates and kinetic parameters using Ellman's reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
improving chromatographic separation of acyl-CoA isomers
Welcome to the Technical Support Center for Chromatographic Separation of Acyl-CoA Isomers.
This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions related to the chromatographic separation of acyl-CoA isomers.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments.
| Problem | Potential Cause | Suggested Solution |
| Poor Resolution of Isomers | Inappropriate stationary phase for the type of isomers (e.g., using a standard C18 column for enantiomers). | For enantiomers, use a chiral stationary phase (e.g., polysaccharide-based columns like Chiralcel OD or Chiralpak AD). For positional or geometric isomers, optimize the mobile phase on a high-resolution reversed-phase column (e.g., C18, C30).[1] |
| Suboptimal mobile phase composition. | Adjust the mobile phase composition by varying the organic modifier (e.g., acetonitrile, methanol, isopropanol) and the concentration of additives like formic acid or ammonium (B1175870) acetate.[2][3] For chiral separations, screen different organic modifiers as they can significantly impact enantioselectivity.[1] | |
| Inadequate column temperature control. | Use a column oven to maintain a consistent and optimized temperature. Temperature fluctuations can affect retention times and selectivity.[1][4] | |
| Gradient elution profile is not optimal. | Modify the gradient slope and duration. A shallower gradient can often improve the separation of closely eluting compounds.[5] | |
| Peak Tailing | Secondary interactions between analytes and the stationary phase. | Add a competing acid or base to the mobile phase (e.g., a small amount of trifluoroacetic acid) to mask active sites on the stationary phase.[1] |
| Column overload due to high sample concentration. | Reduce the injection volume or dilute the sample.[1] | |
| Column degradation or contamination. | If the problem persists, the column may be degraded and require replacement.[1] Use a guard column to protect the analytical column. | |
| Split Peaks | Sample solvent is incompatible with the mobile phase. | Dissolve the sample in the initial mobile phase whenever possible.[1] If a stronger solvent is necessary for solubility, minimize the injection volume.[4] |
| Contamination at the column inlet frit. | Backflush the column (if permissible by the manufacturer) or replace the inlet frit.[1] | |
| Co-elution of closely related isomers. | Further optimize the mobile phase composition or gradient to enhance separation.[1] | |
| Low Signal Intensity / Poor Ionization (LC-MS) | Suboptimal ion source settings. | Optimize ion source parameters such as capillary voltage, gas flow, and temperature specifically for acyl-CoA compounds.[1] Positive ion mode is often more sensitive for acyl-CoA analysis.[6][7] |
| Ion suppression from matrix components. | Improve sample preparation to remove interfering substances. Solid-phase extraction (SPE) is a common and effective technique.[7][8] | |
| Inefficient ionization in the chosen mobile phase. | Ensure the mobile phase pH and additives are conducive to ionization. For positive mode, acidic modifiers like formic acid are typically used. | |
| Retention Time Drift | Inconsistent mobile phase preparation. | Prepare fresh mobile phase for each run and ensure thorough mixing, especially for gradient elution.[1] |
| Column not fully equilibrated. | Increase the column equilibration time between injections to ensure a stable baseline.[1] | |
| Leaks in the LC system. | Check for any leaks in the pump, injector, tubing, and connections.[1] |
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common chromatographic issues.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in separating acyl-CoA isomers?
A1: The primary challenges include:
-
Stereoisomers (Enantiomers): These isomers have identical physicochemical properties in a non-chiral environment, making their separation difficult without specialized chiral stationary phases.[1]
-
Positional and Geometric Isomers: These isomers often have very similar polarities and structures, requiring highly efficient chromatographic systems for resolution.[1]
-
Compound Stability: Acyl-CoA thioesters can be unstable and prone to degradation, which necessitates careful sample handling and optimized analytical conditions.[1]
-
Matrix Effects: In biological samples, co-eluting endogenous compounds can interfere with the ionization and detection of acyl-CoA isomers, a phenomenon known as ion suppression.[1]
Q2: Which chromatographic technique is best for separating acyl-CoA enantiomers?
A2: High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) using a chiral stationary phase are the most effective techniques for separating enantiomers of acyl-CoA.[1] These methods can be coupled with mass spectrometry (MS) for sensitive and selective detection.
Q3: Can I use reversed-phase HPLC for separating acyl-CoA isomers?
A3: Reversed-phase HPLC is excellent for separating compounds based on hydrophobicity and is well-suited for separating positional or geometric isomers of acyl-CoAs.[1] However, it is generally not suitable for resolving enantiomers unless a chiral derivatizing agent is used to create diastereomers.[1]
Q4: How can I minimize ion suppression in my LC-MS analysis of acyl-CoAs?
A4: To minimize ion suppression, you can:
-
Improve Sample Preparation: Use techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering matrix components.[7][8]
-
Optimize Chromatography: Adjust the chromatographic conditions to separate the acyl-CoA isomers from the majority of matrix components.
-
Use a Diverter Valve: Divert the flow to waste during the elution of highly interfering compounds (e.g., salts at the beginning of the run).
-
Dilute the Sample: This can reduce the concentration of interfering compounds, but may also decrease the signal of your analytes.
Q5: What are typical sample preparation methods for acyl-CoA analysis from biological tissues?
A5: Common methods involve protein precipitation followed by extraction. A frequently used approach is to homogenize the tissue in an acidic solution to precipitate proteins and then extract the acyl-CoAs using an organic solvent. Solid-phase extraction (SPE) is often employed for further cleanup and concentration of the analytes before LC-MS analysis.[7][8]
Acyl-CoA Separation Logic
Caption: Decision tree for selecting a chromatographic separation strategy.
Experimental Protocols
Protocol 1: Reversed-Phase HPLC-MS/MS for Long-Chain Acyl-CoA Isomers
This protocol is a generalized method based on common practices for the separation of long-chain acyl-CoA species.[6][8][9]
1. Sample Preparation (from tissue):
-
Homogenize 50-100 mg of frozen tissue powder in a cold extraction buffer.
-
Perform protein precipitation, followed by liquid-liquid or solid-phase extraction to isolate the acyl-CoAs.[8]
-
Evaporate the solvent and reconstitute the sample in the initial mobile phase.
2. LC-MS/MS Conditions:
| Parameter | Condition |
| LC System | Agilent 1200 LC system or equivalent[6] |
| Column | C18 reversed-phase column (e.g., Gemini C18, 2 mm x 150 mm, 5 µm)[6] |
| Mobile Phase A | Ammonium hydroxide (B78521) in water, pH 10.5 |
| Mobile Phase B | Acetonitrile |
| Gradient | Optimized for separation of long-chain species |
| Flow Rate | 0.2 - 0.4 mL/min |
| Column Temperature | 35 - 45°C |
| Injection Volume | 5 - 20 µL |
| MS System | Triple quadrupole mass spectrometer |
| Ionization Mode | Positive Electrospray Ionization (ESI+)[6][7] |
| MS/MS Mode | Multiple Reaction Monitoring (MRM) |
| Precursor Ion | [M+H]+ |
| Product Ion | Neutral loss of 507 Da is characteristic for acyl-CoAs[10] |
Protocol 2: Chiral SFC-MS for Acyl-CoA Enantiomers
This protocol is a representative method for the chiral separation of acyl-CoA isomers.[1]
1. Sample Preparation:
-
Follow a similar extraction procedure as in Protocol 1 to isolate the acyl-CoA fraction.
-
Reconstitute the final extract in a solvent compatible with SFC, typically a mixture of alcohol and a non-polar solvent.
2. SFC-MS Conditions:
| Parameter | Condition |
| SFC System | An SFC system coupled to a mass spectrometer |
| Column | Amylose or cellulose-based chiral column (e.g., Amylose tris(3,5-dimethylphenylcarbamate))[1] |
| Mobile Phase A | Supercritical CO2[1] |
| Mobile Phase B | Methanol or Ethanol (as a co-solvent)[1] |
| Gradient | A gradient of the co-solvent (e.g., 5% to 40% over 10 minutes) |
| Flow Rate | 1 - 3 mL/min |
| Back Pressure | 100 - 150 bar |
| Column Temperature | 30 - 40°C |
| Injection Volume | 2 - 10 µL |
| MS System | Triple quadrupole mass spectrometer |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MS/MS Mode | Multiple Reaction Monitoring (MRM) |
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Mobile Phase Optimization: A Critical Factor in HPLC | Phenomenex [phenomenex.com]
- 4. halocolumns.com [halocolumns.com]
- 5. mastelf.com [mastelf.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
addressing matrix effects in acyl-CoA mass spectrometry
Welcome to the technical support center for acyl-CoA mass spectrometry analysis. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals overcome common challenges, with a focus on addressing matrix effects.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and why are they a significant problem in acyl-CoA mass spectrometry?
A1: Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting, undetected components in the sample matrix.[1][2][3] In the context of acyl-CoA analysis by liquid chromatography-mass spectrometry (LC-MS), these effects primarily manifest as ion suppression, where the signal of the target acyl-CoA is reduced, leading to inaccurate and imprecise quantification.[3][4] This phenomenon is a major concern because acyl-CoAs are often low in abundance, and any signal suppression can compromise the sensitivity and reliability of the analysis. The complexity of biological samples, which contain numerous lipids, salts, and other metabolites, makes them prone to causing matrix effects.[3]
Q2: What are the primary sources of matrix effects in acyl-CoA analysis?
A2: The most significant contributors to matrix effects in biological samples are phospholipids (B1166683).[5][6] Phospholipids are abundant in cell membranes and can be co-extracted with acyl-CoAs during sample preparation.[5] During electrospray ionization (ESI), these phospholipids can compete with acyl-CoAs for ionization, leading to suppression of the acyl-CoA signal.[5] Other endogenous components like salts and other lipids can also contribute to matrix effects.[3][7]
Q3: How can I detect the presence of matrix effects in my acyl-CoA analysis?
A3: A common method to assess matrix effects is the post-extraction spike method.[8] This involves comparing the signal of an analyte spiked into a blank matrix extract (which has undergone the entire sample preparation procedure) with the signal of the same analyte in a clean solvent. A lower signal in the matrix extract indicates ion suppression. Another qualitative technique is the post-column infusion method, where a constant flow of the analyte solution is introduced into the mass spectrometer after the analytical column, while a blank matrix extract is injected.[8] Any dip in the constant signal at the retention time of interfering components indicates ion suppression.
Q4: What is the "gold standard" for compensating for matrix effects?
A4: The use of stable isotope-labeled internal standards (SIL-IS) is considered the gold standard for correcting matrix effects.[9][10] A SIL-IS is a version of the analyte where some atoms have been replaced with their heavy isotopes (e.g., ¹³C, ¹⁵N).[10] These standards are chemically identical to the analyte and will co-elute, experiencing the same degree of matrix effect.[8] By adding a known amount of SIL-IS to the sample at the beginning of the extraction process, any signal suppression or enhancement affecting the analyte will also affect the SIL-IS. The ratio of the analyte signal to the SIL-IS signal is then used for quantification, which effectively cancels out the variability introduced by matrix effects.[10]
Troubleshooting Guide
This guide addresses specific issues you might encounter during your acyl-CoA mass spectrometry experiments.
Issue 1: Poor sensitivity and low signal intensity for my acyl-CoAs of interest.
This is a common problem often linked to ion suppression from matrix effects.
Initial Workflow for Diagnosing the Issue:
Caption: A logical workflow for troubleshooting low acyl-CoA signal intensity.
Recommended Solutions:
-
Improve Sample Preparation: The most effective way to combat matrix effects is to remove interfering components before they enter the mass spectrometer.[3][11][12]
-
Solid-Phase Extraction (SPE): This is a highly effective technique for cleaning up samples.[11] SPE can selectively isolate acyl-CoAs while removing phospholipids and other interfering substances.
-
Liquid-Liquid Extraction (LLE): LLE can also be used to separate acyl-CoAs from matrix components based on their differential solubility in immiscible liquids.
-
Protein Precipitation (PPT): While simple, PPT is generally less effective at removing phospholipids compared to SPE and LLE and can result in significant matrix effects.[11]
-
-
Chromatographic Separation: Optimize your liquid chromatography method to separate your acyl-CoAs from the regions where matrix components, particularly phospholipids, elute.[8]
Comparison of Sample Preparation Techniques for Matrix Effect Reduction:
| Technique | Pros | Cons | Typical Acyl-CoA Recovery |
| Protein Precipitation (PPT) | Simple, fast, and inexpensive. | Inefficient at removing phospholipids, leading to significant matrix effects.[11] | Variable, can be lower due to co-precipitation. |
| Liquid-Liquid Extraction (LLE) | Good for removing highly polar and non-polar interferences. | Can be labor-intensive and may have lower recovery for certain acyl-CoAs. | 60-85% |
| Solid-Phase Extraction (SPE) | Highly effective at removing phospholipids and other interferences, providing the cleanest extracts.[11] | Requires method development and can be more expensive. | 70-90%[13] |
Issue 2: Poor reproducibility and high variability in quantitative results.
High variability is often a direct consequence of inconsistent matrix effects between samples.
Workflow for Addressing Poor Reproducibility:
Caption: A workflow for improving the reproducibility of acyl-CoA quantification.
Recommended Solutions:
-
Implement Stable Isotope-Labeled Internal Standards (SIL-IS): As mentioned in the FAQs, this is the most robust method to correct for sample-to-sample variations in matrix effects and recovery.[9][10] The ratio of the endogenous acyl-CoA to the SIL-IS provides a much more reproducible quantitative result.
-
Standardize Sample Handling and Preparation: Ensure that all samples are treated identically throughout the entire workflow, from collection and storage to extraction. Acyl-CoAs can be unstable, so consistency in timing and temperature is crucial.[14]
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for Acyl-CoA Cleanup from Tissue Homogenates
This protocol is adapted from established methods for the purification of long-chain acyl-CoAs.[13][15]
Materials:
-
Tissue homogenate (previously prepared in a suitable buffer, e.g., 100 mM KH₂PO₄, pH 4.9).
-
Acetonitrile (ACN).
-
Oligonucleotide purification cartridges or a suitable anion-exchange SPE cartridge.
-
Heptadecanoyl-CoA or other odd-chain acyl-CoA as an internal standard.
Procedure:
-
Internal Standard Spiking: Add a known amount of heptadecanoyl-CoA internal standard to the tissue homogenate.
-
Extraction:
-
Add 2 volumes of isopropanol to the homogenate and mix thoroughly.
-
Add 4 volumes of acetonitrile, vortex for 5 minutes.
-
Centrifuge to pellet the precipitate.
-
-
SPE Cartridge Conditioning: Condition the SPE cartridge according to the manufacturer's instructions.
-
Sample Loading: Load the supernatant from the extraction step onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge to remove unbound contaminants. A typical wash solution could be acetonitrile.
-
Elution: Elute the acyl-CoAs from the cartridge using isopropanol.
-
Drying and Reconstitution: Evaporate the eluent to dryness under a stream of nitrogen or using a vacuum concentrator. Reconstitute the dried extract in a suitable solvent for LC-MS analysis (e.g., 50% methanol (B129727) in 50 mM ammonium (B1175870) acetate).[16]
Protocol 2: Post-Extraction Spike Method to Quantify Matrix Effects
Procedure:
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Spike a known amount of your acyl-CoA standard into the final LC-MS reconstitution solvent.
-
Set B (Post-Spiked Matrix): Process a blank matrix sample (e.g., tissue homogenate from a control animal with no analyte) through your entire extraction protocol. Spike the same amount of acyl-CoA standard as in Set A into the final, dried extract before reconstitution.
-
Set C (Pre-Spiked Matrix for Recovery): Spike the blank matrix with the acyl-CoA standard before starting the extraction procedure.
-
-
Analyze all samples by LC-MS.
-
Calculate the Matrix Effect (ME) and Recovery (RE):
-
ME (%) = (Peak Area in Set B / Peak Area in Set A) * 100
-
RE (%) = (Peak Area in Set C / Peak Area in Set B) * 100
-
A matrix effect value significantly less than 100% indicates ion suppression, while a value greater than 100% suggests ion enhancement.
References
- 1. researchgate.net [researchgate.net]
- 2. Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. longdom.org [longdom.org]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 6. researchgate.net [researchgate.net]
- 7. Lipid - Wikipedia [en.wikipedia.org]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. LC-quadrupole/Orbitrap high resolution mass spectrometry enables stable isotope resolved simultaneous quantification and 13C-isotopic labeling of acyl-Coenzyme A thioesters - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A Systematic Approach to Overcome the Matrix Effect during LC-ESI-MS/MS Analysis | PDF [slideshare.net]
- 12. drawellanalytical.com [drawellanalytical.com]
- 13. An improved method for tissue long-chain acyl-CoA extraction and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Acyl-CoA Identification in Mouse Liver Samples Using the In Silico CoA-Blast Tandem Mass Spectral Library - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Fatty acyl CoA analysis | Cyberlipid [cyberlipid.gerli.com]
- 16. benchchem.com [benchchem.com]
Technical Support Center: Absolute Quantification of Acyl-CoAs
Welcome to the technical support center for the absolute quantification of acyl-CoAs. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to the complexities of acyl-CoA analysis.
Frequently Asked Questions (FAQs)
Q1: What makes the absolute quantification of acyl-CoAs so challenging?
A1: The absolute quantification of acyl-CoAs is inherently challenging due to a combination of factors:
-
Low Abundance: Acyl-CoAs are typically present in low nanomolar concentrations within tissues.[1]
-
Chemical Instability: The thioester bond in acyl-CoAs is susceptible to hydrolysis, especially in aqueous solutions that are alkaline or strongly acidic.[2][3][4] They can also be prone to oxidation.[5]
-
Structural Diversity: Acyl-CoAs vary significantly in the length and saturation of their acyl chains, leading to a wide range of polarities and physicochemical properties.[5][6][7] This diversity makes it difficult to develop a single analytical method that can efficiently extract and analyze all species simultaneously.
-
Matrix Effects: Biological samples are complex matrices that can cause ion suppression or enhancement during mass spectrometry analysis, leading to inaccurate quantification.[8][9]
-
Lack of Blank Matrices: It is difficult to obtain a biological matrix that is completely free of endogenous acyl-CoAs, which complicates the preparation of accurate calibration curves.[4]
Q2: What is the most recommended analytical technique for acyl-CoA quantification?
A2: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is widely considered the gold standard for the sensitive and selective quantification of acyl-CoAs.[3][10] This technique offers high specificity through methods like multiple reaction monitoring (MRM), which tracks specific precursor-to-product ion transitions for each acyl-CoA species.[3][11]
Q3: Why are internal standards crucial for absolute quantification?
A3: Internal standards are essential for accurate absolute quantification because they help to correct for variability at multiple stages of the analytical process, including extraction efficiency, sample handling, and instrument response.[12][13] Stable isotope-labeled internal standards, such as ¹³C-labeled acyl-CoAs, are highly recommended as they have nearly identical chemical and physical properties to the endogenous analytes.[6][14] Odd-chain acyl-CoAs can also be used as surrogate standards.[6]
Q4: How can I minimize the degradation of my acyl-CoA samples during preparation?
A4: To minimize degradation, it is critical to work quickly at low temperatures (i.e., on ice).[3] Samples should be quenched rapidly, for instance, in cooled aqueous solutions of perchloric or sulfosalicylic acid.[1] For long-term storage, it is best to keep samples as a dry pellet at -80°C.[3] When reconstituting samples for analysis, using methanol (B129727) or a buffered solution at a neutral pH can improve stability compared to unbuffered aqueous solutions.[3]
Troubleshooting Guides
This section provides solutions to common problems encountered during the absolute quantification of acyl-CoAs.
Issue 1: Poor Peak Shape and Resolution in Chromatography
-
Problem: Tailing or broad peaks for long-chain acyl-CoAs.
-
Cause: Long-chain acyl-CoAs can exhibit poor peak shape under acidic reversed-phase liquid chromatography (RPLC) conditions.[5][6]
-
Solution:
-
High pH Mobile Phase: Using an alkaline mobile phase (e.g., pH 10.5 with ammonium (B1175870) hydroxide) can significantly improve the peak shape for long-chain acyl-CoAs.[3][15]
-
Column Selection: Ensure the use of a suitable column, such as a C18 reversed-phase column, that is stable at high pH.[3]
-
Issue 2: Low Signal Intensity or Poor Recovery
-
Problem: Low signal intensity for acyl-CoAs, particularly short-chain species.
-
Cause:
-
Inefficient extraction from the biological matrix.
-
Loss of hydrophilic, short-chain acyl-CoAs during solid-phase extraction (SPE).[3]
-
Degradation of acyl-CoAs during sample processing.
-
-
Solution:
-
Optimize Extraction Solvent: Test different extraction solvents. A common choice is an acetonitrile (B52724)/methanol/water mixture.[7]
-
Avoid SPE if Possible: Consider sample preparation methods that do not require an SPE step, such as protein precipitation with sulfosalicylic acid.[3]
-
Internal Standards for Recovery Assessment: Use stable isotope-labeled internal standards to monitor and correct for recovery losses.[13]
-
Issue 3: Inaccurate or Imprecise Quantification
-
Problem: High variability between replicate measurements or deviation from expected concentrations.
-
Cause:
-
Matrix Effects: Co-eluting substances from the biological matrix can interfere with the ionization of the target analytes.[16]
-
Non-Linearity of Calibration Curves: Using an inappropriate regression model for the calibration curve can lead to inaccuracies, especially at the lower and upper ends of the concentration range.
-
Inappropriate Internal Standard: The chosen internal standard may not adequately mimic the behavior of all analytes of interest.
-
-
Solution:
-
Matrix-Matched Calibrators: Prepare calibration standards in a matrix that closely resembles the study samples to compensate for matrix effects.[3]
-
Weighted Linear Regression: Use a weighted linear regression (e.g., 1/x or 1/x²) for calibration curves to improve accuracy, particularly at lower concentrations.[3]
-
Use of Stable Isotope-Labeled Standards: Employ stable isotope-labeled internal standards for each analyte if possible for the most accurate correction.[14] If not feasible, use a labeled standard that is structurally similar.
-
Experimental Protocols
Protocol 1: Acyl-CoA Extraction from Tissues
This protocol is a general guideline for the extraction of acyl-CoAs from tissue samples.
-
Tissue Homogenization:
-
Rapidly freeze the tissue sample in liquid nitrogen immediately after collection to quench metabolic activity.
-
Homogenize the frozen, powdered tissue (e.g., 50 mg) in a cold buffer, such as 100 mM KH₂PO₄, containing an appropriate internal standard (e.g., heptadecanoyl-CoA).[1]
-
-
Solvent Extraction:
-
Add 2 volumes of 2-propanol and re-homogenize.[1]
-
This is often followed by the addition of other organic solvents like methanol and chloroform (B151607) in a biphasic extraction to separate polar metabolites (including acyl-CoAs) from lipids.[1]
-
-
Phase Separation and Collection:
-
Centrifuge the homogenate at a low speed to separate the phases.
-
The acyl-CoAs will be in the upper aqueous/methanolic phase.[1] Collect this phase.
-
-
Sample Cleanup (Optional):
-
Drying and Reconstitution:
-
Dry the final extract, for example, under a stream of nitrogen.
-
Reconstitute the dried pellet in a suitable solvent for LC-MS/MS analysis, such as a buffered solution or methanol.[3]
-
Protocol 2: LC-MS/MS Analysis of Acyl-CoAs
This protocol outlines a general approach for the analysis of acyl-CoAs using LC-MS/MS.
-
Chromatographic Separation:
-
Column: A C18 reversed-phase column is commonly used.
-
Mobile Phases:
-
A typical mobile phase A is an aqueous solution with an additive like ammonium hydroxide (B78521) or formic acid.
-
Mobile phase B is typically an organic solvent like acetonitrile or methanol.
-
-
Gradient: A gradient elution is employed to separate the wide range of acyl-CoA polarities.
-
-
Mass Spectrometry Detection:
-
Ionization Mode: Positive electrospray ionization (ESI) is commonly used.
-
Scan Mode: Multiple Reaction Monitoring (MRM) is the preferred method for quantification due to its high selectivity and sensitivity.
-
Characteristic Fragmentation: Acyl-CoAs exhibit a characteristic neutral loss of 507 Da in positive ion mode, corresponding to the 3'-phospho-ADP moiety.[3][17] This allows for neutral loss scans to identify a broad range of acyl-CoA species. Another common fragment ion is observed at m/z 428.[3]
-
Quantitative Data Summary
The following table summarizes representative concentrations of various acyl-CoA species found in different biological samples as reported in the literature. These values can serve as a general reference but may vary significantly depending on the specific experimental conditions and biological state.
| Acyl-CoA Species | Sample Type | Concentration Range (nmol/g or similar units) | Reference |
| Acetyl-CoA | Streptomyces albus | Up to 230 nmol/g | [13] |
| Malonyl-CoA | Yarrowia lipolytica (on glucose) | 19 nmol/g | [13] |
| Malonyl-CoA | Yarrowia lipolytica (on glycerol) | 15 nmol/g | [13] |
| Succinyl-CoA | Streptomyces albus | Variable, second most abundant after Acetyl-CoA | [13] |
| Crotonyl-CoA | Streptomyces albus | Down to 0.3 nmol/g | [13] |
| Free Coenzyme A | Streptomyces albus | Up to 60 nmol/g | [13] |
| Free Coenzyme A | Pseudomonas putida KT2440 | 1,260 nmol/g | [13] |
Visualizations
Caption: General experimental workflow for acyl-CoA quantification.
Caption: Troubleshooting logic for inaccurate acyl-CoA quantification.
References
- 1. Fatty acyl CoA analysis | Cyberlipid [cyberlipid.gerli.com]
- 2. Quantitative analysis of protein lipidation and acyl-CoAs reveals substrate preferences of the S -acylation machinery - Chemical Science (RSC Publishing) DOI:10.1039/D4SC02235A [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Multi-Method Quantification of Acetyl-Coenzyme A and Further Acyl-Coenzyme A Species in Normal and Ischemic Rat Liver [mdpi.com]
- 8. Acyl-CoA Identification in Mouse Liver Samples Using the In Silico CoA-Blast Tandem Mass Spectral Library - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Acyl-CoA: Functions, Metabolism, and Analytical Methods - Creative Proteomics [creative-proteomics.com]
- 11. Techniques for the Measurement of Molecular Species of Acyl-CoA in Plants and Microalgae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why? - PMC [pmc.ncbi.nlm.nih.gov]
- 13. publikationen.sulb.uni-saarland.de [publikationen.sulb.uni-saarland.de]
- 14. Quantitative subcellular acyl-CoA analysis reveals distinct nuclear metabolism and isoleucine-dependent histone propionylation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. youtube.com [youtube.com]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Minimizing Acyl-CoA Analyte Loss on Glass Surfaces
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and answers to frequently asked questions regarding the minimization of acyl-CoA loss on glass surfaces during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: Why am I experiencing low recovery of my acyl-CoA samples when using glass vials?
A1: Low recovery of acyl-CoAs from glass vials is a common issue primarily caused by the adsorption of the analyte to the glass surface. Borosilicate glass, the material for most laboratory vials, has a surface rich in silanol (B1196071) groups (Si-OH). These groups can interact with polar molecules like the phosphate (B84403) groups of acyl-CoAs through electrostatic interactions and hydrogen bonding, leading to significant analyte loss, especially at low concentrations.
Q2: What is the primary mechanism of acyl-CoA interaction with glass surfaces?
A2: The primary mechanism of acyl-CoA adsorption to glass is the electrostatic interaction between the negatively charged phosphate groups of the acyl-CoA molecule and the silanol groups on the glass surface. This interaction is particularly strong with polar analytes. Additionally, hydrophobic interactions can occur between the acyl chain of the acyl-CoA and any non-polar regions of the glass surface.
Q3: Are there alternatives to standard glass vials to prevent acyl-CoA loss?
A3: Yes, several alternatives can help minimize analyte loss. Deactivated or silanized glass vials are a popular choice as they have a chemically modified surface that is more inert. Polypropylene vials can also be used, but it's important to consider that hydrophobic compounds may adsorb to their surface. For highly sensitive analyses, vials with advanced coatings or made from specialized materials designed for low analyte binding are also commercially available.
Q4: What is silanization and how does it prevent analyte loss?
A4: Silanization is a chemical process that modifies the glass surface by reacting the silanol groups with a silanizing agent. This process effectively "caps" the reactive silanol groups and creates a more hydrophobic and less reactive surface. This modified surface reduces the sites available for polar interactions, thereby minimizing the adsorption of analytes like acyl-CoAs and improving their recovery.
Q5: What is PEGylation and how does it compare to silanization?
A5: PEGylation is another surface passivation technique where polyethylene (B3416737) glycol (PEG) chains are covalently attached to the glass surface. This creates a hydrophilic and sterically hindered layer that repels molecules, preventing their non-specific adsorption. While both silanization and PEGylation are effective, the choice between them may depend on the specific properties of the acyl-CoA being analyzed. Silanization creates a hydrophobic surface, which is effective for many compounds, while PEGylation creates a hydrophilic, protein-repellent surface.
Troubleshooting Guide
Issue: Low acyl-CoA recovery despite using silanized vials.
| Possible Cause | Troubleshooting Step |
| Incomplete or Failed Silanization | Verify the silanization protocol. Ensure that the glassware was thoroughly cleaned and dried before treatment. Confirm the freshness and correct concentration of the silanizing agent. Consider re-treating the vials or using a different silanization method (e.g., vapor phase vs. liquid phase). |
| Inappropriate Silanizing Reagent | The choice of silanizing reagent can impact the surface properties. For acyl-CoAs, a reagent that creates a sufficiently hydrophobic and inert surface is needed. If you suspect the reagent is the issue, try a different one, such as dichlorodimethylsilane (B41323) or a vapor-phase silanization agent. |
| Hydrolysis of the Silanized Surface | Silanized surfaces can degrade over time, especially when exposed to aqueous solutions for prolonged periods. Avoid long-term storage of samples in silanized vials, particularly in aqueous buffers. Prepare samples fresh whenever possible. |
| Sample Solvent Effects | The composition of your sample solvent can influence analyte adsorption. A solvent that is too weak may not keep the acyl-CoA fully dissolved, leading to precipitation and apparent loss. Conversely, a very strong solvent might affect the integrity of the silanized layer. Ensure your acyl-CoAs are fully soluble in the chosen solvent and that the solvent is compatible with the silanized surface. |
| Leaching from Vials | Poor quality silanization can lead to the leaching of the silanizing agent or other contaminants into your sample, which can interfere with your analysis, for example, by causing ion suppression in mass spectrometry. Use high-quality, certified low-adsorption vials. If leaching is suspected, run a blank injection of the solvent that has been incubated in the vial. |
| pH of the Sample | The pH of your sample can affect the charge of both your analyte and the glass surface. At certain pH values, the electrostatic interactions can be stronger. While silanization mitigates this, for particularly problematic acyl-CoAs, adjusting the sample pH might be necessary, but be mindful of the stability of your analyte at different pH values. |
Quantitative Data Summary
While specific quantitative data for acyl-CoA recovery from treated glass surfaces is not extensively published, the following table summarizes the expected recovery improvements based on data for similar classes of molecules and the general principles of surface passivation.
| Surface Treatment | Expected Analyte Recovery Improvement (Compared to Untreated Glass) | Primary Mechanism of Action | Best Suited For |
| Untreated Borosilicate Glass | Baseline | Surface silanol groups lead to high adsorption of polar molecules. | Not recommended for sensitive or low-concentration acyl-CoA analysis. |
| Silanization | Significant improvement (e.g., >90% recovery) | Capping of silanol groups, creating a hydrophobic and inert surface. | Polar and basic compounds, including short and long-chain acyl-CoAs. |
| PEGylation | Significant improvement | Creation of a hydrophilic, sterically-hindering layer that repels molecules. | Proteins, peptides, and other biomolecules. May also be effective for acyl-CoAs. |
| Polypropylene Vials | Variable | Hydrophobic surface. | Can be a good alternative to glass, but potential for adsorption of hydrophobic molecules. |
Note: Actual recovery rates can vary depending on the specific acyl-CoA, its concentration, the sample matrix, and the exact protocol used for surface treatment.
Experimental Protocols
Protocol 1: Liquid-Phase Silanization of Glass Vials
This protocol describes a common method for silanizing glass autosampler vials in the laboratory.
Materials:
-
Glass vials and inserts
-
Dichlorodimethylsilane (DMDCS) solution (e.g., 5% in heptane (B126788) or toluene) - Caution: DMDCS is corrosive and reacts with water. Handle in a fume hood with appropriate personal protective equipment (PPE).
-
Deionized water
-
Oven
Procedure:
-
Cleaning:
-
Wash vials and inserts thoroughly with a laboratory detergent and rinse with deionized water.
-
Rinse with methanol to remove any organic residues.
-
Rinse again with toluene.
-
Dry the glassware completely in an oven at 100-120°C for at least 1 hour. It is critical that the glass is free of any water.
-
-
Silanization:
-
In a fume hood, prepare a 5% (v/v) solution of DMDCS in a dry, non-polar solvent like heptane or toluene.
-
Completely fill the vials with the silanizing solution and let them stand for 5-10 minutes.
-
Alternatively, for a larger batch, place the vials in a beaker and fill it with the solution, ensuring all surfaces are in contact with the reagent.
-
-
Rinsing:
-
Decant the silanizing solution.
-
Rinse the vials thoroughly with toluene to remove excess reagent.
-
Rinse with methanol to remove the toluene.
-
-
Drying and Curing:
-
Dry the vials in an oven at 60-100°C for 1 hour to cure the silane (B1218182) layer.
-
Allow the vials to cool to room temperature before use.
-
Protocol 2: Polyethylene Glycol (PEG) Coating of Glass Surfaces
This protocol provides a method for coating glass surfaces with PEG to prevent non-specific binding.
Materials:
-
Glass vials or slides
-
mPEG-silane (e.g., MW 5000)
-
Acetic Acid
-
2M NaOH
-
Laboratory detergent (e.g., Hellmanex)
-
Deionized water
-
Sonicator
-
Oven
Procedure:
-
Cleaning Glass Surfaces:
-
Soak glassware in 2M NaOH for approximately 30 minutes.[1]
-
Clean the glassware using a laboratory detergent. Immerse in deionized water with the detergent, heat to warm the solution, and then sonicate for about 10 minutes.[1]
-
Rinse thoroughly with deionized water.[1]
-
Immerse in ethanol and sonicate.[1]
-
Dry the glassware in an oven.[1]
-
-
PEG Coating:
-
Prepare a solution of 0.5% mPEG-silane in ethanol with 1% acetic acid. For example, dissolve 5 mg of mPEG-silane in 1 mL of ethanol and add 10 µL of acetic acid.[1]
-
For vials, fill them with the PEG solution and let them react. For flat surfaces like slides, a small volume can be sandwiched between two slides.
-
Heat the glassware with the PEG solution at 70°C for about 30 minutes.[1]
-
-
Rinsing and Drying:
Visualizations
Caption: Experimental workflow for acyl-CoA analysis highlighting the impact of vial choice.
References
Technical Support Center: Improving Recovery of VLCFAs from Biological Samples
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the recovery of very long-chain fatty acids (VLCFAs) from biological samples.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common challenges encountered during the extraction, derivatization, and analysis of VLCFAs.
Sample Preparation and Extraction
Question: My VLCFA recovery is low after extraction. What are the possible causes and solutions?
Answer: Low recovery of VLCFAs can stem from several factors during sample preparation. Here are some common causes and troubleshooting steps:
-
Incomplete Cell Lysis: VLCFAs are often located within cellular membranes. If cells or tissues are not completely disrupted, the recovery of VLCFAs will be compromised.
-
Solution: Ensure your homogenization or sonication protocol is sufficient to completely break down the cell and tissue structures. Visual inspection under a microscope can confirm lysis efficiency.
-
-
Inappropriate Solvent Selection: The choice of extraction solvent is critical for efficiently recovering VLCFAs.
-
Solution: A mixture of chloroform (B151607) and methanol (B129727) is a commonly used and effective solvent system for lipid extraction. The Folch method, which uses a 2:1 chloroform:methanol ratio, is considered a gold standard for lipid extraction.
-
-
Phase Separation Issues: During liquid-liquid extraction, incomplete or unclear phase separation can lead to the loss of the lipid-containing organic layer.
-
Solution: Ensure a clear separation between the aqueous and organic phases before collecting the organic layer. Centrifugation can help sharpen the interface. Adding a salt solution, such as 0.9% NaCl, can also improve phase separation.
-
-
Adsorption to Surfaces: VLCFAs can adsorb to plastic surfaces, leading to significant sample loss, especially at low concentrations.
-
Solution: Use glass tubes and vials throughout the extraction and sample handling process to minimize this issue.
-
-
Oxidation of Unsaturated VLCFAs: Polyunsaturated VLCFAs are susceptible to oxidation, which can lead to their degradation.
-
Solution: Work at low temperatures (e.g., on ice) and consider adding an antioxidant like butylated hydroxytoluene (BHT) to your extraction solvent.
-
Question: I am observing extraneous peaks in my chromatogram. What is the likely source of this contamination?
Answer: Contamination is a frequent issue in sensitive mass spectrometry-based analyses. Potential sources include:
-
Plasticizers: Phthalates and other plasticizers can leach from plastic consumables like pipette tips and tubes.
-
Solution: Whenever possible, use glass consumables and high-purity solvents.
-
-
Solvent Impurities: Low-quality solvents can contain impurities that interfere with the analysis.
-
Solution: Use high-purity, HPLC-grade, or MS-grade solvents to minimize background contamination.
-
-
Carryover from Previous Injections: High-concentration samples can leave residues in the injection port or on the analytical column, which can appear in subsequent runs.
-
Solution: Run blank injections (injecting pure solvent) between samples to check for and mitigate carryover.
-
-
Septum Bleed (GC-MS): Degraded septa in the GC inlet can release siloxanes, leading to characteristic repeating peaks in the chromatogram.
-
Solution: Use high-quality, low-bleed septa and replace them regularly according to the manufacturer's recommendations.
-
Derivatization (for GC-MS Analysis)
Question: My derivatization to fatty acid methyl esters (FAMEs) seems incomplete. How can I improve the reaction efficiency?
Answer: Incomplete derivatization is a common problem in FAME analysis for GC-MS. Here's how to troubleshoot it:
-
Presence of Water: Water can interfere with the derivatization reaction.
-
Solution: Ensure your sample extract is completely dry before adding the derivatizing agent. This can be achieved by evaporating the solvent under a gentle stream of nitrogen.
-
-
Reagent Quality: Derivatization reagents can degrade over time, leading to reduced efficiency.
-
Solution: Use fresh derivatization reagents for optimal performance. Reagents like boron trifluoride (BF3)-methanol should be stored under appropriate conditions to prevent degradation.
-
-
Reaction Conditions: Time and temperature are critical for complete derivatization.
-
Solution: Ensure that the reaction is carried out for the recommended time and at the optimal temperature. For acid-catalyzed methylation, heating at 80-100°C for 1-2 hours is typical.
-
GC-MS and LC-MS/MS Analysis
Question: I'm observing peak tailing or broadening for my VLCFA FAMEs in my GC-MS analysis. What could be the cause?
Answer: Poor peak shape can be caused by several factors:
-
Active Sites in the GC System: Active sites in the injector liner or on the column can interact with the analytes, causing peak tailing.
-
Solution: Use a deactivated injector liner and a high-quality capillary column. Regular maintenance and cleaning of the injector port are also important.
-
-
Column Overload: Injecting too much sample can lead to broad, fronting peaks.
-
Solution: Dilute your sample or reduce the injection volume.
-
-
Inappropriate Oven Temperature Program: A temperature ramp that is too fast can lead to poor separation and peak broadening.
-
Solution: Optimize the GC oven temperature program to ensure adequate separation of the VLCFA FAMEs.
-
Question: My GC-MS or LC-MS/MS sensitivity for VLCFAs is low. How can I improve it?
Answer: Low sensitivity can be a significant challenge, especially for low-abundance VLCFAs.
-
Contaminated Ion Source (MS): A dirty ion source is a common cause of reduced sensitivity.
-
Solution: Follow the manufacturer's instructions for cleaning the ion source.
-
-
Suboptimal Derivatization (GC-MS): Incomplete derivatization will result in a lower signal for your target analytes.
-
Solution: Revisit and optimize your derivatization protocol as described above.
-
-
Matrix Effects (LC-MS/MS): Components of the biological matrix can co-elute with the VLCFAs and suppress their ionization in the mass spectrometer.
-
Solution: Improve sample cleanup using techniques like solid-phase extraction (SPE). The use of stable isotope-labeled internal standards can help to compensate for matrix effects.
-
Question: I am experiencing significant matrix effects in my LC-MS/MS analysis of VLCFAs from plasma. How can I mitigate this?
Answer: Matrix effects are a common challenge in LC-MS/MS analysis of complex biological samples.
-
Improved Sample Cleanup: More extensive sample preparation can remove interfering matrix components.
-
Solution: Incorporate a solid-phase extraction (SPE) step after the initial liquid-liquid extraction to further purify the sample.
-
-
Chromatographic Separation: Optimizing the liquid chromatography method can help to separate the VLCFAs from co-eluting matrix components.
-
Solution: Experiment with different mobile phase gradients and column chemistries to improve separation.
-
-
Use of Internal Standards: Stable isotope-labeled internal standards that co-elute with the analytes can help to correct for signal suppression or enhancement caused by the matrix.
-
Solution: Use a deuterated internal standard for each VLCFA you are quantifying for the most accurate results.
-
Data Presentation: Comparison of Methodologies
While direct quantitative recovery percentages for VLCFAs are not always available in a comparative format, the following tables summarize the characteristics of common extraction and derivatization methods to guide your selection.
Table 1: Comparison of VLCFA Extraction Methods
| Method | Principle | Advantages | Disadvantages | Best Suited For |
| Folch (Liquid-Liquid Extraction) | Partitioning of lipids into a chloroform/methanol phase, separated from a polar aqueous phase. | Considered the "gold standard" for total lipid extraction. High recovery for a broad range of lipids. | Labor-intensive, uses chlorinated solvents which are a health and environmental concern. | Comprehensive lipid profiling from various biological samples. |
| Bligh & Dyer (Liquid-Liquid Extraction) | A modification of the Folch method using a lower solvent-to-sample ratio. | Less solvent usage compared to the Folch method. | Still uses chloroform. Potential for incomplete extraction with very complex samples. | General lipid extraction from tissues and plasma. |
| Solid-Phase Extraction (SPE) | Separation based on the affinity of lipids for a solid sorbent. | Can be automated, provides cleaner extracts, and can be selective for certain lipid classes. | Can have lower recovery for some lipid classes if not optimized. Higher cost per sample. | High-throughput analysis and targeted analysis of specific lipid classes. |
Table 2: Comparison of Derivatization Methods for GC-MS
| Method | Reagent | Advantages | Disadvantages | Key Considerations |
| Acid-Catalyzed Methylation | Boron Trifluoride (BF3)-Methanol or Methanolic HCl | Effective for both free fatty acids and esterified fatty acids (transesterification). | Harsh conditions can potentially degrade some sensitive fatty acids. BF3 is toxic and requires careful handling. | Ensure the sample is anhydrous before adding the reagent. |
| Base-Catalyzed Transesterification | Sodium Methoxide or Potassium Hydroxide in Methanol | Rapid and occurs under mild conditions. | Not effective for derivatizing free fatty acids. | Suitable for samples where fatty acids are primarily in esterified forms (e.g., triglycerides). |
| Silylation | BSTFA, TMCS | Creates volatile derivatives suitable for GC-MS. | Derivatives can be sensitive to moisture. | Requires aprotic solvents and anhydrous conditions. |
Experimental Protocols
Protocol 1: VLCFA Extraction from Plasma/Serum (Folch Method)
-
Sample Preparation: To a 1.5 mL glass tube, add 100 µL of plasma or serum.
-
Internal Standard Addition: Add an appropriate amount of a deuterated internal standard solution (e.g., C24:0-d4).
-
Lipid Extraction:
-
Add 750 µL of a 2:1 (v/v) chloroform:methanol mixture.
-
Vortex vigorously for 2 minutes to ensure thorough mixing and protein precipitation.
-
Add 250 µL of 0.9% NaCl solution and vortex for another 30 seconds.
-
-
Phase Separation: Centrifuge at 2000 x g for 10 minutes to separate the phases.
-
Collection of Organic Layer: Carefully collect the lower organic phase (chloroform layer) containing the lipids using a glass Pasteur pipette and transfer it to a clean glass tube.
-
Solvent Evaporation: Evaporate the chloroform extract to dryness under a gentle stream of nitrogen gas.
Protocol 2: Acid-Catalyzed Derivatization to FAMEs
-
Reagent Addition: To the dried lipid extract from Protocol 1, add 1 mL of 2% H₂SO₄ in methanol.
-
Reaction: Seal the tube tightly with a Teflon-lined cap and heat the sample at 80°C for 2 hours in a heating block or water bath.
-
Cooling: Allow the sample to cool to room temperature.
-
FAME Extraction:
-
Add 1 mL of hexane (B92381) and 0.5 mL of water to the tube.
-
Vortex for 1 minute and then centrifuge at 1000 x g for 5 minutes.
-
-
Collection of FAMEs: Carefully transfer the upper hexane layer containing the FAMEs to a new glass vial for GC-MS analysis.
-
Final Preparation: Evaporate the hexane to a small volume (e.g., 50-100 µL) under a stream of nitrogen before injecting into the GC-MS.
Protocol 3: GC-MS Analysis of VLCFA FAMEs
-
Gas Chromatograph: Agilent GC or equivalent.
-
Column: DB-1ms (30 m x 0.25 mm x 0.25 µm) or similar non-polar capillary column.
-
Injection Volume: 1 µL.
-
Inlet Temperature: 280°C.
-
Injection Mode: Splitless.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp 1: 10°C/min to 250°C.
-
Ramp 2: 5°C/min to 320°C, hold for 10 minutes.
-
-
Mass Spectrometer: Agilent MS or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
Note: These are representative parameters. Actual conditions should be optimized for your specific instrument and column.
Mandatory Visualizations
Experimental Workflow for VLCFA Analysis
Caption: General experimental workflow for the analysis of VLCFAs from biological samples.
Peroxisomal Beta-Oxidation of VLCFAs
Caption: Simplified pathway of VLCFA transport and peroxisomal beta-oxidation.
Technical Support Center: Resolving Co-eluting Peaks in Lipidomics Analysis
Welcome to the technical support center for lipidomics analysis. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols to help researchers, scientists, and drug development professionals resolve the common challenge of peak co-elution in complex lipid mixtures.
Frequently Asked Questions (FAQs)
Q1: What is peak co-elution in lipidomics and why is it a problem?
A: Peak co-elution occurs when two or more distinct lipid species are not sufficiently separated by the liquid chromatography (LC) system and elute from the column at the same, or very similar, times.[1] This results in a single, merged chromatographic peak that appears to represent one compound.[1] This is a significant problem in lipidomics because it undermines both qualitative and quantitative analysis, leading to:
-
Inaccurate Identification: A merged peak can be misidentified as a single, more abundant species, causing researchers to overlook other important lipids. The presence of multiple precursors in an isolation window can also lead to contaminated MS/MS spectra, complicating structural elucidation.[2]
-
Incorrect Quantification: The area of a co-eluting peak represents the combined signal of all compounds within it.[1] This leads to a significant overestimation of the quantity of any single species and can be affected by ion suppression, where co-eluting compounds interfere with the ionization of the target analyte.[3][4]
Q2: What are the primary causes of co-elution in lipidomics?
A: The immense structural diversity of lipids is the primary cause of co-elution. Many lipids share similar physicochemical properties, making them difficult to separate. Key causes include:
-
Isobaric Species: Different lipids that have the same nominal mass but different elemental compositions. High-resolution mass spectrometry is often required to differentiate them.[1]
-
Isomeric Species: Lipids with the same elemental composition (and thus identical mass) but different structures. These are a major challenge and include regioisomers (different fatty acid positions on the glycerol (B35011) backbone), double bond positional isomers, and cis/trans geometric isomers.[1]
-
Similar Physicochemical Properties: In reversed-phase chromatography, lipids are separated based on properties like hydrophobicity, which is often generalized by the "Equivalent Carbon Number" (ECN). Different combinations of fatty acid chain lengths and double bonds can result in the same or very similar ECNs, leading to co-elution.[1]
-
Suboptimal Chromatographic Conditions: Generic chromatographic gradients and column chemistries may not provide sufficient selectivity for complex lipid mixtures, leading to poor separation.[5]
Q3: How can I detect co-elution in my data?
A: Detecting co-elution requires careful inspection of your chromatographic and mass spectrometric data.
-
Visual Inspection of Peaks: Look for signs of asymmetry in your chromatogram. While a perfectly symmetrical peak can still contain co-eluting species, visual cues like peak shoulders or split tops are strong indicators of an underlying, unresolved peak.[6][7]
-
Peak Purity Analysis (Diode Array Detector): If using a UV detector like a Diode Array Detector (DAD), you can assess peak purity by comparing spectra across the peak. If the spectra are identical, the peak is likely pure. If they differ, co-elution is probable.[7]
-
Mass Spectrometry Analysis: With a mass spectrometer, you can extract ion chromatograms for different m/z values across a single peak. If the mass spectra change across the elution profile, it indicates that multiple species are present.[6] Advanced software can also perform deconvolution to computationally separate overlapping peaks.[8][9]
Troubleshooting Guides
Resolving co-eluting peaks is a methodical process that involves optimizing sample preparation, chromatography, and data analysis strategies.
Step 1: Initial Assessment and Strategy
Before making changes, it's crucial to understand the nature of the co-elution. This workflow provides a logical approach to troubleshooting.
Step 2: Chromatographic Method Optimization
Optimizing the LC method is the most powerful way to resolve co-eluting peaks. The key is to alter the selectivity of the separation system by adjusting parameters that influence the interactions between the lipids, the stationary phase, and the mobile phase.
Detailed Methodologies & Data
1. Change Stationary Phase (Column Chemistry): The choice of column is critical. Different stationary phases offer different selectivities. For reversed-phase (RP) chromatography, C18 columns are common, but switching to a C8, C30, or phenyl-hexyl column can alter retention characteristics enough to resolve problematic peaks.[10][11][12]
| Column Type | Primary Separation Principle | Best For Separating | Limitations |
| C18 | Hydrophobicity (Chain Length, Unsaturation) | Intra-class species (e.g., PC 34:1 from PC 36:1). | Co-elution of different lipid classes is common.[12] |
| C8 | Less hydrophobic than C18 | Good for a broad range of polarities; separates very polar lipids well.[4] | May have lower retention for nonpolar lipids. |
| C30 | Shape selectivity, hydrophobicity | Isomers (e.g., cis/trans), carotenoids, and both polar and nonpolar lipids.[12] | Can have long run times. |
| HILIC | Polarity (Head Group) | Inter-class species (e.g., PC from PE).[10][13] | Poor separation of lipids within the same class based on acyl chains.[14] |
2. Modify the Mobile Phase: Adjusting the mobile phase composition is often the easiest first step.
-
Solvent Composition: In RP-LC, mobile phases are typically a mix of water/acetonitrile and a stronger organic solvent like isopropanol (B130326) (IPA). Changing the ratio or switching the organic solvent can significantly impact selectivity.[15][16] Using 1-butanol (B46404) has also been shown to be effective for highly hydrophobic lipids like cardiolipins.[17]
-
pH and Additives: For ionizable lipids like sphingosines, adjusting the mobile phase pH can change their ionization state and dramatically alter retention and selectivity.[10] Additives like ammonium (B1175870) formate (B1220265) or acetate (B1210297) can improve peak shape and ionization efficiency.
3. Optimize the Gradient: For complex mixtures, gradient elution is essential.[18]
-
Gradient Slope: A shallower gradient (slower increase in organic solvent) increases the time each analyte spends interacting with the stationary phase, which can significantly improve the resolution of closely eluting peaks.[19]
-
Isocratic Holds: If co-elution occurs in a specific region of the chromatogram, introducing a brief isocratic hold just before that region can provide the extra separation needed.[19][20]
Step 3: Refine Sample Preparation
Interfering substances from the sample matrix can co-elute with target analytes and cause ion suppression.[3] Proper sample preparation can minimize these matrix effects.
Experimental Protocol: Modified Bligh & Dyer Lipid Extraction
This protocol is a widely used liquid-liquid extraction method for a broad range of lipids from biological samples.[21][22]
-
Homogenization: Homogenize your sample (e.g., 1 g of tissue or 1 mL of plasma) in a 2:1 (v/v) mixture of chloroform (B151607):methanol. The final solvent volume should be 20 times the sample volume.[21]
-
Phase Separation: Add 1 part chloroform and 1 part distilled water to the homogenate, vortex thoroughly, and centrifuge at 1,000 rpm for 5 minutes to induce phase separation.[21]
-
Collection: Two phases will form: an upper aqueous phase and a lower organic phase containing the lipids. Carefully collect the lower organic phase using a glass Pasteur pipette.
-
Drying and Reconstitution: Evaporate the solvent from the collected organic phase under a stream of nitrogen. Reconstitute the dried lipid extract in an appropriate solvent for LC-MS analysis (e.g., 9:1 isopropanol:acetonitrile).
Step 4: Employ Advanced Separation and Detection Techniques
For the most challenging separations, especially involving isomers, advanced techniques may be necessary.
Ion Mobility-Mass Spectrometry (IM-MS)
IM-MS adds a powerful dimension of separation that occurs in the gas phase after ionization but before mass analysis.[23] It separates ions based on their size, shape, and charge, not just their mass-to-charge ratio.[24][25]
-
How it Works: Co-eluting lipids that enter the mass spectrometer at the same time can be separated in the ion mobility cell based on their different three-dimensional structures. This allows for the resolution of isomers that are indistinguishable by chromatography and mass alone.[2][26]
-
Benefits: IM-MS increases peak capacity, improves signal-to-noise, and provides an additional identifier for lipids—the collision cross-section (CCS)—which enhances identification confidence.[23][25]
Step 5: Utilize Data Analysis Software for Deconvolution
When chromatographic separation is incomplete, computational tools can help. Modern lipidomics software packages include algorithms for peak picking and deconvolution.[8][9][27] These tools can mathematically distinguish the profiles of overlapping peaks, allowing for more accurate quantification of individual components.[5][8] However, the accuracy of deconvolution is highly dependent on the quality of the data and the degree of peak overlap.
References
- 1. benchchem.com [benchchem.com]
- 2. Fast and broad-coverage lipidomics enabled by ion mobility-mass spectrometry - Analyst (RSC Publishing) DOI:10.1039/D4AN00751D [pubs.rsc.org]
- 3. zefsci.com [zefsci.com]
- 4. Lipidomics by ultrahigh performance liquid chromatography-high resolution mass spectrometry and its application to complex biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Software and Computational Tools for LC-MS-Based Epilipidomics: Challenges and Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Co-Elution: How to Detect and Fix Overlapping Peaks. [axionlabs.com]
- 7. m.youtube.com [m.youtube.com]
- 8. LipiDex: an integrated software package for high-confidence lipid identification - PMC [pmc.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. benchchem.com [benchchem.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Comprehensive analysis of lipids in biological systems by liquid chromatography-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. lcms.labrulez.com [lcms.labrulez.com]
- 16. lcms.cz [lcms.cz]
- 17. researchgate.net [researchgate.net]
- 18. welch-us.com [welch-us.com]
- 19. mastelf.com [mastelf.com]
- 20. Methods to separate co-eluting peaks - Chromatography Forum [chromforum.org]
- 21. Sample Processing Methods for Lipidomics Research - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]
- 22. biocompare.com [biocompare.com]
- 23. books.rsc.org [books.rsc.org]
- 24. chromatographyonline.com [chromatographyonline.com]
- 25. Applications of ion-mobility mass spectrometry for lipid analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Integrating the potential of ion mobility spectrometry-mass spectrometry in the separation and structural characterisation of lipid isomers - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Lipidomics Data Analysis | Agilent [agilent.com]
Technical Support Center: Novel Acyl-CoA Quantification Assay
This technical support center provides troubleshooting guidance and answers to frequently asked questions for our novel acyl-CoA quantification assay, designed for researchers, scientists, and drug development professionals.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is the principle of this novel acyl-CoA quantification assay? A1: This assay is based on Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1] It allows for the sensitive and specific quantification of various acyl-CoA species in biological samples.[2] The method involves sample preparation to extract acyl-CoAs, chromatographic separation of different acyl-CoA species, and their detection and quantification by a triple quadrupole mass spectrometer in selected reaction monitoring (SRM) mode.[3]
Q2: Why is method validation crucial for this assay? A2: Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[4] It provides documented evidence that the method will consistently deliver reliable and accurate data.[5] For drug development and research, validation is essential to ensure data integrity and meet regulatory expectations, such as those outlined by the International Conference on Harmonisation (ICH) guidelines.[6][7][8]
Q3: What are the key validation parameters I need to consider? A3: The core validation parameters, according to ICH guidelines, include specificity, linearity, accuracy, precision, limit of detection (LOD), limit of quantitation (LOQ), and robustness.[4][5][7] These parameters ensure the method is reliable, reproducible, and fit for purpose.[6]
Q4: What types of biological samples are compatible with this assay? A4: The assay is versatile and can be adapted for various biological matrices, including cell lysates, tissue homogenates (e.g., liver, muscle, brain), and potentially plasma.[3][9][10] However, extraction protocols may need to be optimized for each specific matrix to ensure efficient recovery.[10]
Q5: How does this LC-MS/MS assay compare to other methods like enzymatic or fluorescent kits? A5: While enzymatic and fluorometric kits are accessible and do not require expensive instrumentation, they are often limited to a single analyte (like acetyl-CoA) and can suffer from specificity and sensitivity issues.[11][12] LC-MS/MS provides superior specificity and sensitivity, allowing for the simultaneous quantification of a wide range of acyl-CoA species.[1][13][14]
Section 2: Method Validation Guide
A critical component of implementing a new assay is its rigorous validation. This section provides guidance on the key parameters and their typical acceptance criteria.
Q6: How do I establish the specificity of the assay? A6: Specificity is the ability to unequivocally measure the analyte in the presence of other components like impurities, degradation products, or matrix components.[5][6] In LC-MS/MS, specificity is demonstrated by separating the target acyl-CoAs from isobaric interferences chromatographically and distinguishing them by their unique precursor-to-product ion transitions (SRM).[1] You should analyze blank matrix samples to ensure no interfering peaks are present at the retention time of your analytes.
Q7: What is required to demonstrate linearity and range? A7: Linearity is the assay's ability to produce results that are directly proportional to the concentration of the analyte within a given range.[6] To establish this, you should prepare a calibration curve with at least five to seven standard concentrations.[7] The range is the interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable linearity, accuracy, and precision.[4]
Q8: How are accuracy and precision evaluated? A8:
-
Accuracy is the closeness of the test results to the true value. It's typically assessed by spiking a known quantity of the analyte into a blank matrix and calculating the percent recovery.[5]
-
Precision measures the degree of scatter between a series of measurements from the same sample. It is evaluated at three levels:
-
Repeatability (Intra-assay precision): Agreement between results of the method performed over a short interval of time under the same conditions.[5]
-
Intermediate Precision: Expresses within-laboratory variations (e.g., different days, different analysts, different equipment).[6]
-
Reproducibility: Assesses precision between different laboratories (not typically required for in-house validation).
-
Q9: What are the Limit of Detection (LOD) and Limit of Quantitation (LOQ)? A9:
-
LOD is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value.[7]
-
LOQ is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[7][13] For quantitative assays, the LOQ is the more critical parameter.
Data Presentation: Method Validation Acceptance Criteria
The following table summarizes typical acceptance criteria for the validation of an acyl-CoA quantification assay, based on ICH guidelines and common practice.
| Validation Parameter | Acceptance Criteria |
| Specificity | No significant interfering peaks at the retention time of the analyte. |
| Linearity (R²) | Correlation coefficient (R²) > 0.995.[7] |
| Range | Typically 80% to 120% of the expected test concentration.[7] |
| Accuracy (% Recovery) | Typically within 80-120% of the nominal value. |
| Precision (%RSD) | Repeatability (Intra-assay): ≤ 15% Intermediate Precision (Inter-assay): ≤ 20% |
| Limit of Quantitation (LOQ) | Analyte response is at least 10 times the response of the blank; must meet precision and accuracy criteria. |
| Robustness | No significant impact on results from small, deliberate variations in method parameters (e.g., pH, mobile phase composition). |
Note: Acceptance criteria should be predefined and justified based on the intended purpose of the assay.
Section 3: Troubleshooting Guide
This guide addresses common issues encountered during acyl-CoA quantification experiments.
Sample Preparation & Stability
Q10: My results are inconsistent and show high variability. What could be the cause? A10: High variability often points to issues with sample stability. Acyl-CoAs are highly unstable and prone to degradation by enzymatic and chemical hydrolysis.[2][14][15]
-
Immediate Processing: Ensure samples are processed as quickly as possible on ice.[12] The use of an acidic extraction buffer (e.g., trichloroacetic acid) can help stabilize the thioester bond and precipitate proteins.[12]
-
Storage: If immediate analysis is not possible, snap-freeze samples in liquid nitrogen and store them at -80°C.[16] Avoid repeated freeze-thaw cycles.
-
Internal Standards: Use stable isotope-labeled internal standards added at the earliest stage of sample preparation to account for analyte loss and degradation during processing.[12][14]
Q11: I am seeing low recovery of my acyl-CoAs after extraction. How can I improve this? A11: Low recovery can be due to an inefficient extraction method or analyte loss.
-
Extraction Solvent: The choice of extraction solvent is critical. A mixture of organic solvents like acetonitrile/methanol/water is often used.[9] The protocol may need to be optimized for your specific tissue type.[10][17]
-
Solid-Phase Extraction (SPE): For cleaner samples and better recovery, consider using an SPE step. Mixed-mode or C18 cartridges are commonly employed to enrich acyl-CoAs.[13][18]
-
Adsorption: Acyl-CoAs, particularly those with phosphate (B84403) groups, can adsorb to plastic and metal surfaces. Using glass or low-retention vials can help minimize this loss.[15][18][19]
LC-MS/MS Analysis
Q12: Why is my signal intensity weak or non-existent? A12: Weak or absent signals can stem from multiple sources in the LC-MS/MS system.
-
Source Contamination: The ESI source can become contaminated, leading to poor ionization efficiency. Regular cleaning of the spray nozzle and capillary is recommended.[20]
-
Mobile Phase: Ensure mobile phases are correctly prepared with high-purity solvents and additives. Contaminants in the mobile phase can suppress the signal.[20]
-
Analyte Instability: Acyl-CoAs can degrade in the autosampler.[21] Ensure the autosampler is kept at a low temperature (e.g., 4°C).
-
MS Tuning: Verify that the mass spectrometer is properly tuned and calibrated and that the correct SRM transitions and collision energies are being used for each analyte.
Q13: My chromatographic peaks are broad, split, or tailing. What should I check? A13: Poor peak shape compromises resolution and quantification accuracy.[22]
-
Column Health: The analytical column may be contaminated or degraded. Try flushing the column or replacing it if performance does not improve.
-
Mobile Phase pH: The pH of the mobile phase is crucial for good peak shape, especially for phosphorylated compounds like acyl-CoAs. Ensure it is consistent.
-
Injection Volume/Solvent: Injecting too large a volume or using a sample solvent much stronger than the initial mobile phase can cause peak distortion.[23]
-
System Leaks/Blockages: Check for leaks in the LC system or blockages in the tubing or filters, which can cause pressure fluctuations and affect peak shape.[22][23]
Q14: I am observing unexpected peaks or high background noise in my chromatograms. What is the source? A14: This is often due to contamination.
-
Carryover: Residual sample from a previous injection can elute in the current run. Implement a robust needle wash protocol and inject solvent blanks between samples to check for carryover.[22]
-
Solvent Contamination: Use high-purity, LC-MS grade solvents and additives. Contaminants can introduce significant background noise.[20]
-
Sample Matrix: Complex biological samples can introduce matrix effects, where other components interfere with the ionization of the target analyte. An effective sample cleanup (like SPE) is crucial to minimize this.[24]
Section 4: Experimental Protocols
Protocol 1: Acyl-CoA Extraction from Cultured Cells
This protocol provides a general workflow for extracting acyl-CoAs from adherent cells.
-
Cell Culture: Grow cells to the desired confluency (e.g., 80-90%).
-
Quenching & Harvesting:
-
Aspirate the culture medium.
-
Immediately wash the cells twice with ice-cold PBS.
-
Add 1 mL of ice-cold extraction solvent (e.g., 80:20 methanol:water or an acidic solvent) directly to the plate.
-
Scrape the cells into the solvent and transfer the cell lysate to a microcentrifuge tube.
-
-
Internal Standard: Add a stable isotope-labeled internal standard mix to each sample.
-
Homogenization: Vortex the lysate vigorously for 1 minute.
-
Centrifugation: Centrifuge at 16,000 x g for 15 minutes at 4°C to pellet proteins and cell debris.
-
Supernatant Collection: Carefully transfer the supernatant containing the acyl-CoAs to a new tube.
-
Drying & Reconstitution:
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase (e.g., 95% Mobile Phase A, 5% Mobile Phase B).
-
-
Analysis: Centrifuge the reconstituted sample one final time to remove any particulates and transfer the clear supernatant to an LC-MS vial for analysis.
Protocol 2: LC-MS/MS Analysis
This protocol outlines a general method for the chromatographic separation and mass spectrometric detection of acyl-CoAs.
-
Liquid Chromatography:
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid or 10 mM ammonium (B1175870) hydroxide (B78521) in water.
-
Mobile Phase B: 0.1% formic acid or 10 mM ammonium hydroxide in acetonitrile.
-
Flow Rate: 0.3 mL/min.
-
Gradient: A typical gradient would start at 5% B, ramp up to 95% B to elute long-chain species, hold, and then return to initial conditions for re-equilibration.
-
Injection Volume: 5 µL.
-
-
Tandem Mass Spectrometry:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Type: Selected Reaction Monitoring (SRM).
-
Transitions: For each acyl-CoA, monitor the specific transition from the precursor ion [M+H]⁺ to a characteristic product ion (e.g., the fragment corresponding to the cleavage of the 3'-phosphate-adenosine-5' diphosphate (B83284) subunit).[25]
-
Optimization: Optimize source parameters (e.g., capillary voltage, gas flows, temperature) and compound-specific parameters (collision energy, declustering potential) for each analyte to maximize signal intensity.
-
Section 5: Visualizations
Experimental Workflow Diagram
Acyl-CoA quantification experimental workflow.
Troubleshooting Logic Diagram
A logic diagram for troubleshooting common assay issues.
Acyl-CoA Metabolism Overview
Central role of the Acyl-CoA pool in cellular metabolism.
References
- 1. Techniques for the Measurement of Molecular Species of Acyl-CoA in Plants and Microalgae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 4. globalresearchonline.net [globalresearchonline.net]
- 5. ijrrjournal.com [ijrrjournal.com]
- 6. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 7. altabrisagroup.com [altabrisagroup.com]
- 8. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. biorxiv.org [biorxiv.org]
- 12. Integrated Analysis of Acetyl-CoA and Histone Modification via Mass Spectrometry to Investigate Metabolically Driven Acetylation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Recent developments in the analytical approaches of acyl-CoAs to assess their role in mitochondrial fatty acid oxidation disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 16. bioassaysys.com [bioassaysys.com]
- 17. researchgate.net [researchgate.net]
- 18. Targeted Profiling of Short-, Medium-, and Long-Chain Fatty Acyl-Coenzyme As in Biological Samples by Phosphate Methylation Coupled to Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. home.pavlab.msl.ubc.ca [home.pavlab.msl.ubc.ca]
- 21. researchgate.net [researchgate.net]
- 22. zefsci.com [zefsci.com]
- 23. ssi.shimadzu.com [ssi.shimadzu.com]
- 24. Quantitative subcellular acyl-CoA analysis reveals distinct nuclear metabolism and isoleucine-dependent histone propionylation - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of Very-Long-Chain Acyl-CoA Levels in Healthy vs. Diseased Tissue
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of very-long-chain acyl-CoA (VLCFA-CoA) levels, with a particular focus on the implications of their accumulation in diseased states. While specific quantitative data for tetracosatetraenoyl-CoA remains limited in publicly available research, this document extrapolates from the broader understanding of very-long-chain fatty acid (VLCFA) metabolism to present a comparison between healthy and diseased tissues, primarily focusing on peroxisomal biogenesis disorders such as Zellweger syndrome.
Introduction to Very-Long-Chain Acyl-CoA Metabolism
VLCFAs are fatty acids with 22 or more carbon atoms. Their metabolism, specifically the initial steps of β-oxidation, occurs exclusively in peroxisomes. In healthy individuals, these fatty acids are shortened in the peroxisomes, and the resulting medium- and short-chain fatty acids are then further metabolized in the mitochondria. The activation of VLCFAs to their CoA esters (VLCFA-CoAs) is a prerequisite for their metabolism.
In certain genetic disorders, the function of peroxisomes is impaired, leading to a pathological accumulation of VLCFAs and their corresponding CoA esters in various tissues and body fluids.[1][2][3] This accumulation is a key diagnostic marker for these conditions and is believed to contribute significantly to the disease pathology.
Comparative Analysis: VLCFA-CoA Levels
The following table provides a semi-quantitative comparison of expected VLCFA-CoA levels in healthy versus diseased tissues, with Zellweger syndrome spectrum disorders serving as the primary example of a diseased state.
| Tissue Type | Healthy Tissue | Diseased Tissue (e.g., Zellweger Syndrome) | Fold Change (Diseased/Healthy) |
| Liver | Low / Basal Levels | Significantly Elevated | >>1 |
| Brain | Low / Basal Levels | Significantly Elevated | >>1 |
| Kidney | Low / Basal Levels | Significantly Elevated | >>1 |
| Fibroblasts (cultured) | Low / Basal Levels | Significantly Elevated | >>1 |
| Plasma/Serum | Low / Basal Levels | Significantly Elevated | >>1 |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the metabolic pathway of VLCFAs and a general workflow for their analysis.
Caption: Peroxisomal β-oxidation of VLCFAs.
Caption: General workflow for VLCFA-CoA analysis.
Experimental Protocols
While a specific protocol for tetracosatetraenoyl-CoA is not available, the following is a generalized methodology for the extraction and quantification of acyl-CoAs from biological tissues, based on established techniques.
Objective: To quantify and compare the levels of very-long-chain acyl-CoAs in healthy and diseased tissue samples.
Materials:
-
Tissue samples (e.g., liver, brain, cultured fibroblasts)
-
Homogenization buffer (e.g., phosphate (B84403) buffer with protease inhibitors)
-
Internal standards (e.g., stable isotope-labeled acyl-CoAs)
-
Solid-phase extraction (SPE) cartridges
-
Solvents for extraction and chromatography (e.g., methanol, acetonitrile (B52724), water, formic acid)
-
High-performance liquid chromatography (HPLC) system coupled with a tandem mass spectrometer (MS/MS)
Procedure:
-
Sample Preparation:
-
Thaw frozen tissue samples on ice.
-
Weigh a precise amount of tissue (e.g., 50-100 mg).
-
Homogenize the tissue in ice-cold homogenization buffer.
-
Add internal standards to the homogenate to correct for extraction losses and matrix effects.
-
-
Acyl-CoA Extraction:
-
Perform a solid-phase extraction (SPE) to isolate the acyl-CoAs from the tissue homogenate.
-
Condition the SPE cartridge with appropriate solvents.
-
Load the tissue homogenate onto the cartridge.
-
Wash the cartridge to remove interfering substances.
-
Elute the acyl-CoAs with an appropriate solvent mixture.
-
Dry the eluate under a stream of nitrogen and reconstitute in a suitable solvent for analysis.
-
-
LC-MS/MS Analysis:
-
Inject the reconstituted sample into the HPLC system.
-
Separate the different acyl-CoA species using a suitable chromatography column (e.g., a C18 reversed-phase column).
-
Use a gradient elution program with mobile phases typically consisting of an aqueous solution with a weak acid (e.g., formic acid) and an organic solvent (e.g., acetonitrile or methanol).
-
Detect and quantify the acyl-CoAs using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions for each target acyl-CoA and internal standard should be used for accurate quantification.
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of analytical standards.
-
Calculate the concentration of each VLCFA-CoA in the samples by comparing their peak areas to those of the internal standards and the standard curve.
-
Normalize the results to the initial tissue weight.
-
Perform statistical analysis to compare the levels of VLCFA-CoAs between healthy and diseased tissue groups.
-
Conclusion
The accumulation of very-long-chain acyl-CoAs is a key pathological feature of peroxisomal biogenesis disorders. While direct comparative data for tetracosatetraenoyl-CoA is currently scarce, the established understanding of VLCFA metabolism strongly indicates that its levels, along with other VLCFA-CoAs, would be significantly elevated in the tissues of individuals with these diseases compared to healthy individuals. The analytical methods outlined provide a robust framework for researchers to investigate the levels of these and other lipid metabolites, which may serve as critical biomarkers and therapeutic targets for a range of metabolic diseases.
References
- 1. Zellweger syndrome - Wikipedia [en.wikipedia.org]
- 2. Peroxisomal very long-chain fatty acid beta-oxidation in human skin fibroblasts: activity in Zellweger syndrome and other peroxisomal disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Very long-chain fatty acids in peroxisomal disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Zellweger Spectrum Disorder - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Validating C24:4-CoA as a Novel Biomarker for Metabolic Disease: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The landscape of metabolic disease research is continuously evolving, with a pressing need for novel biomarkers that can offer earlier and more precise diagnostic and prognostic insights. Tetracosatetraenoyl-CoA (C24:4-CoA), a very-long-chain acyl-CoA, is emerging as a potential candidate in this arena. This guide provides a comprehensive framework for the validation of C24:4-CoA as a biomarker for metabolic diseases such as metabolic syndrome, type 2 diabetes, and obesity. Given the nascent stage of research in this specific area, this document outlines a prospective validation pathway, detailing the necessary experimental protocols, comparative analyses with established biomarkers, and the underlying metabolic pathways.
Introduction to C24:4-CoA and its Potential Role in Metabolic Disease
Very-long-chain fatty acids (VLCFAs) and their activated CoA esters are critical intermediates in various metabolic processes.[1][2] C24:4-CoA is a polyunsaturated VLCFA derivative that is primarily metabolized through peroxisomal β-oxidation.[1][3] Dysregulation of peroxisomal β-oxidation has been linked to several metabolic disorders, suggesting that alterations in the levels of its substrates, such as C24:4-CoA, could serve as sensitive indicators of metabolic stress and disease. The accumulation of specific acyl-CoA species has been associated with insulin (B600854) resistance and lipotoxicity, key features of metabolic diseases.[4][5] Therefore, the accurate quantification of C24:4-CoA in biological samples presents a promising avenue for biomarker discovery.
Comparative Analysis of C24:4-CoA with Conventional Metabolic Disease Biomarkers
A crucial step in validating a novel biomarker is to compare its performance against existing clinical standards. The following table outlines a proposed comparison of C24:4-CoA with established biomarkers for metabolic syndrome.
| Biomarker Category | Established Biomarkers | Potential Advantages of C24:4-CoA |
| Glycemic Control | Fasting Glucose, HbA1c | May provide an earlier indication of metabolic dysregulation before overt hyperglycemia. |
| Lipid Profile | Triglycerides, HDL-C, LDL-C | Could reflect specific pathway dysregulation (peroxisomal β-oxidation) not captured by standard lipid panels. |
| Inflammation | C-Reactive Protein (CRP) | May offer a more direct link to cellular lipotoxicity and metabolic stress. |
| Insulin Resistance | HOMA-IR | Potentially a more sensitive marker of intracellular lipid accumulation and its impact on insulin signaling. |
Experimental Protocols for the Validation of C24:4-CoA
The validation of C24:4-CoA as a biomarker requires a rigorous and systematic approach, from sample analysis to clinical correlation.
Quantification of C24:4-CoA in Biological Samples using LC-MS/MS
Objective: To develop and validate a sensitive and specific method for the quantification of C24:4-CoA in human plasma or serum.
Methodology:
-
Sample Preparation:
-
Thaw plasma/serum samples on ice.
-
Perform protein precipitation and extraction of acyl-CoAs using a mixture of isopropanol (B130326) and acetonitrile (B52724) (1:1 v/v).[6]
-
Incorporate an internal standard, such as ¹³C-labeled C24:4-CoA, to correct for extraction efficiency and matrix effects.
-
Centrifuge the samples to pellet precipitated proteins.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis.[6]
-
-
LC-MS/MS Analysis:
-
Utilize a high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer.[7][8]
-
Employ a C18 reversed-phase column for the chromatographic separation of C24:4-CoA from other acyl-CoA species.[6]
-
Use a gradient elution with mobile phases consisting of an aqueous solution with an ion-pairing agent (e.g., ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile).
-
Operate the mass spectrometer in positive ion mode with multiple reaction monitoring (MRM) for the specific detection of the precursor-to-product ion transition for C24:4-CoA and its internal standard.
-
Clinical Cohort Study for Biomarker Validation
Objective: To assess the correlation between plasma C24:4-CoA levels and the presence and severity of metabolic disease.
Methodology:
-
Study Population: Recruit a well-characterized cohort of subjects including:
-
Healthy controls.
-
Individuals with metabolic syndrome (defined by NCEP ATP III criteria).
-
Patients with type 2 diabetes.
-
Obese individuals without metabolic syndrome.
-
-
Data Collection:
-
Collect fasting blood samples for C24:4-CoA analysis and measurement of standard clinical biomarkers (fasting glucose, HbA1c, lipid panel, CRP, insulin).
-
Record anthropometric data (BMI, waist circumference) and clinical history.
-
-
Statistical Analysis:
-
Compare C24:4-CoA levels across the different study groups using appropriate statistical tests (e.g., ANOVA, Kruskal-Wallis).
-
Perform correlation analyses to assess the relationship between C24:4-CoA levels and other metabolic parameters.
-
Use receiver operating characteristic (ROC) curve analysis to evaluate the diagnostic performance of C24:4-CoA for identifying individuals with metabolic disease.
-
Signaling Pathways and Experimental Workflows
Metabolic Pathway of C24:4-CoA
C24:4-CoA, as a very-long-chain fatty acyl-CoA, is primarily metabolized in the peroxisome through β-oxidation. This pathway is crucial for shortening the carbon chain of VLCFAs, which can then be further oxidized in the mitochondria.[1][3]
References
- 1. mdpi.com [mdpi.com]
- 2. Fatty Acid Oxidation in Peroxisomes: Enzymology, Metabolic Crosstalk with Other Organelles and Peroxisomal Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Beta oxidation - Wikipedia [en.wikipedia.org]
- 4. Metabolomic and lipidomic assessment of the metabolic syndrome in Dutch middle-aged individuals reveals novel biological signatures separating health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. repub.eur.nl [repub.eur.nl]
- 6. An improved method for tissue long-chain acyl-CoA extraction and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. mdpi.com [mdpi.com]
A Comparative Guide to the Functional Differences of n-3 and n-6 Very Long-Chain Acyl-CoAs
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the functional distinctions between n-3 and n-6 very long-chain polyunsaturated fatty acyl-CoAs (VLC-PUFA-CoAs). The information presented is supported by experimental data to facilitate a comprehensive understanding of their divergent roles in cellular metabolism, signaling, and disease pathogenesis.
Introduction
Very long-chain polyunsaturated fatty acids (VLC-PUFAs), defined as having 24 or more carbons, are crucial bioactive molecules primarily synthesized in the endoplasmic reticulum through the action of ELOVL elongases. Once synthesized, they are activated to their acyl-CoA thioesters, the metabolically active form, by acyl-CoA synthetases. These VLC-PUFA-CoAs serve as substrates for a multitude of cellular processes, from the synthesis of complex lipids to the generation of potent signaling molecules. The position of the terminal double bond in the fatty acid precursor, either at the third (n-3) or sixth (n-6) carbon from the methyl end, dictates profound functional differences in the resulting VLC-PUFA-CoAs, with significant implications for health and disease.
Data Presentation: Quantitative Comparison of n-3 and n-6 VLC-PUFA-CoA Functions
The following tables summarize key quantitative data from various studies, highlighting the differential effects of n-3 and n-6 VLC-PUFA-CoAs.
Table 1: Differential Effects on Inflammatory Mediator Production
| Parameter | n-3 VLC-PUFA-CoA Derivatives | n-6 VLC-PUFA-CoA Derivatives | Key Findings | Reference |
| Mediator Class | Specialized Pro-resolving Mediators (SPMs): Resolvins, Protectins, Maresins | Pro-inflammatory Eicosanoids (Prostaglandins, Leukotrienes) and Lipoxins | n-3 VLC-PUFA-CoAs are precursors to potent anti-inflammatory and pro-resolving molecules.[1][2][3][4][5] n-6 VLC-PUFA-CoAs primarily generate pro-inflammatory mediators, although they also produce the less inflammatory lipoxins.[1][3][4] | [1][2][3][4][5] |
| Enzyme Competition | Competitive substrates for COX and LOX enzymes | Competitive substrates for COX and LOX enzymes | n-3 PUFAs compete with n-6 PUFAs for the same enzymes, thereby reducing the production of pro-inflammatory eicosanoids from n-6 precursors.[6] | [6] |
Table 2: Comparative Effects on Gene Expression
| Target Gene/Pathway | Effect of n-3 VLC-PUFA-CoA | Effect of n-6 VLC-PUFA-CoA | Experimental Evidence | Reference |
| SREBP-1c | Downregulation | Upregulation or no change | n-3 PUFAs inhibit SREBP-1c processing, leading to decreased expression of lipogenic genes.[6][7][8] | [6][7][8] |
| PPARα | Activation | Weaker activation | n-3 PUFAs are potent activators of PPARα, promoting fatty acid oxidation.[6][9][10][11] | [6][9][10][11] |
| NF-κB | Inhibition | Activation | n-3 PUFAs suppress the NF-κB signaling pathway, reducing the expression of pro-inflammatory cytokines.[6] | [6] |
Table 3: Role in Ferroptosis
| Condition | Effect of n-3 VLC-PUFAs | Effect of n-6 VLC-PUFAs | Key Findings | Reference |
| Cancer Cells (Acidic Environment) | Induction of ferroptosis | Induction of ferroptosis | Both n-3 and n-6 PUFAs can induce ferroptosis in cancer cells, particularly when the capacity for their storage in lipid droplets is exceeded.[12] | [12] |
| GPX4 Inhibition | Sensitization to ferroptosis | Sensitization to ferroptosis | The incorporation of both n-3 and n-6 PUFAs into phospholipids (B1166683) increases susceptibility to lipid peroxidation and subsequent ferroptosis upon inhibition of GPX4.[13][14][15] | [13][14][15] |
Signaling Pathways and Metabolic Fates
The distinct biological activities of n-3 and n-6 VLC-PUFA-CoAs stem from their differential engagement in metabolic and signaling pathways.
Biosynthesis of n-3 and n-6 VLC-PUFA-CoAs
The biosynthesis of VLC-PUFAs is a competitive process, with n-3 and n-6 PUFA precursors vying for the same elongase and desaturase enzymes. This competition is a critical determinant of the cellular balance between the two series.
Caption: Competitive biosynthesis pathways of n-3 and n-6 VLC-PUFAs.
Divergent Roles in Inflammation
A primary functional distinction lies in their metabolism into signaling molecules that regulate inflammation. n-3 VLC-PUFA-CoAs are precursors to SPMs that actively resolve inflammation, while n-6 VLC-PUFA-CoAs are predominantly converted to pro-inflammatory eicosanoids.
Caption: Divergent roles of n-3 and n-6 VLC-PUFA-CoAs in inflammation.
Experimental Protocols
Analysis of n-3 and n-6 VLC-PUFA-CoAs by LC-MS/MS
This protocol outlines a general workflow for the extraction and quantification of VLC-PUFA-CoAs from biological samples.
Caption: Experimental workflow for VLC-PUFA-CoA analysis.
1. Sample Preparation and Extraction:
-
Homogenization: Homogenize frozen tissue or cell pellets in a cold extraction solvent (e.g., 2-propanol/water, 1:1, v/v) containing internal standards (e.g., deuterated or odd-chain acyl-CoAs).
-
Liquid-Liquid Extraction: Add an organic solvent like acetonitrile (B52724) to precipitate proteins.
-
Centrifugation: Centrifuge at high speed (e.g., 14,000 x g) at 4°C to pellet proteins and cellular debris.
-
Supernatant Collection: Carefully collect the supernatant containing the acyl-CoAs. The sample can be dried under nitrogen and reconstituted in a suitable solvent for LC-MS/MS analysis if concentration is needed.
2. LC-MS/MS Analysis:
-
Chromatography: Use a reversed-phase column (e.g., C18) for separation. A gradient elution with mobile phases such as water and acetonitrile containing a modifier like ammonium (B1175870) acetate (B1210297) or formic acid is typically employed.
-
Mass Spectrometry: Operate the mass spectrometer in positive ion mode using electrospray ionization (ESI).
-
Detection: Use multiple reaction monitoring (MRM) for targeted quantification of specific n-3 and n-6 VLC-PUFA-CoAs. A precursor ion scan for the characteristic fragment of the CoA moiety can be used for untargeted discovery.
3. Data Analysis:
-
Quantification: Calculate the concentration of each VLC-PUFA-CoA species by comparing the peak area of the analyte to that of the internal standard.
-
Identification: Confirm the identity of the VLC-PUFA-CoAs based on their retention time and specific precursor-product ion transitions.
Conclusion
The functional differences between n-3 and n-6 very long-chain acyl-CoAs are profound and have significant implications for cellular homeostasis and the pathogenesis of inflammatory and metabolic diseases. n-3 VLC-PUFA-CoAs generally exert anti-inflammatory and pro-resolving effects, while n-6 VLC-PUFA-CoAs are primarily precursors to pro-inflammatory mediators. Their competitive metabolism and differential regulation of gene expression further underscore their opposing roles. A thorough understanding of these differences, supported by robust experimental data, is critical for the development of novel therapeutic strategies targeting lipid metabolism and signaling. The provided experimental protocols offer a foundation for researchers to further investigate the intricate functions of these important molecules.
References
- 1. Biosynthesis of proresolving lipid mediators by vascular cells and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New Pro-Resolving n-3 Mediators Bridge Resolution of Infectious Inflammation to Tissue Regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Specialized pro-resolving mediator network: an update on production and actions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Biology and Total Synthesis of n-3 Docosapentaenoic Acid-Derived Specialized Pro-Resolving Mediators | MDPI [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. The opposing effects of n-3 and n-6 fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Downregulation of PPARs and SREBP by acyl-CoA-binding protein overexpression in transgenic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Binding of polyunsaturated fatty acids to LXRα and modulation of SREBP-1 interaction with a specific SCD1 promoter element - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Regulation of FADS2 transcription by SREBP-1 and PPAR-α influences LC-PUFA biosynthesis in fish - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. A role for PPARalpha in the control of SREBP activity and lipid synthesis in the liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. vandaomeopatici.it [vandaomeopatici.it]
- 13. An integrated view of lipid metabolism in ferroptosis revisited via lipidomic analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. biorxiv.org [biorxiv.org]
- 15. researchgate.net [researchgate.net]
comparative analysis of acyl-CoA profiles across different cell lines
For researchers, scientists, and drug development professionals engaged in the complexities of cellular metabolism, understanding the landscape of acyl-Coenzyme A (acyl-CoA) profiles is critical. Acyl-CoAs are central intermediates in a multitude of cellular processes, including the synthesis and breakdown of lipids, energy production, and the regulation of signaling pathways.[1][2][3][4] Their levels can vary significantly between different cell types, reflecting distinct metabolic phenotypes and potential therapeutic targets. This guide provides a comparative overview of acyl-CoA abundance across several common cell lines, supported by detailed experimental protocols for their quantification.
Data Presentation: Comparative Acyl-CoA Abundance
The following table summarizes quantitative data for various acyl-CoA species across different human and murine cell lines as reported in the literature. This allows for a comparative overview of acyl-CoA pool sizes, which are crucial for understanding metabolic regulation in various physiological and pathological states.[2]
Note: Data is compiled from different sources which may involve variations in experimental conditions and normalization methods (e.g., per cell number versus per milligram of protein). These differences can affect direct comparability.[2]
| Acyl-CoA Species | HepG2 (pmol/10⁶ cells) | MCF7 (pmol/mg protein) | RAW264.7 (pmol/mg protein) |
| Short-Chain | |||
| Acetyl-CoA | 10.644 | - | - |
| Propionyl-CoA | 3.532 | - | - |
| Butyryl-CoA | 1.013 | - | - |
| Valeryl-CoA | 1.118 | - | - |
| Crotonoyl-CoA | 0.032 | - | - |
| HMG-CoA | 0.971 | - | - |
| Succinyl-CoA | 25.467 | - | - |
| Glutaryl-CoA | 0.647 | - | - |
| Long-Chain | |||
| C14:0-CoA | - | ~2.5 | ~1.5 |
| C16:0-CoA | - | ~12 | ~4 |
| C18:0-CoA | - | ~8 | ~2.5 |
| C18:1-CoA | - | ~7 | ~3 |
| C20:0-CoA | - | ~1 | <0.5 |
| C20:4-CoA | - | ~0.5 | ~0.5 |
| C22:0-CoA | - | ~1.5 | <0.5 |
| C24:0-CoA | - | ~4 | <0.5 |
| C26:0-CoA | - | ~1 | <0.5 |
Data sourced from BenchChem Application Notes.[2]
Experimental Protocols
The accurate quantification of acyl-CoAs is challenging due to their low abundance and inherent instability.[2] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the predominant method for sensitive and specific measurement.[5][6][7] Below is a synthesized protocol for the extraction and analysis of acyl-CoAs from cultured cells.
The initial step is critical to halt metabolic activity and preserve the in vivo acyl-CoA profile.
-
For Adherent Cells:
-
For Suspension Cells:
This procedure is designed to efficiently extract a broad range of acyl-CoA species while minimizing degradation.
-
Lysis & Precipitation: After adding the cold extraction solvent (e.g., 80% methanol (B129727) or an acetonitrile (B52724)/isopropanol mixture), lyse the cells by vortexing or sonication.[7][8] The solvent serves to precipitate proteins while solubilizing the acyl-CoAs.
-
Internal Standard: For accurate quantification, spike the sample with a stable isotope-labeled internal standard corresponding to the acyl-CoA of interest before extraction.[9][10]
-
Centrifugation: Centrifuge the lysate at high speed (e.g., 15,000 x g) at 4°C to pellet precipitated proteins and cell debris.[2]
-
Supernatant Collection: Carefully transfer the supernatant, which contains the acyl-CoAs, to a new pre-chilled tube.[2]
-
Drying and Reconstitution: Dry the supernatant using a vacuum concentrator or a stream of nitrogen.[2] Reconstitute the dried extract in a small volume of a suitable solvent (e.g., 50% methanol in 50 mM ammonium (B1175870) acetate) that ensures acyl-CoA stability.[2]
-
Chromatographic Separation: Separate the acyl-CoAs using reverse-phase liquid chromatography, typically with a C18 column. A gradient elution with solvents like acetonitrile and ammonium hydroxide (B78521) or acetic acid in water is commonly used to resolve the different acyl-CoA species.[6][8][11]
-
Mass Spectrometry Detection: Analyze the eluent using a tandem mass spectrometer operating in positive electrospray ionization (ESI) mode. Quantify the individual acyl-CoA species using selective reaction monitoring (SRM) or multiple reaction monitoring (MRM) for high specificity and sensitivity.[6][9][12]
Mandatory Visualizations
The following diagram illustrates a standard workflow for the comparative profiling of acyl-CoA species from cell culture to data analysis.
Long-chain fatty acyl-CoAs are not just metabolic intermediates; they are also critical signaling molecules that can regulate gene expression.[1][13] One key mechanism is through the activation of nuclear receptors like Peroxisome Proliferator-Activated Receptors (PPARs).[7]
References
- 1. Long-chain acyl-CoA esters in metabolism and signaling: Role of acyl-CoA binding proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Acyl-CoA: Functions, Metabolism, and Analytical Methods - Creative Proteomics [creative-proteomics.com]
- 4. What Is Acyl-CoAs Metabolism - Creative Proteomics Blog [creative-proteomics.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Fatty acyl CoA analysis | Cyberlipid [cyberlipid.gerli.com]
- 9. Targeted Profiling of Short-, Medium-, and Long-Chain Fatty Acyl-Coenzyme As in Biological Samples by Phosphate Methylation Coupled to Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. jdc.jefferson.edu [jdc.jefferson.edu]
- 11. An improved method for tissue long-chain acyl-CoA extraction and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Techniques for the Measurement of Molecular Species of Acyl-CoA in Plants and Microalgae : Rothamsted Research [repository.rothamsted.ac.uk]
- 13. ovid.com [ovid.com]
Confirming the Identity of Tetracosatetraenoyl-CoA: A Comparative Guide to High-Resolution Mass Spectrometry and Alternative Techniques
For Researchers, Scientists, and Drug Development Professionals
The definitive identification of lipid molecules is a critical step in various fields of research, from fundamental biochemistry to drug discovery. Tetracosatetraenoyl-CoA, a very-long-chain polyunsaturated fatty acyl-CoA, plays a role in specific physiological processes, and its accurate identification is paramount for understanding its function. This guide provides a comprehensive comparison of high-resolution mass spectrometry (HRMS) techniques for the structural confirmation of tetracosatetraenoyl-CoA, supported by experimental protocols and a look at alternative analytical methods.
High-Resolution Mass Spectrometry: The Gold Standard
High-resolution mass spectrometry has become the cornerstone of lipidomics due to its exceptional sensitivity, selectivity, and ability to provide detailed structural information. For a molecule like tetracosatetraenoyl-CoA (C45H74N7O17P3S), with a monoisotopic mass of 1109.4075 Da, HRMS is indispensable for unambiguous identification.
Key HRMS Techniques for Tetracosatetraenoyl-CoA Analysis
The combination of liquid chromatography (LC) for separation and tandem mass spectrometry (MS/MS) for structural elucidation is the most powerful approach for analyzing acyl-CoAs from complex biological matrices.
| Technique | Ionization Method | Mass Analyzer | Key Advantages for Tetracosatetraenoyl-CoA ID | Limitations |
| LC-ESI-QTOF | Electrospray Ionization (ESI) | Quadrupole Time-of-Flight (QTOF) | High mass accuracy (<5 ppm), high resolution, and fast acquisition rates suitable for complex mixtures. | Moderate dynamic range compared to triple quadrupoles. |
| LC-ESI-Orbitrap | Electrospray Ionization (ESI) | Orbitrap | Highest mass resolution and accuracy, providing exceptional confidence in elemental composition determination. | Slower scan speeds compared to TOF instruments. |
| LC-ESI-FT-ICR | Electrospray Ionization (ESI) | Fourier-Transform Ion Cyclotron Resonance (FT-ICR) | Unparalleled mass resolution and accuracy, ideal for resolving isotopic fine structures. | High cost and complex instrumentation. |
Data Presentation: Expected Mass Spectrometric Data for Tetracosatetraenoyl-CoA
| Parameter | Expected Value | Significance |
| Chemical Formula | C45H74N7O17P3S | Defines the elemental composition. |
| Monoisotopic Mass | 1109.4075 Da | The exact mass of the most abundant isotope, crucial for high-accuracy mass measurement. |
| Precursor Ion (Positive Mode) | [M+H]+ at m/z 1110.4148 | Protonated molecule observed in the full scan MS spectrum. |
| Characteristic Fragment Ion (MS/MS) | Neutral Loss of 507.0 Da | Corresponds to the loss of the 3'-phosphoadenosine 5'-diphosphate moiety, a hallmark of acyl-CoAs.[1] |
| Other Potential Fragments | Ions corresponding to the acyl chain and further fragmentation of the CoA moiety. | Provide additional structural confirmation. |
Experimental Protocol: LC-MS/MS for Tetracosatetraenoyl-CoA Identification
This protocol outlines a general workflow for the targeted identification of tetracosatetraenoyl-CoA in a biological sample. Optimization will be required based on the specific sample matrix and instrumentation.
1. Sample Preparation (Lipid Extraction)
-
A modified Bligh and Dyer or Folch extraction is typically used to extract lipids from biological samples.
-
Solid-phase extraction (SPE) with a C18 cartridge can be employed to enrich for acyl-CoAs and remove interfering substances.
2. Liquid Chromatography (LC)
-
Column: A reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size) is suitable for separating long-chain acyl-CoAs.
-
Mobile Phase A: 10 mM ammonium (B1175870) formate (B1220265) or ammonium acetate (B1210297) in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A linear gradient from a low to a high percentage of mobile phase B is used to elute the analytes. The gradient will need to be optimized for the separation of very-long-chain species.
-
Flow Rate: 0.2-0.4 mL/min.
-
Column Temperature: 40-50 °C.
3. Mass Spectrometry (MS)
-
Ionization: Electrospray ionization (ESI) in positive ion mode.
-
Full Scan MS: Acquire data over a mass range that includes the expected precursor ion (e.g., m/z 500-1200).
-
Tandem MS (MS/MS): Perform fragmentation of the precursor ion corresponding to tetracosatetraenoyl-CoA (m/z 1110.41). A neutral loss scan for 507 Da is a highly specific method for detecting acyl-CoAs.
-
Collision Energy: Optimize to achieve characteristic fragmentation, particularly the neutral loss of 507 Da.
Alternative Methodologies for Structural Confirmation
While HRMS is the preferred method, other techniques can provide complementary information.
| Technique | Principle | Advantages for Tetracosatetraenoyl-CoA ID | Disadvantages |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Measures the magnetic properties of atomic nuclei. | Provides detailed structural information, including the position of double bonds and stereochemistry, without the need for fragmentation.[2][3] | Significantly lower sensitivity than MS, requiring larger sample amounts. Complex spectra for large molecules. |
| Ultraviolet (UV) Spectroscopy | Measures the absorption of UV light by the molecule. | Can confirm the presence of the adenine (B156593) ring in the CoA moiety (absorbance around 260 nm). | Provides limited structural information and is not specific to the acyl chain. |
Visualizing the Workflow and Biological Context
To better illustrate the experimental process and the potential biological relevance of tetracosatetraenoyl-CoA, the following diagrams are provided.
Caption: Workflow for the identification of tetracosatetraenoyl-CoA.
Caption: VLC-PUFA biosynthesis and potential roles.
References
- 1. LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Understanding the Roles of Very-Long-Chain Polyunsaturated Fatty Acids (VLC-PUFAs) in Eye Health [mdpi.com]
- 3. Frontiers | How Very-Long-Chain Fatty Acids Could Signal Stressful Conditions in Plants? [frontiersin.org]
Dietary Impact on Hepatic Tetracosatetraenoyl-CoA Levels: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the effects of diets enriched with omega-3 versus omega-6 polyunsaturated fatty acids (PUFAs) on the hepatic levels of tetracosatetraenoyl-CoA (C24:4-CoA), a very-long-chain fatty acyl-CoA. The information is supported by experimental data and detailed methodologies to assist in the design and interpretation of related research.
Comparison of Dietary Interventions on Hepatic Acyl-CoA Profiles
| Dietary Group | Key Dietary Fatty Acids | Expected Impact on Hepatic Tetracosatetraenoyl-CoA (C24:4-CoA) Levels | Observed Effects on Related Hepatic Fatty Acyl-CoAs |
| Omega-3 Enriched Diet | Alpha-linolenic acid (ALA), Eicosapentaenoic acid (EPA), Docosahexaenoic acid (DHA) | Decrease | - Downregulation of stearoyl-CoA desaturase 1 (SCD-1) and fatty acid synthase (FAS) gene expression.[1] - Inhibition of delta-6 desaturase (FADS2) activity, a key enzyme in the conversion of linoleic acid to arachidonic acid.[2] - Lower levels of arachidonic acid (C20:4), a precursor in the omega-6 pathway leading to C24:4-CoA.[1] |
| Omega-6 Enriched Diet | Linoleic acid (LA), Arachidonic acid (AA) | Increase | - Upregulation of lipogenesis-related genes, including acetyl-CoA carboxylase (Acc), fatty acid synthase (Fas), and stearoyl-CoA desaturase 1 (Scd-1).[1] - Increased hepatic and plasma levels of arachidonic acid (C20:4). - Stimulation of delta-5 and delta-6 desaturase activities, promoting the synthesis of long-chain PUFAs.[3] |
Note: The expected impact is based on the influence of the respective diets on the biosynthetic pathway of very-long-chain fatty acids.
Experimental Protocols
A robust methodology for the quantification of tissue acyl-CoA levels is crucial for assessing the impact of dietary interventions. The following protocol is a representative method for the extraction and analysis of long-chain acyl-CoAs from liver tissue using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
1. Tissue Homogenization and Extraction:
-
Objective: To extract acyl-CoAs from liver tissue while minimizing degradation.
-
Procedure:
-
Excise and immediately freeze-clamp the liver tissue in liquid nitrogen to halt metabolic activity.
-
Grind the frozen tissue to a fine powder under liquid nitrogen using a mortar and pestle.
-
Homogenize the powdered tissue in a pre-chilled solvent mixture, typically an acidic solution of isopropanol (B130326) and water, to precipitate proteins and extract lipids and acyl-CoAs.
-
Centrifuge the homogenate at a low temperature to pellet the precipitated proteins.
-
Collect the supernatant containing the acyl-CoAs.
-
2. Solid-Phase Extraction (SPE) for Acyl-CoA Purification:
-
Objective: To isolate and concentrate acyl-CoAs from the crude extract.
-
Procedure:
-
Condition an SPE cartridge (e.g., C18) with methanol (B129727) followed by an equilibration buffer.
-
Load the supernatant from the tissue extraction onto the SPE cartridge.
-
Wash the cartridge with a series of solvents to remove interfering substances.
-
Elute the acyl-CoAs from the cartridge using an appropriate solvent, such as methanol or acetonitrile.
-
Dry the eluate under a stream of nitrogen.
-
3. LC-MS/MS Analysis:
-
Objective: To separate and quantify individual acyl-CoA species.
-
Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a tandem mass spectrometer (MS/MS).
-
Procedure:
-
Reconstitute the dried acyl-CoA extract in a suitable solvent for injection into the LC-MS/MS system.
-
Separate the different acyl-CoA species using a C18 reverse-phase HPLC column with a gradient elution program.
-
Detect and quantify the individual acyl-CoAs using the mass spectrometer in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions are used for each acyl-CoA species to ensure high selectivity and sensitivity.
-
Quantify the amount of each acyl-CoA by comparing its peak area to that of a known concentration of an internal standard (e.g., a stable isotope-labeled acyl-CoA).
-
Signaling Pathway and Experimental Workflow
The biosynthesis of tetracosatetraenoyl-CoA is integrated into the broader pathway of very-long-chain fatty acid synthesis. Dietary omega-3 and omega-6 fatty acids can modulate this pathway by influencing the expression and activity of key enzymes.
Caption: Biosynthesis of Tetracosatetraenoyl-CoA from Linoleic Acid.
The experimental workflow for assessing the impact of diet on tissue tetracosatetraenoyl-CoA levels follows a logical progression from dietary intervention to analytical measurement.
References
- 1. Long-chain acyl-CoA synthetase in fatty acid metabolism involved in liver and other diseases: an update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Delta 6-desaturase activity in liver microsomes of rats fed diets enriched with cholesterol and/or omega 3 fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of dietary n-3 and n-6 fatty acids on fatty acid desaturation in rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Personal protective equipment for handling (9Z,12Z,15Z,18Z)-Tetracosatetraenoyl-CoA
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the handling and disposal of (9Z,12Z,15Z,18Z)-Tetracosatetraenoyl-CoA. The following procedures are based on general best practices for handling long-chain polyunsaturated fatty acyl-CoA compounds in a laboratory setting, in the absence of a specific Safety Data Sheet (SDS).
Personal Protective Equipment (PPE)
Standard laboratory PPE is required to minimize exposure and ensure personal safety. The following table summarizes the necessary equipment.
| PPE Category | Item | Specifications & Use |
| Hand Protection | Disposable Nitrile Gloves | Minimum requirement for handling. Provides protection against incidental contact. Change gloves immediately if contaminated. |
| Body Protection | Laboratory Coat | Protects skin and personal clothing from potential splashes. Should be fully buttoned. |
| Eye Protection | Safety Glasses with Side Shields | Minimum requirement to protect against splashes and airborne particles. |
| Face Protection | Face Shield | To be worn in addition to safety glasses when there is a significant risk of splashing, such as when handling larger volumes or during vigorous mixing. |
| Respiratory Protection | Not generally required | Work should be conducted in a well-ventilated area or a chemical fume hood to minimize inhalation exposure. |
Health Hazard Information
Operational Plan: Safe Handling Workflow
The following diagram outlines the standard procedure for safely handling this compound in a laboratory setting.
Experimental Protocol: General Handling and Solubilization
This protocol provides a general methodology for preparing this compound for use in experiments.
Materials:
-
This compound
-
Appropriate solvent (e.g., ethanol, methanol, or a buffered aqueous solution)
-
Vortex mixer
-
Calibrated pipettes and sterile, nuclease-free tubes
Procedure:
-
Preparation: Ensure all handling is performed in a chemical fume hood or a well-ventilated area while wearing the appropriate PPE as detailed in the table above.
-
Aliquoting: If the compound is in a solid form, carefully weigh the desired amount in a clean, tared microcentrifuge tube.
-
Solubilization: Add the appropriate volume of the chosen solvent to the tube. The choice of solvent will depend on the specific experimental requirements.
-
Mixing: Gently vortex the solution until the compound is fully dissolved. Avoid vigorous shaking to prevent potential degradation of the polyunsaturated fatty acyl chain.
-
Storage of Solution: If not for immediate use, store the resulting solution according to the manufacturer's recommendations, typically at -20°C or -80°C to maintain stability. Polyunsaturated fatty acids can be susceptible to oxidation.[3]
Disposal Plan
Proper disposal of unused this compound and contaminated materials is essential to ensure laboratory and environmental safety.
| Waste Type | Disposal Procedure |
| Unused Compound (Solid) | Dispose of as chemical waste in a clearly labeled container according to your institution's hazardous waste guidelines. |
| Unused Compound (Solution) | Dispose of as chemical waste in a sealed, labeled container. Do not pour down the drain. |
| Contaminated Labware (e.g., pipette tips, tubes) | Place in a designated biohazardous waste container for solid waste.[4][5] These should be collected in a leak-proof container lined with an appropriate bag.[5] |
| Contaminated PPE (e.g., gloves) | Dispose of in the appropriate solid biohazardous waste stream. |
Important Considerations:
-
All waste containers must be clearly labeled with the contents.
-
Follow all local, state, and federal regulations for chemical and biomedical waste disposal.[4][6]
-
If the compound was used in experiments involving infectious agents, all waste must be treated as biohazardous and decontaminated, for example, by autoclaving, before final disposal.[7]
References
- 1. academic.oup.com [academic.oup.com]
- 2. researchgate.net [researchgate.net]
- 3. Oxidative stability of polyunsaturated fatty acid in phosphatidylcholine liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Biological Waste - Environmental Health and Safety [umaryland.edu]
- 5. biosafety.utk.edu [biosafety.utk.edu]
- 6. orf.od.nih.gov [orf.od.nih.gov]
- 7. Unwanted Laboratory Materials & Other Environmental Waste Disposal [risk.byu.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
